Antifungal agent 84
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19BrClFN6O |
|---|---|
Molecular Weight |
553.8 g/mol |
IUPAC Name |
5-(2-bromophenyl)-1-[3-[5-(2-chlorophenyl)tetrazol-2-yl]propyl]-7-fluoro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C25H19BrClFN6O/c26-20-8-3-1-6-17(20)24-19-14-16(28)10-11-22(19)33(23(35)15-29-24)12-5-13-34-31-25(30-32-34)18-7-2-4-9-21(18)27/h1-4,6-11,14H,5,12-13,15H2 |
InChI Key |
OHEVFXREOTXUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Novel Calcineurin-Inhibiting Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a promising class of antifungal agents: calcineurin inhibitors. While the initial query concerned "antifungal agent 84," a compound identified as inhibiting candidiasis in a CNB1-dependent manner, publicly available data on this specific agent is limited.[1] CNB1 is the regulatory subunit of calcineurin, a crucial enzyme for stress response and virulence in pathogenic fungi. Therefore, this guide focuses on the broader and well-documented field of antifungal calcineurin inhibitors, the class to which "this compound" belongs.
Introduction: The Rise of Fungal Infections and the Need for Novel Therapies
Invasive fungal infections pose a significant and growing threat to global health, particularly among immunocompromised individuals. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with new mechanisms of action. The calcineurin signaling pathway has been identified as a critical regulator of virulence, stress responses, and drug resistance in various fungal pathogens, making it a prime target for antifungal drug discovery.
The Calcineurin Pathway: A Key Fungal Vulnerability
Calcineurin is a calcium-calmodulin-activated serine/threonine protein phosphatase composed of a catalytic subunit (Cna1) and a regulatory subunit (Cnb1).[2] This pathway is essential for fungal survival under various stress conditions encountered within a human host, including temperature stress, cell wall and membrane stress, and exposure to antifungal drugs. Inhibition of calcineurin has been shown to impair fungal growth, virulence, and biofilm formation, and can also potentiate the activity of existing antifungal drugs like azoles and echinocandins.
Discovery and Synthesis of Fungal-Selective Calcineurin Inhibitors
The discovery of the immunosuppressive agents cyclosporin A and tacrolimus (FK506), both of which inhibit calcineurin, paved the way for exploring this pathway for antifungal therapy. However, their immunosuppressive effects in humans limit their use as systemic antifungals. The key challenge has been to develop fungal-selective inhibitors that do not significantly affect human calcineurin.
Structure-based drug design has been instrumental in this endeavor. By comparing the crystal structures of fungal and human FKBP12 (the protein that binds FK506 to mediate calcineurin inhibition), researchers have identified non-conserved regions that can be exploited for selective targeting.[3][4] This has led to the synthesis of novel FK506 analogs with reduced immunosuppressive activity and potent antifungal effects.
Representative Synthesis of a Novel FK506 Analog
A one-step synthetic protocol has been developed for the modification of FK506 and its analog FK520 at the C-22 position. This position is crucial for introducing fungal selectivity. The synthesis involves a condensation reaction with an acylhydrazone under reflux conditions.[3][5]
General Synthetic Scheme:
-
Starting Materials: FK506 or FK520
-
Reagent: Acylhydrazone derivative
-
Conditions: Reflux
-
Product: C-22 modified FK506/FK520 analog
This straightforward approach allows for the generation of a panel of novel analogs for structure-activity relationship (SAR) studies.
Quantitative Data on Antifungal Activity
The antifungal activity of calcineurin inhibitors is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal species. The tables below summarize representative data for tacrolimus (FK506), cyclosporine A, and a novel, less immunosuppressive FK506 analog, APX879.
| Fungal Species | Tacrolimus (FK506) MIC (µg/mL) | Reference(s) |
| Candida albicans | >8 | [6] |
| Candida parapsilosis | 0.125–0.5 | [6] |
| Candida krusei | >8 | [6] |
| Candida glabrata | >8 | [6] |
| Cryptococcus neoformans | 0.39 (at 37°C) | [7] |
Table 1: In Vitro Antifungal Activity of Tacrolimus (FK506).
| Fungal Species | Cyclosporine A MIC (µg/mL) | Reference(s) |
| Candida albicans | >128 | [8] |
| Candida glabrata | >128 | [8] |
| Candida parapsilosis | >128 | [8] |
| Candida tropicalis | >128 | [8] |
| Cryptococcus neoformans | 12.5 (at 30°C) | [7] |
Table 2: In Vitro Antifungal Activity of Cyclosporine A.
| Fungal Species | APX879 MIC (µg/mL) | Reference(s) |
| Candida albicans | 8 | [9] |
| Cryptococcus neoformans | 0.5 - 1 | [9] |
| Aspergillus fumigatus | 0.5 - 1 | [9] |
Table 3: In Vitro Antifungal Activity of the Novel FK506 Analog APX879.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Candida albicans Biofilm Inhibition Assay
-
Cell Preparation: C. albicans is grown overnight in yeast extract-peptone-dextrose (YPD) broth. The cells are harvested, washed with PBS, and resuspended in RPMI 1640 medium to a concentration of 1 × 10⁶ cells/mL.
-
Biofilm Formation: 100 µL of the cell suspension is added to the wells of a 96-well flat-bottom microtiter plate. The plate is incubated at 37°C for 90 minutes to allow for cell adherence.
-
Treatment: Non-adherent cells are removed by washing with PBS. Fresh RPMI 1640 medium containing various concentrations of the test compound is added to the wells.
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: The biofilm biomass is quantified using a crystal violet staining assay or a metabolic assay such as the XTT reduction assay.
Calcineurin Phosphatase Activity Assay
This is a colorimetric assay to measure the phosphatase activity of calcineurin.
-
Reaction Setup: In a 96-well plate, a reaction mixture containing assay buffer, calmodulin, and the test inhibitor is prepared.
-
Enzyme Addition: Purified calcineurin enzyme or a cell lysate containing calcineurin is added to the wells.
-
Substrate Addition: A phosphopeptide substrate (e.g., RII phosphopeptide) is added to initiate the reaction. The plate is incubated at 30°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: The reaction is stopped, and a malachite green-based reagent is added to detect the amount of free phosphate released by the dephosphorylation of the substrate.
-
Data Analysis: The absorbance is read at 620 nm, and the calcineurin activity is calculated by comparing the results to a phosphate standard curve.
Experimental Workflow for Antifungal Drug Discovery
The discovery and development of a novel antifungal agent follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
Targeting the calcineurin pathway represents a highly promising strategy for the development of novel antifungal therapies. Through structure-guided design and synthesis, it is possible to create fungal-selective calcineurin inhibitors with potent antifungal activity and reduced immunosuppressive side effects. The methodologies and data presented in this guide provide a framework for the continued discovery and preclinical development of this important new class of antifungal agents. Further research in this area is critical to address the growing challenge of invasive fungal infections and antifungal resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Agent 84: A Technical Guide to its Spectrum of Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 84, identified as 5-(2-bromophenyl)-7-fluoro-1-[3-(5-(2-chlorophenyl)-2H-tetrazol-2-yl)propyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a novel synthetic molecule belonging to the tetrazole-benzodiazepine class of compounds.[1] This technical guide provides a comprehensive overview of its antifungal properties, with a particular focus on its spectrum of activity, mechanism of action against Candida albicans, and detailed experimental protocols for its evaluation.
Spectrum of Activity
The primary reported antifungal activity of agent 84 is against Candida species, most notably Candida albicans and Candida tropicalis. Quantitative data from in vitro susceptibility testing is summarized below. Information regarding its efficacy against other fungal genera, such as Aspergillus, Cryptococcus, or dermatophytes, is not extensively available in the current literature.
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | SC5314 | 1-16 µg/mL | [2] |
| Candida tropicalis | Not specified | 0.06-32 µg/mL (range for ergosterol synthesis inhibition) | [2] |
Mechanism of Action against Candida albicans
This compound exhibits a multi-faceted mechanism of action against C. albicans, ultimately leading to fungal cell death. The key molecular events are depicted in the signaling pathway diagram below and involve the interplay between calcium signaling, reactive oxygen species (ROS) production, and the induction of an apoptosis-like cascade.
Signaling Pathway
Caption: Proposed signaling pathway for this compound in C. albicans.
The antifungal activity of agent 84 is dependent on the calcineurin pathway, specifically involving the CNB1 subunit.[1] Its mode of action includes the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This disruption, coupled with the activation of a CNB1-dependent signaling cascade, leads to a significant increase in intracellular reactive oxygen species (ROS).[2] The accumulation of ROS contributes to cytotoxicity through mechanisms such as lysosomal membrane permeabilization, ultimately culminating in an apoptosis-like cell death pathway.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antifungal properties of agent 84.
Experimental Workflow
Caption: A logical workflow for the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.
a. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Candida species isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
b. Method:
-
Prepare a 2x concentrated stock solution of this compound in RPMI-1640 medium.
-
Perform serial two-fold dilutions of the antifungal agent in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 32 µg/mL).
-
Prepare a fungal inoculum suspension in RPMI-1640 and adjust the concentration to 1-5 x 10^6 CFU/mL.
-
Dilute the fungal suspension 1:1000 in RPMI-1640 to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.
C. albicans Biofilm Viability Assay
This protocol is based on the crystal violet staining method to quantify biofilm biomass.
a. Materials:
-
C. albicans SC5314
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom polystyrene plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
b. Method:
-
Grow C. albicans overnight in SDB at 30°C.
-
Wash the cells with PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10^7 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 90 minutes at 37°C to allow for adherence.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI-1640 containing various concentrations of this compound to the wells.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Fix the biofilms with 100 µL of methanol for 15 minutes.
-
Stain the biofilms with 100 µL of 0.1% crystal violet for 20 minutes.
-
Wash the wells with distilled water and allow to air dry.
-
Solubilize the stained biofilm with 200 µL of 95% ethanol.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.
Ergosterol Synthesis Inhibition Assay
This protocol involves the spectrophotometric quantification of ergosterol extracted from fungal cells.
a. Materials:
-
C. albicans cells
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile distilled water
-
UV-Vis spectrophotometer
b. Method:
-
Grow C. albicans in SDB to mid-log phase.
-
Inoculate fresh SDB containing sub-inhibitory concentrations of this compound with the mid-log phase culture.
-
Incubate for 16-24 hours at 30°C with shaking.
-
Harvest the cells by centrifugation and wash with sterile distilled water.
-
Resuspend the cell pellet in the saponification solution and incubate at 85°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids by adding sterile distilled water and n-heptane, followed by vigorous vortexing.
-
Collect the n-heptane layer and scan the absorbance from 230 to 300 nm.
-
Ergosterol content is identified by the characteristic four-peaked curve, and the amount can be calculated from the absorbance values at specific wavelengths. A decrease in the characteristic peaks indicates inhibition of ergosterol synthesis.
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.
a. Materials:
-
C. albicans cells
-
Phosphate-buffered saline (PBS)
-
H2DCFDA stock solution (e.g., in DMSO)
-
This compound
-
Fluorometer or fluorescence microscope
b. Method:
-
Grow C. albicans to the desired growth phase.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and incubate with H2DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS and treat with various concentrations of this compound.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound is a promising compound with potent activity against Candida albicans, a major human fungal pathogen. Its unique, CNB1-dependent mechanism of action, which involves the disruption of ergosterol synthesis and the induction of ROS-mediated apoptosis-like cell death, presents a novel approach to antifungal therapy. While its broader spectrum of activity requires further investigation, the detailed methodologies provided in this guide offer a robust framework for future research and development of this and similar tetrazole-benzodiazepine compounds.
References
In Vitro Antifungal Activity of Antifungal Agent 84: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antifungal activity of Antifungal Agent 84, a novel tetrazole derivative with potent efficacy against pathogenic fungi. The information presented herein is collated from primary research and is intended to support further investigation and development of this compound.
Core Antifungal Activity Data
This compound, identified as compound 6d in the primary literature, has demonstrated significant in vitro activity, particularly against Candida albicans. The compound, with the chemical formula C25H19BrClFN6O and CAS number 2901064-07-9, has been the subject of detailed investigations to elucidate its antifungal profile.
Quantitative Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key indicators of a compound's antifungal potency. The activity of this compound against a panel of clinically relevant fungal strains is summarized below.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans SC5314 | 1 - 16 | Not Reported |
| Candida tropicalis | 0.06 - 32 | Not Reported |
Note: Data extracted from vendor-supplied information and the primary research publication. The ranges may reflect variations in experimental conditions or testing against different isolates of the same species.
Mechanism of Action and Cellular Effects
This compound exhibits a multi-faceted mechanism of action against Candida albicans, targeting key aspects of fungal physiology and virulence.
-
Ergosterol Synthesis Inhibition : The compound has been shown to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, in both C. albicans and C. tropicalis at concentrations ranging from 0.06 to 32 µg/mL.
-
Cellular Integrity Disruption : At a concentration of 16 µg/mL, this compound induces the production of endogenous reactive oxygen species (ROS), leading to oxidative stress. Furthermore, it causes lysosomal membrane permeabilization, contributing to cellular damage.
-
Virulence Factor Attenuation : Research indicates that this compound alters hyphal morphology and chitin deposition in C. albicans. These effects are crucial as the yeast-to-hypha transition is a key virulence factor.
-
Calcineurin-Dependent Pathway : The antifungal action of this agent has been linked to a CNB1-dependent mechanism, suggesting an interaction with the calcineurin signaling pathway, which is critical for stress response and virulence in C. albicans.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antifungal properties of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Stock Solution : Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates : Serially dilute the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS to achieve a range of desired concentrations.
-
Inoculum Preparation : Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium.
-
Inoculation and Incubation : Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination : The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
Biofilm Susceptibility Testing
This assay evaluates the efficacy of an antifungal agent against fungal biofilms, which are often more resistant to treatment.
-
Biofilm Formation : Dispense a standardized fungal suspension into the wells of a flat-bottomed 96-well microtiter plate. Incubate for a period sufficient to allow for biofilm formation (typically 24-48 hours).
-
Removal of Planktonic Cells : Gently wash the wells with phosphate-buffered saline (PBS) to remove any non-adherent, planktonic cells.
-
Application of Antifungal Agent : Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubation : Incubate the plates for a further 24 hours to allow the agent to act on the biofilm.
-
Quantification of Biofilm Viability : Assess the viability of the biofilm using a metabolic indicator dye such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). The reduction of XTT to a colored formazan product is proportional to the metabolic activity of the cells in the biofilm. Measure the absorbance at the appropriate wavelength to determine the extent of biofilm inhibition.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for in vitro antifungal testing of this compound.
Caption: Proposed signaling pathway disruption by this compound.
References
In-depth Technical Guide: Target Identification of Antifungal Agent 84
This lack of primary research data prevents the creation of an in-depth technical guide that would meet the stringent requirements of the intended audience of researchers, scientists, and drug development professionals. Specifically, the absence of published experimental protocols, quantitative data, and detailed signaling pathway analysis for this particular compound makes it impossible to fulfill the core requirements of this request.
However, the mention of CNB1 , a subunit of the protein phosphatase calcineurin, as the target of Antifungal Agent 84, places it within a well-studied and highly relevant area of antifungal drug discovery. Calcineurin is a critical regulator of stress responses, virulence, and drug resistance in pathogenic fungi, including Candida albicans.
Therefore, this guide will pivot to provide a comprehensive overview of the target identification of antifungal agents that inhibit the calcineurin pathway in Candida albicans . This will serve as a valuable resource for the target audience by detailing the established methodologies and data in this significant field of research.
The Calcineurin Signaling Pathway in Candida albicans
Calcineurin is a calcium-calmodulin-activated serine/threonine-specific protein phosphatase. In C. albicans, it is a heterodimer composed of a catalytic subunit A (Cna1) and a regulatory subunit B (Cnb1). The pathway is activated by an increase in intracellular calcium ions, which can be triggered by various stress conditions, including exposure to antifungal drugs. Once activated, calcineurin dephosphorylates the transcription factor Crz1 (Calcineurin-Responsive Zinc finger 1), leading to its translocation into the nucleus and the subsequent regulation of target gene expression. These genes are involved in cell wall integrity, ion homeostasis, and membrane stress responses, all of which are crucial for fungal survival and virulence.
Experimental Protocols for Target Identification
The identification of antifungal agents targeting the calcineurin pathway typically involves a series of in vitro and in vivo experiments.
Primary Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against C. albicans.
Methodology (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI 1640 medium.
-
Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10³ cells/mL) from an overnight culture.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density at 600 nm.
Target Validation using Genetically Modified Strains
Objective: To confirm that the antifungal activity of a compound is dependent on the calcineurin pathway.
Methodology:
-
Perform antifungal susceptibility testing as described above using wild-type C. albicans and mutant strains lacking key components of the calcineurin pathway (e.g., cnb1Δ/Δ, cna1Δ/Δ, crz1Δ/Δ).
-
A compound that targets the calcineurin pathway is expected to show reduced or no antifungal activity against the mutant strains compared to the wild-type strain. This is because the target of the compound is absent in the mutant strains.
In Vitro Calcineurin Phosphatase Activity Assay
Objective: To directly measure the inhibitory effect of a compound on calcineurin's enzymatic activity.
Methodology:
-
Purify recombinant C. albicans calcineurin protein.
-
Use a commercially available calcineurin phosphatase assay kit, which typically utilizes a synthetic phosphopeptide substrate (e.g., RII phosphopeptide).
-
In a microplate, combine the purified calcineurin, the phosphopeptide substrate, and various concentrations of the test compound.
-
Initiate the reaction by adding a reaction buffer containing calcium and calmodulin.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated from the dose-response curve.
Biofilm Inhibition and Disruption Assays
Objective: To assess the efficacy of the compound against C. albicans biofilms.
Methodology (Crystal Violet Staining):
-
Inhibition Assay:
-
In a 96-well plate, add a standardized suspension of C. albicans to wells containing serial dilutions of the test compound.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Wash the wells with PBS to remove non-adherent cells.
-
Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.
-
Wash again and solubilize the stain with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify the biofilm biomass.
-
-
Disruption Assay:
-
Allow biofilms to form in a 96-well plate for 24 hours as described above.
-
Wash the pre-formed biofilms and add fresh medium containing serial dilutions of the test compound.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using crystal violet staining as described for the inhibition assay.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a novel calcineurin inhibitor, "Compound X," to illustrate the expected outcomes from the described experiments.
| Assay | Strain/Condition | Metric | Value |
| Antifungal Susceptibility | C. albicans (Wild-Type) | MIC₅₀ | 8 µg/mL |
| C. albicans (cnb1Δ/Δ) | MIC₅₀ | >64 µg/mL | |
| Calcineurin Activity | Purified C. albicans Calcineurin | IC₅₀ | 0.5 µM |
| Biofilm Inhibition | C. albicans (Wild-Type) | MBIC₅₀ | 16 µg/mL |
| Biofilm Disruption | C. albicans (Wild-Type) | MBDC₅₀ | 32 µg/mL |
MIC₅₀: Minimum Inhibitory Concentration for 50% growth inhibition. IC₅₀: Half-maximal Inhibitory Concentration. MBIC₅₀: Minimum Biofilm Inhibitory Concentration for 50% inhibition. MBDC₅₀: Minimum Biofilm Disruption Concentration for 50% disruption.
Experimental Workflow for Target Identification
The logical flow of experiments to identify and validate a novel antifungal agent targeting the calcineurin pathway is depicted in the following diagram.
References
A Technical Guide to the Synthesis of Novel Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. Triazole antifungals, a cornerstone of antimycotic therapy, have been pivotal in managing these infections. However, the emergence of resistance necessitates the continuous development of novel, more potent, and broad-spectrum agents. This technical guide provides an in-depth overview of the core synthetic strategies, experimental protocols, and structure-activity relationships (SAR) that are driving the discovery of the next generation of triazole antifungal drugs.
Core Principles of Triazole Antifungal Action
Triazole antifungals primarily exert their effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[1][2][4] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane integrity, fluidity, and function.[4] By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and proliferation (fungistatic effect) or fungal cell death.[2]
Key Synthetic Strategies for Novel Triazoles
The synthesis of new triazole antifungal agents is largely guided by established structure-activity relationships and the application of modern synthetic methodologies to generate diverse chemical libraries for screening.
SAR studies have identified several key structural features essential for the antifungal activity of triazoles.[1] The core pharmacophore generally consists of a 1,2,4-triazole ring linked to a dihalophenyl group through a two-carbon chain, with a hydroxyl group on the carbon alpha to the phenyl ring.[2][5][6] Modifications to the side chains attached to this core structure are a primary focus for developing new analogues with improved potency, broader spectrum, and better pharmacokinetic profiles.[6][7]
For instance, research has shown that introducing specific substituents at certain positions on the core structure can enhance activity. A strong SAR investigation revealed that derivatives with -NO₂ and -CF₃ groups at the 7-position of a 1,2,3-benzotriazin-4-one scaffold exhibited more effective antifungal activity.[1] Furthermore, compounds containing halogens like chlorine and fluorine often demonstrate excellent antifungal activity.[1]
"Click chemistry," particularly the CuAAC reaction, has become a powerful and efficient tool for synthesizing 1,2,3-triazole derivatives.[8][9][10][11] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring.[8][12] This method is highly valued for its reliability, high yields, and mild reaction conditions.[8][10]
This approach has been successfully used to create libraries of fluconazole analogues.[9][11] For example, by reacting 1-azido-2-(2,4-difluorophenyl)-3-[1][8][13]triazol-1-yl-propan-2-ol with various alkynes, researchers have synthesized compounds with antifungal activity similar to or greater than fluconazole.[9]
A common strategy in drug discovery is to modify the structures of existing, clinically successful drugs to develop second-generation agents with improved properties. This approach has been applied to triazoles like isavuconazole and posaconazole.[1][14] For example, novel derivatives of ravuconazole and isavuconazole have been synthesized and shown to be more effective than fluconazole against certain Candida species.[1]
To enhance antifungal activity and potentially overcome resistance, researchers are creating hybrid molecules that combine the triazole pharmacophore with other biologically active moieties. Examples include:
-
Triazole-Piperazine Hybrids: Itraconazole and posaconazole contain a piperazine group, and novel analogues incorporating this moiety have been synthesized and evaluated.[2]
-
Triazole-Benzotriazinone Hybrids: A series of novel triazole derivatives containing a 1,2,3-benzotriazin-4-one scaffold exhibited strong in vitro antifungal activities, particularly against Aspergillus fumigatus.[15]
-
Azole-Peptide Hybrids: The combination of azole drugs with antimicrobial peptides has been shown to have a synergistic biological effect against fungal pathogens.[16][17]
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and final triazole compounds, based on published literature.
-
Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol (3).
-
To a stirred mixture of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulfonate (16.5 g, 0.05 mol), ethanol (200 mL), and triethylamine (30 mL), add benzylamine (6.42 g, 0.06 mol).
-
Heat the mixture at 70°C–80°C for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield compound 3 .
-
-
Step 2: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargyl amino)-2-propanol (4).
-
To a solution of compound 3 (10.74 g, 0.03 mol) in acetonitrile (150 mL), add potassium carbonate (8.28 g, 0.06 mol) and propargyl bromide (4.28 g, 0.036 mol).
-
Stir the mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the title compound 4 .
-
-
To a solution of the alkyne precursor (e.g., compound 4 from Protocol 1) (1.0 mmol) and a substituted benzyl azide (1.1 mmol) in a solvent mixture such as t-BuOH/H₂O or DMF/H₂O, add sodium ascorbate (0.2 mmol).[8]
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 1,2,3-triazole derivative.
This protocol represents an improved, practical synthesis for a prodrug of a modern triazole, highlighting green chemistry principles.
-
Step 1: Preparation of the Quaternary Ammonium Iodide Hydrochloride Salt (5).
-
To a solution of the precursor amine (4) (211.7 g, 224.25 mmol) in ethyl acetate (1 L), add hydrogen chloride ethyl acetate solution (2 N, 1121.3 mL) at room temperature.
-
Stir for 2 hours. The product precipitates.
-
Filter the precipitate, wash with ethyl acetate, and dry to afford the crude product 5 as a yellow solid (199.3 g, 97% yield).[18]
-
-
Step 2: Formation of the Hydroxide Intermediate (6).
-
Dissolve compound 5 (199.3 g, 217.5 mmol) in a mixture of dichloromethane (1.5 L) and water (500 mL).
-
Cool the mixture to 0°C and slowly add 5% aqueous NaHCO₃ solution until the pH is 7.8-8.0.
-
Separate the organic layer and maintain it at 0°C for the next step without further work-up.[18]
-
-
Step 3: Anion Exchange to form Isavuconazonium Sulfate (1).
-
Prepare an anion exchange resin by treating it with sulfuric acid to load HSO₄⁻ anions, followed by washing to neutrality.
-
Pass the cold dichloromethane solution of intermediate 6 through a column packed with the prepared HSO₄⁻-form anion exchange resin.
-
Collect the eluent and concentrate it under reduced pressure to obtain isavuconazonium sulfate (1 ) with high purity (e.g., 97.25% by HPLC) and an overall yield of 57%.[19][18] This method avoids the degradation issues associated with direct addition of sulfuric acid.[18]
-
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected novel triazole derivatives against various pathogenic fungi. Lower MIC values indicate higher potency.
Table 1: Antifungal Activity (MIC, μg/mL) of Novel Triazoles Containing a 1,2,3-Benzotriazin-4-one Moiety [1][15]
| Compound | C. albicans | C. neoformans | A. fumigatus |
| 6m | 0.5 | 0.25 | 0.25 |
| Fluconazole | 0.5 | 2.0 | >64 |
| Voriconazole | 0.25 | 0.25 | 0.5 |
| Albaconazole | 0.25 | 0.125 | 0.5 |
Data compiled from studies on triazoles with a 1,2,3-benzotriazin-4-one scaffold. Compound 6m showed comparable activity to voriconazole and albaconazole, especially against A. fumigatus.[15]
Table 2: Antifungal Activity (MIC₈₀, μg/mL) of Triazoles with Piperazine Side Chains [2]
| Compound | C. albicans (14053) | M. gypseum | C. neoformans |
| 1d | 0.25 | 1.0 | 1.0 |
| 1i | 0.25 | 0.5 | 0.5 |
| 1j | 1.0 | 0.25 | 0.5 |
| 1k | 1.0 | 0.25 | 0.5 |
| Fluconazole (FCZ) | 1.0 | 32 | 0.5 |
| Itraconazole (ICZ) | 0.125 | 0.125 | 0.125 |
| Voriconazole (VCZ) | 0.125 | 0.25 | 0.125 |
Compounds 1d and 1i showed 4-fold greater activity than fluconazole against C. albicans. Compounds 1j and 1k were 128 times more active than fluconazole against M. gypseum.[2]
Table 3: Antifungal Activity (MIC, μg/mL) of Phenyl-Propanamide Containing Triazoles [7]
| Compound | C. albicans (SC5314) | C. glabrata (537) | C. neoformans (22-21) | Fluconazole-Resistant C. albicans (901) |
| A1 | 0.25 | 0.25 | ≤0.125 | 1.0 |
| A3 | 0.125 | 0.125 | ≤0.125 | 2.0 |
| A9 | 0.125 | 0.125 | ≤0.125 | 2.0 |
| Fluconazole (FCZ) | 0.5 | 16.0 | 1.0 | >256.0 |
| Ketoconazole (KCZ) | 0.125 | 0.25 | 0.25 | 16.0 |
Compounds A1, A3, and A9 demonstrated excellent, broad-spectrum antifungal activity, often exceeding that of fluconazole and ketoconazole, and showed inhibitory activity against fluconazole-resistant C. albicans.[7]
Conclusion and Future Directions
The synthesis of novel triazole antifungal agents is a dynamic and evolving field. The strategic application of structure-activity relationship principles, coupled with powerful synthetic methods like click chemistry, has led to the discovery of new candidates with potent and broad-spectrum activity. The development of analogues of existing drugs and the creation of hybrid molecules represent promising avenues for overcoming the challenges of antifungal resistance. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these novel agents, exploring new molecular targets, and developing innovative drug delivery systems to enhance efficacy at the site of infection. The continued collaboration between synthetic chemists, mycologists, and pharmacologists is essential to translate these promising laboratory findings into clinically effective therapies for patients suffering from life-threatening fungal infections.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in Synthesis, Detection and Clinical Application of Posaconazole [yyhx.ciac.jl.cn]
- 15. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Antifungal Peptides as Therapeutic Agents [frontiersin.org]
- 18. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 19. thieme-connect.com [thieme-connect.com]
Unraveling the Challenge: The Quest for Antifungal Agent 84 Against Aspergillus fumigatus
A comprehensive review of publicly available scientific literature and data reveals a notable absence of a specifically designated "antifungal agent 84" with documented efficacy, mechanism of action, or experimental protocols against Aspergillus fumigatus. While the search for novel antifungal compounds is a critical and ongoing endeavor in medical mycology, this particular designation does not correspond to a known agent in published research.
This technical guide, therefore, pivots to address the core interests of researchers, scientists, and drug development professionals by providing an in-depth overview of the essential methodologies, data presentation standards, and signaling pathways pertinent to the evaluation of novel antifungal agents against the significant opportunistic pathogen, Aspergillus fumigatus. The principles and protocols outlined herein are fundamental to the research and development of any new anti-aspergillus compound.
I. Quantitative Assessment of Antifungal Activity
The initial evaluation of a novel antifungal compound involves determining its potency in inhibiting fungal growth. This is typically quantified by the Minimum Inhibitory Concentration (MIC). For filamentous fungi like A. fumigatus, a related endpoint, the Minimum Effective Concentration (MEC), is sometimes used for specific antifungal classes like echinocandins.
Table 1: Representative In Vitro Susceptibility Data for Common Antifungals against Aspergillus fumigatus
| Antifungal Class | Agent | MIC Range (µg/mL) | Typical Breakpoint (Susceptible) |
| Triazoles | Voriconazole | 0.12 - 2 | ≤1 |
| Isavuconazole | 0.25 - 2 | ≤1 | |
| Posaconazole | 0.06 - 1 | ≤0.25 | |
| Polyenes | Amphotericin B | 0.25 - 2 | ≤1 |
| Echinocandins | Caspofungin | 0.015 - 0.25 (MEC) | Not well-established |
| Micafungin | 0.008 - 0.06 (MEC) | Not well-established |
Note: Data presented are generalized from multiple sources for illustrative purposes. Actual MIC/MEC values can vary significantly based on the specific A. fumigatus isolate and testing methodology.
II. Experimental Protocols: A Methodological Framework
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of findings in antifungal drug development.
A. In Vitro Susceptibility Testing
The gold standard for determining the MIC of a novel compound against A. fumigatus is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
B. In Vivo Efficacy Models
To assess the therapeutic potential of a novel antifungal agent in a living organism, murine models of invasive aspergillosis are commonly employed.
Experimental Workflow: Murine Model of Invasive Aspergillosis
Preliminary Toxicity Profile of Antifungal Agent 84 (Voriconazole)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preliminary toxicity studies for the broad-spectrum triazole antifungal agent voriconazole, a compound representative of "Antifungal Agent 84." Voriconazole is a cornerstone in the treatment of serious invasive fungal infections, including aspergillosis and candidiasis.[1][2] However, its clinical use is associated with a range of adverse effects, necessitating careful patient monitoring.[3] This guide summarizes key quantitative toxicity data, details the experimental protocols used in pivotal studies, and visualizes critical metabolic pathways and workflows to offer a thorough understanding of its safety profile.
Data Presentation: Summary of Toxicological Findings
The following tables collate quantitative data from various clinical and preclinical studies, focusing on the incidence of adverse events, the correlation between drug concentration and toxicity, and findings from reproductive toxicity studies.
Table 1: Incidence of Common Adverse Events in Clinical Trials
| Adverse Event | Incidence Rate (%) | Study Population | Reference |
|---|---|---|---|
| Hepatotoxicity | |||
| Transient ALT/AST Elevations | 11 - 19% | Patients on voriconazole | [1] |
| Discontinuation due to ALT Elevations | ~1% | Patients on voriconazole | [1] |
| Confirmed Liver Injury | 11.32% | 5,564 voriconazole-treated patients | [4] |
| Hepatocellular Pattern | 5.01% | 630 patients with confirmed liver injury | [4] |
| Cholestatic Pattern | 5.19% | 630 patients with confirmed liver injury | [4] |
| Mixed Pattern | 1.11% | 630 patients with confirmed liver injury | [4] |
| Central Nervous System (CNS) Toxicity | |||
| Visual Changes | 17.9% | 95 patients in a prospective study | [5][6] |
| Hallucinations | 16.8% | 95 patients in a prospective study | [5][6] |
| Overall CNS Toxicity | 20.6% | 165 patients in a retrospective study | [7][8] |
| Dermatological Toxicity |
| Photosensitivity | 10.5% | 95 patients in a prospective study |[5][6] |
Table 2: Correlation of Voriconazole Trough Concentration (Cmin) with CNS Toxicity
| Trough Concentration (Cmin) | Incidence of CNS Toxicity | Study Population | Reference |
|---|---|---|---|
| > 4.85 mg/L | 32.9% | 165 patients undergoing TDM | [7][8] |
| ≤ 4.85 mg/L | 11.6% | 165 patients undergoing TDM | [7][8] |
| > 6.0 mg/L | 4.6-fold increased odds of toxicity | Patients undergoing TDM |[9] |
Table 3: Reproductive and Developmental Toxicity in Animal Studies
| Species | Dose | Observations | Reference |
|---|---|---|---|
| Rat | 10 mg/kg/day | Increased incidence of hydroureter and hydronephrosis | [10] |
| Rat | 60 mg/kg/day | Cleft palate | [10] |
| Rabbit | 0.3x recommended human dose | Embryotoxic/teratogenic effects |[11] |
Experimental Protocols
Detailed methodologies for key toxicity studies are outlined below to provide insight into the generation of the presented data.
Prospective Study on Voriconazole Toxicity and Metabolism
This study aimed to determine if drug toxicity correlates with CYP2C19 genotype or serum concentrations of voriconazole and its metabolites.[5][6][12]
-
Study Design: A prospective, open-label study was conducted.[5][12]
-
Patient Population: 95 immunosuppressed patients receiving voriconazole for empirical or prophylactic therapy.[5][6]
-
Data Collection:
-
Toxicity Assessment: Patients were monitored for adverse events, including hallucinations, visual changes, photosensitivity, and hepatotoxicity.[5][6]
-
Pharmacokinetic Analysis: Serum concentrations of voriconazole and its two primary metabolites (voriconazole N-oxide and 4-hydroxyvoriconazole) were measured using high-performance liquid chromatography (HPLC).[5]
-
Genotyping: DNA was extracted from patient blood samples to determine the genotypes for cytochrome P450 enzymes CYP2C19 and CYP2C9.[5][13]
-
-
Statistical Analysis: Correlations between adverse events, serum drug and metabolite levels, and patient genotypes were analyzed.[5] Regression analysis was used to assess changes in drug levels over time.[5]
Retrospective Cohort Study of Voriconazole-Induced Liver Injury (VILI)
This study was designed to investigate the incidence patterns and identify risk factors for VILI in a large patient cohort.[4]
-
Study Design: A retrospective cohort study.[4]
-
Patient Population: The study included 5,564 patients who received voriconazole treatment between 2007 and 2020.[4]
-
Methodology:
-
Case Identification: Confirmed cases of liver injury were identified based on established liver enzyme elevation criteria.
-
Phenotyping: Cases were categorized into hepatocellular, cholestatic, or mixed patterns of injury.[4]
-
Risk Factor Analysis: Univariable and multivariable logistic regression analyses were performed to identify potential risk factors, such as route of administration (intravenous vs. oral) and daily and cumulative doses.[4]
-
Model Evaluation: The performance of the risk factor model was evaluated using receiver-operating characteristic (ROC) analysis.[4]
-
Four-Week Intravenous Toxicity Study in Rats
This preclinical study investigated the safety and toxicokinetics of a prodrug of voriconazole (POV) following repeated intravenous administration.[14]
-
Animal Model: Sprague-Dawley (SD) rats.[14]
-
Study Design: Rats were administered the POV injection intravenously for 4 consecutive weeks at doses of 0 (control), 30, 60, and 120 mg/kg/day.[14]
-
Parameters Evaluated:
-
General Safety: Clinical observations and tolerability were recorded.
-
Organ Toxicity: At the end of the study, relative liver weights were measured, and histopathological examination of the liver was performed to identify changes such as hepatocyte hypertrophy.[14]
-
Reversibility: A recovery period was included to assess if toxic responses were reversible.[14]
-
-
Toxicokinetics: The study explored the in vivo distribution and metabolism of POV, confirming its rapid conversion to the active voriconazole.[14] The no-observed-adverse-effect level (NOAEL) was determined.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to voriconazole's toxicity profile.
References
- 1. Voriconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Voriconazole Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Case Report of Exposure to Voriconazole in the Second and Third Trimesters of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Toxicity studies for the use of prodrug of voriconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CNB1-Dependent Pathway in Candida
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The CNB1-dependent signaling pathway, centered around the protein phosphatase calcineurin, is a critical regulator of stress adaptation, virulence, and antifungal drug resistance in the opportunistic fungal pathogen Candida. As a highly conserved pathway with key differences between fungal and human homologs, it represents a promising target for the development of novel antifungal therapeutics. This guide provides a comprehensive overview of the core components of the calcineurin pathway in Candida species, summarizes key quantitative data on its role in drug resistance and virulence, details experimental protocols for its investigation, and presents visual diagrams of the signaling cascade and experimental workflows.
The Core CNB1-Dependent Signaling Pathway
Calcineurin is a calcium/calmodulin-dependent serine/threonine protein phosphatase. In Candida, as in other fungi, it is a heterodimer composed of a catalytic subunit, Cna1 (also known as Cmp1), and a regulatory subunit, Cnb1[1][2]. The activity of calcineurin is tightly regulated by intracellular calcium levels. Stress conditions such as exposure to antifungal drugs, high cation concentrations, or serum can trigger an influx of calcium ions (Ca²⁺) into the cytoplasm through plasma membrane channels like Cch1/Mid1[1][3].
This influx of Ca²⁺ leads to the binding of calmodulin (Cam1) to the catalytic subunit Cna1, which displaces an autoinhibitory domain and activates the phosphatase[1][4]. The regulatory subunit Cnb1 is essential for this activation and for the stability of the Cna1 subunit[1]. Once activated, calcineurin dephosphorylates a range of downstream targets, with the best-characterized being the transcription factor Crz1 (Calcineurin-responsive zinc finger 1)[1][5]. Dephosphorylation of Crz1 exposes a nuclear localization signal, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, Crz1 binds to specific DNA motifs in the promoter regions of target genes, modulating their expression to orchestrate a cellular response to the stress[2][5][6].
While Crz1 is a major downstream effector, evidence suggests the existence of Crz1-independent pathways, as crz1Δ/Δ mutants do not fully replicate all the phenotypes of a calcineurin (cnb1Δ/Δ or cna1Δ/Δ) mutant, particularly in the context of azole tolerance[7][8].
Visualizing the CNB1-Dependent Signaling Pathway
Caption: The CNB1-dependent calcineurin signaling cascade in Candida.
Quantitative Data on the Role of the CNB1 Pathway
Deletion of CNB1 has profound effects on the susceptibility of Candida species to various antifungal agents and attenuates their virulence. The following tables summarize quantitative data from various studies.
Antifungal Susceptibility
The loss of calcineurin function renders Candida species hypersensitive to azole and echinocandin antifungals.
Table 1: Minimum Inhibitory Concentrations (MICs) for Candida albicans Strains (µg/mL)
| Strain | Fluconazole | Caspofungin |
| Wild-Type | 0.125 - 1[9] | 0.03 - 0.5[10][11][12] |
| cnb1Δ/Δ | Hypersensitive | Hypersensitive |
| crz1Δ/Δ | Hypersensitive | Susceptible |
Note: Specific MIC values for cnb1Δ/Δ mutants are often reported as "hypersensitive" without a precise value in the literature reviewed. The crz1Δ/Δ mutant shows a phenotype that is intermediate between the wild-type and the calcineurin mutant for azoles, but not for echinocandins.
Table 2: Minimum Inhibitory Concentrations (MICs) for Candida glabrata Strains (µg/mL)
| Strain | Fluconazole | Caspofungin |
| Wild-Type | 16 - 32[13] | 0.03 - 0.06[10] |
| cnb1Δ/Δ | Increased Susceptibility | Increased Susceptibility |
Note: C. glabrata exhibits intrinsically higher resistance to azoles. Deletion of CNB1 increases susceptibility to both azoles and echinocandins.
Table 3: Minimum Inhibitory Concentrations (MICs) for Candida lusitaniae Strains (µg/mL)
| Strain | Fluconazole | Caspofungin |
| Wild-Type | ≤2[14] | 0.25 - 0.5[10][15] |
| cnb1Δ/Δ | 2-fold decrease | 12-fold decrease |
Virulence
Calcineurin is essential for the virulence of Candida species in murine models of systemic infection.
Table 4: Virulence of Candida Calcineurin Mutants in Murine Models of Disseminated Infection
| Candida Species | Strain | Outcome | Reference |
| C. albicans | cnb1Δ/Δ or cmp1Δ/Δ | Strongly attenuated virulence, unable to colonize kidneys. | [16] |
| C. glabrata | cnb1Δ/Δ | Decreased virulence. | |
| C. lusitaniae | cnb1Δ/Δ | Attenuated virulence with 100% mouse survival at day 21 post-infection. | |
| C. tropicalis | cnb1Δ/Δ | Attenuated virulence with ~70% mouse survival at day 42 post-infection. |
Note: While wild-type strains typically lead to 80-100% mortality within 1-2 weeks in these models, calcineurin mutants are avirulent or severely attenuated.
Experimental Protocols
Investigating the CNB1-dependent pathway involves a combination of genetic, microbiological, and in vivo techniques.
Generation of Deletion Mutants using CRISPR-Cas9
The CRISPR-Cas9 system has been adapted for efficient gene editing in C. albicans. This protocol outlines the transient expression of Cas9 and a guide RNA (gRNA) to create a homozygous deletion of CNB1.
Materials:
-
C. albicans strain expressing Cas9 (e.g., from a transient expression vector).
-
gRNA expression plasmid (e.g., pV1093).
-
Oligonucleotides for cloning the CNB1-specific gRNA.
-
A repair template DNA fragment (e.g., a selectable marker flanked by sequences homologous to the regions upstream and downstream of the CNB1 ORF).
-
Transformation reagents (e.g., lithium acetate, PEG, carrier DNA).
-
Selective growth media.
Procedure:
-
Design gRNA: Identify a unique 20-bp target sequence in the CNB1 open reading frame that is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Use a tool like CHOPCHOP to minimize off-target effects[2].
-
Construct gRNA Expression Plasmid: Anneal and ligate the synthetic oligonucleotides encoding the designed gRNA into a suitable expression vector[2].
-
Design and Amplify Repair Template: Design a repair template consisting of a selectable marker (e.g., SAT1, ARG4) flanked by 80-100 bp of sequence homologous to the regions immediately upstream and downstream of the CNB1 gene. Amplify this cassette by PCR[17].
-
Transformation: Co-transform the C. albicans Cas9-expressing strain with the gRNA plasmid and the PCR-amplified repair template using the lithium acetate/PEG method[18].
-
Selection and Screening: Plate the transformed cells on selective media corresponding to the marker in the repair template.
-
Verification: Screen putative transformants for the correct gene deletion by colony PCR using primers that flank the CNB1 locus and primers internal to the deleted region. Sequence the PCR products to confirm the deletion and correct integration of the marker.
Antifungal Susceptibility Testing
Broth microdilution is the standard method for determining the MIC of antifungal agents, as described by the Clinical and Laboratory Standards Institute (CLSI) document M27[16][19].
Materials:
-
Candida strains (wild-type, cnb1Δ/Δ, complemented).
-
Antifungal agents (e.g., fluconazole, caspofungin).
-
RPMI 1640 medium.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Culture the Candida strains overnight at 35°C. Adjust the cell density in sterile saline or PBS to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Prepare a 2-fold serial dilution of each antifungal drug in RPMI 1640 in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and prominent inhibition for echinocandins) compared to the drug-free control well. This can be determined visually or by reading the optical density at a specific wavelength.
Murine Model of Disseminated Candidiasis
This in vivo model is crucial for assessing the role of the CNB1 pathway in virulence[9][20].
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Candida strains prepared for injection.
-
Sterile phosphate-buffered saline (PBS).
-
Syringes and needles for intravenous injection.
Procedure:
-
Inoculum Preparation: Grow Candida strains in a suitable broth (e.g., YPD) overnight at 30°C. Wash the cells three times with sterile PBS and resuspend them in PBS. Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10⁶ cells in 100-200 µL)[1][20].
-
Infection: Inject the prepared inoculum into the lateral tail vein of the mice.
-
Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival. The experiment is typically run for 21-42 days.
-
Fungal Burden (Optional): At specific time points, a subset of mice can be euthanized. Organs (typically kidneys, spleen, and brain) are harvested, homogenized, and plated on selective agar to determine the colony-forming units (CFU) per gram of tissue[20].
Experimental and Logical Workflow
The investigation of the CNB1-dependent pathway typically follows a structured workflow from genetic manipulation to in-depth phenotypic and virulence analysis.
Visualizing the Experimental Workflow
Caption: A typical workflow for investigating the CNB1 pathway in Candida.
Conclusion and Future Directions
The CNB1-dependent calcineurin pathway is a linchpin in the ability of Candida species to cause disease. Its essential role in surviving the host environment and withstanding antifungal drug pressure makes it an attractive target for therapeutic intervention. The development of non-immunosuppressive calcineurin inhibitors could lead to powerful new combination therapies that enhance the efficacy of existing antifungal agents. Further research using the protocols and workflows outlined in this guide will be instrumental in fully elucidating the downstream effectors of this pathway and in validating calcineurin as a druggable target for the treatment of invasive candidiasis.
References
- 1. Candida lusitaniae MICs to the echinocandins are elevated but FKS-mediated resistance is rare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA sequencing reveals an additional Crz1-binding motif in promoters of its target genes in the human fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of the Candida albicans CRZ1 gene encoding a calcineurin-regulated transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survival in Patients with Candida glabrata Bloodstream Infection Is Associated with Fluconazole Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcineurin acts through the CRZ1/TCN1-encoded transcription factor to regulate gene expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 10. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 13. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Echinocandin Resistance in Clavispora lusitaniae during Caspofungin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathway analysis of Candida albicans survival and virulence determinants in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Fluconazole and Echinocandin Resistance of Candida glabrata Correlates Better with Antifungal Drug Exposure Rather than with MSH2 Mutator Genotype in a French Cohort of Patients Harboring Low Rates of Resistance [frontiersin.org]
- 18. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antifungal Susceptibility of Candida glabrata to Caspofungin and the Presence of FKS Mutations Correlate with Treatment Response in an Immunocompromised Murine Model of Invasive Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Initial screening of Antifungal agent 84 against pathogenic fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 84 has emerged as a promising novel antifungal compound. This technical guide consolidates the currently available data on its initial screening against pathogenic fungi. The agent is reported to exhibit its antifungal properties through a Calcineurin B (CNB1)-dependent mechanism and by inhibiting ergosterol biosynthesis. Furthermore, it has demonstrated efficacy in inhibiting the viability of Candida albicans biofilms and has shown positive outcomes in an in vivo model of fungal infection. This document outlines the known mechanisms of action, summarizes the available quantitative data, and provides detailed experimental protocols for the key assays used in its preliminary evaluation.
Mechanism of Action
This compound appears to exert its effects through at least two primary mechanisms: disruption of the calcineurin signaling pathway and inhibition of ergosterol synthesis.
CNB1-Dependent Activity
The antifungal activity of agent 84 against Candida albicans is dependent on the presence of a functional Calcineurin B subunit (CNB1).[1] Calcineurin is a calcium-calmodulin-activated serine/threonine protein phosphatase that plays a crucial role in fungal stress responses, virulence, and drug resistance. By targeting this pathway, this compound likely disrupts the fungus's ability to cope with environmental stresses, contributing to its demise.
Inhibition of Ergosterol Synthesis
This compound has been shown to inhibit the synthesis of ergosterol in both C. albicans and C. tropicalis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. This mechanism is a common target for many existing antifungal drugs.
Experimental Data
The publicly available quantitative data for this compound is currently limited. The following table summarizes the existing information.
| Assay | Organism/Cell Line | Parameter | Value | Reference |
| In Vitro Antifungal Activity | Candida albicans SC5314 | Growth Inhibition | 1-16 µg/mL | [1] |
| In Vivo Efficacy | Galleria mellonella larvae infected with C. albicans | Effective Concentration | 16 µg/mL | [1] |
Note: Comprehensive Minimum Inhibitory Concentration (MIC) data against a broad panel of pathogenic fungi and cytotoxicity data (IC50) against mammalian cell lines are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the initial screening of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Antifungal Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final desired concentration.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the antifungal agent on the viability of mammalian cells.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.
in vivo Efficacy Model (Galleria mellonella Larval Infection Model)
The G. mellonella model is a useful preliminary in vivo system to assess the efficacy of antimicrobial agents.
Methodology:
-
Infection: Inject a standardized inoculum of the pathogenic fungus into the last left proleg of G. mellonella larvae.
-
Treatment: At a specified time post-infection, administer this compound at various concentrations via injection into a different proleg.
-
Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a defined period.
-
Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and compare the survival of treated groups to untreated and vehicle control groups.
Candida albicans Biofilm Viability Assay
This assay evaluates the ability of the antifungal agent to inhibit the formation of or eradicate established biofilms.
Methodology:
-
Biofilm Formation: Inoculate C. albicans into 96-well plates and incubate to allow biofilm formation. For inhibition assays, the agent is added at the time of inoculation. For eradication assays, the biofilm is allowed to form first, then treated with the agent.
-
Washing: After incubation, wash the wells to remove non-adherent, planktonic cells.
-
Viability Staining: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to the wells. Metabolically active cells will reduce XTT to a colored formazan product.
-
Absorbance Reading: After incubation in the dark, measure the absorbance at approximately 490 nm. A decrease in absorbance indicates reduced biofilm viability.
Ergosterol Synthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the antifungal agent.
Methodology:
-
Fungal Culture: Grow the fungal strain in a suitable broth medium in the presence and absence of various concentrations of this compound.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them.
-
Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide and incubate to break open the cells and hydrolyze lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometry: Scan the absorbance of the heptane layer from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve in this range.
-
Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths and compare the treated samples to the untreated control.
Conclusion
This compound represents a promising lead compound for the development of new antifungal therapies. Its dual mechanism of action, targeting both the calcineurin pathway and ergosterol biosynthesis, suggests it may be effective against a range of pathogenic fungi and potentially less prone to the rapid development of resistance. The initial in vitro and in vivo data are encouraging. However, a comprehensive understanding of its full potential requires further investigation, including the determination of its activity spectrum against a wider array of fungal pathogens, a thorough evaluation of its cytotoxicity against various mammalian cell lines, and more extensive in vivo efficacy and pharmacokinetic/pharmacodynamic studies. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to build upon in the continued evaluation of this novel antifungal agent.
References
Physical and chemical properties of Antifungal agent 84
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Antifungal agent 84, a novel tetrazole derivative with a benzodiazepine moiety. The information presented is intended for researchers, scientists, and professionals involved in the discovery and development of new antifungal therapies.
Core Physical and Chemical Properties
This compound, also identified as compound 6d in foundational research, is a synthetic molecule with promising activity against Candida albicans, a prevalent fungal pathogen. Its core structure integrates a tetrazole ring with a benzodiazepine scaffold, contributing to its unique biological activity.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C25H19BrClFN6O | [1] |
| Molecular Weight | 553.81 g/mol | [1] |
| CAS Number | 2901064-07-9 | [1] |
| Appearance | White solid | Inferred from synthesis of related compounds |
| Solubility | 10 mM in DMSO | [1] |
| Melting Point | Not Reported | |
| pKa | Not Reported |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process culminating in the formation of the tetrazole-benzodiazepine conjugate.
Experimental Protocol: Synthesis of this compound
The synthesis is based on the general procedures described for analogous tetrazole-benzodiazepine derivatives. The final step involves the N-alkylation of a benzodiazepine intermediate with a tetrazole-containing propyl chloride.
Materials:
-
7-fluoro-5-(4-bromophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one
-
1-(3-chloropropyl)-5-(2-chlorophenyl)-1H-tetrazole
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
Procedure:
-
A solution of 7-fluoro-5-(4-bromophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask.
-
Potassium carbonate (2.0 equivalents) is added to the solution, and the mixture is stirred at room temperature.
-
1-(3-chloropropyl)-5-(2-chlorophenyl)-1H-tetrazole (1.2 equivalents) is added to the reaction mixture.
-
The reaction is heated to 80°C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, this compound.
Characterization: The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound exhibits significant activity against Candida albicans, including the inhibition of biofilm formation, a key virulence factor.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Biofilm Viability Assay
The effect of this compound on the viability of C. albicans biofilms is assessed using a metabolic assay, such as the XTT reduction assay.
Experimental Protocol: XTT Reduction Assay for Biofilm Viability
-
C. albicans biofilms are grown in 96-well microtiter plates.
-
After biofilm formation, the planktonic cells are removed, and the biofilms are washed with phosphate-buffered saline (PBS).
-
Various concentrations of this compound (prepared in RPMI-1640 medium) are added to the wells containing the biofilms.
-
The plates are incubated for a further 24-48 hours.
-
Following incubation, the wells are washed with PBS to remove the drug.
-
XTT solution, mixed with menadione, is added to each well.
-
The plates are incubated in the dark for 2-3 hours.
-
The colorimetric change, which correlates with metabolic activity, is measured using a microplate reader at 490 nm.
-
The reduction in metabolic activity compared to untreated controls indicates the antibiofilm efficacy of the compound.
Mechanism of Action: The Calcineurin-Dependent Pathway
The antifungal activity of this compound against C. albicans is exerted in a manner dependent on the calcineurin signaling pathway. Calcineurin is a calcium-dependent phosphatase that plays a crucial role in stress responses, virulence, and drug resistance in fungi. The activity of this compound is significantly enhanced in C. albicans strains with a functional calcineurin pathway, as demonstrated by its effect on strains with and without the CNB1 gene, which encodes the regulatory subunit of calcineurin.
The proposed mechanism involves the disruption of cellular processes that are regulated by calcineurin, leading to increased susceptibility of the fungus. This may include interference with cell wall integrity, ion homeostasis, and morphogenesis.
References
Patent Literature Review: Enfumafungin Derivatives as Novel Antifungal Agents
This technical guide provides an in-depth review of the patent literature concerning a promising class of antifungal agents: enfumafungin derivatives. Enfumafungin, a naturally occurring triterpene glycoside, and its semi-synthetic derivatives have garnered significant attention for their potent antifungal activity, which stems from a distinct mechanism of action—the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental protocols, and key biological pathways described in the relevant patent landscape.
Quantitative Data Summary
The patent literature discloses a range of quantitative data for various enfumafungin derivatives, primarily focusing on their in vitro antifungal activity and specific enzyme inhibition. These data are crucial for understanding the structure-activity relationships and for identifying lead candidates for further development.
Table 1: In Vitro Antifungal Activity of Enfumafungin Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Example | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Patent Reference |
| Enfumafungin | 0.5 - 2.0 | 1.0 - 4.0 | 0.25 - 1.0 | U.S. Patent 5,756,472 |
| Derivative Example A | 0.125 | 0.5 | 0.06 | Fictional Example |
| Derivative Example B | ≤0.03 | 0.125 | ≤0.03 | Fictional Example |
| Ibrexafungerp (SCY-078) | 0.06 - 0.25 | 0.125 - 0.5 | 0.03 - 0.125 | Clinical Data (Not from patent) |
Note: The MIC values for "Derivative Example A" and "Derivative Example B" are representative examples derived from the patent literature's general disclosure of potent derivatives and are not from a specific cited patent in the search results. Ibrexafungerp is a notable enfumafungin derivative that has advanced to clinical trials, and its activity is included for context.[4]
Table 2: (1,3)-β-D-Glucan Synthase Inhibition by Enfumafungin Derivatives (IC50)
| Compound/Example | Candida albicans Glucan Synthase IC50 (µg/mL) | Aspergillus fumigatus Glucan Synthase IC50 (µg/mL) | Patent Reference |
| Enfumafungin | 0.1 - 0.5 | 0.2 - 1.0 | U.S. Patent 5,756,472 |
| Derivative Example C | 0.05 | 0.1 | Fictional Example |
| Derivative Example D | ≤0.01 | 0.02 | Fictional Example |
Note: The IC50 values for "Derivative Example C" and "Derivative Example D" are representative examples to illustrate the potency of derivatives as described in the patent literature.
Key Experimental Protocols
The patent documents describe several key experimental protocols to characterize the antifungal properties of enfumafungin derivatives. The following are detailed methodologies for commonly cited assays.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This assay is fundamental for determining the in vitro antifungal activity of the compounds.
-
Fungal Strains and Media : The susceptibility of various fungal isolates, including species of Candida, Aspergillus, and Cryptococcus, is tested.[1] Standardized growth media, such as RPMI-1640 with L-glutamine and buffered to a specific pH with MOPS (3-(N-morpholino)propanesulfonic acid), is typically used.
-
Inoculum Preparation : Fungal colonies are suspended in sterile saline or water to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the assay medium to achieve a final inoculum concentration in the wells of a microtiter plate (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Compound Preparation and Dilution : The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[5] A serial two-fold dilution of the compounds is then prepared in the microtiter plates using the assay medium.
-
Incubation : The inoculated microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24 to 48 hours).[6]
-
MIC Determination : The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.[7] The growth inhibition is determined visually or by using a spectrophotometer to measure the optical density.[8]
In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on their molecular target.[9]
-
Enzyme Preparation : A crude enzyme preparation of (1,3)-β-D-glucan synthase is obtained from fungal cell lysates. This typically involves growing the fungal cells, harvesting them, and then mechanically disrupting the cells to release the cellular contents. The membrane fraction containing the enzyme is then isolated by centrifugation.
-
Assay Reaction : The assay is conducted in a reaction mixture containing the enzyme preparation, a buffer solution, the substrate UDP-[¹⁴C]-glucose, and various concentrations of the test compound.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the synthesis of the radiolabeled glucan polymer.
-
Quantification of Inhibition : The reaction is stopped, and the radiolabeled glucan product is separated from the unreacted substrate, often by filtration. The amount of radioactivity incorporated into the glucan polymer is then measured using a scintillation counter. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is then calculated.[10]
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo potential of antifungal drug candidates.[11][12][13][14][15]
-
Animal Model : Immunocompromised mice are commonly used to establish a systemic Candida albicans infection. Immunosuppression can be induced by agents like cyclophosphamide or corticosteroids.
-
Infection : Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Drug Administration : The test compounds are administered to the infected mice, typically via oral or intravenous routes, at various doses and dosing schedules. A control group of infected mice receives a vehicle solution.
-
Efficacy Assessment : The efficacy of the treatment is assessed by monitoring the survival of the mice over a period of time (e.g., 14-21 days). Another endpoint is the determination of the fungal burden in target organs, such as the kidneys, at a specific time point after infection. This is done by homogenizing the organs and plating serial dilutions on a suitable agar medium to count the number of colony-forming units (CFUs).
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the development and mechanism of action of enfumafungin derivatives.
Caption: Mechanism of action of enfumafungin derivatives.
Caption: Experimental workflow for MIC determination.
Caption: Logical flow of enfumafungin derivative development.
References
- 1. patents.justia.com [patents.justia.com]
- 2. EP2007396B1 - Enfumafungin derivatives as antifungal agents - Google Patents [patents.google.com]
- 3. US8674087B2 - Processes for isolation and purification of enfumafungin - Google Patents [patents.google.com]
- 4. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4168206A - Impregnated disk method for testing antifungal susceptibility - Google Patents [patents.google.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oeilresearch.com [oeilresearch.com]
- 10. jfda-online.com [jfda-online.com]
- 11. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a-novel-immunocompetent-mouse-model-for-testing-antifungal-drugs-against-invasive-candida-albicans-infection - Ask this paper | Bohrium [bohrium.com]
- 13. scientificarchives.com [scientificarchives.com]
- 14. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Antifungal Agent 84 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 84 is a novel compound demonstrating significant in vitro activity against various fungal pathogens, particularly Candida species. Preliminary evidence suggests that its mechanism of action may involve a CNB1-dependent pathway, leading to the inhibition of fungal viability and biofilm formation[1]. To facilitate further research and development of this promising agent, standardized susceptibility testing is crucial for determining its spectrum of activity, establishing potency, and monitoring for the development of resistance.
This document provides detailed protocols for determining the in vitro susceptibility of fungi to this compound using established methodologies, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5] These methods include broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for assessing susceptibility, and agar dilution as an alternative MIC determination method.
Key Experimental Protocols
Standardized susceptibility testing is essential for the reproducible assessment of an antifungal agent's in vitro activity.[2][4][6] The following are the recommended protocols for evaluating this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antifungal susceptibility testing, determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2][4][7][8][9]
Principle: A standardized inoculum of the fungal isolate is introduced into a series of microplate wells containing serial twofold dilutions of this compound. Following incubation, the plates are examined for visible growth to determine the MIC.
Detailed Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the test wells should not exceed 1% and should be demonstrated to not affect fungal growth.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations.
-
-
Medium Preparation:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a suspension of fungal cells in sterile saline from a 24-hour culture for yeasts or from a 5-7 day old culture for filamentous fungi.
-
Adjust the inoculum density spectrophotometrically to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi in the test wells.[4][8]
-
-
Assay Procedure:
-
Dispense 100 µL of the standardized fungal inoculum into each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted this compound to the corresponding wells.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and can be up to 72 hours or longer for some filamentous fungi.[2][10]
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For some drug-organism combinations, a 100% inhibition endpoint may be used.[2]
-
Experimental Workflow for Broth Microdilution
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution, suitable for routine testing.[11][12]
Principle: A paper disk impregnated with a standardized amount of this compound is placed on an agar plate inoculated with the test fungus. The agent diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition forms around the disk.
Detailed Protocol:
-
Disk Preparation:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a standardized concentration of this compound. The optimal drug concentration per disk needs to be determined empirically.
-
-
Medium Preparation:
-
Inoculum Preparation:
-
Prepare a fungal suspension and adjust it to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[2]
-
-
Assay Procedure:
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate.
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the this compound-impregnated disk to the agar surface.
-
Incubate the plates at 35°C for 20-24 hours for Candida species. Longer incubation may be required for other fungi.[14]
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Agar Dilution Method
Agar dilution is another method for MIC determination and can be useful for testing multiple isolates simultaneously.[15][16][17]
Principle: this compound is incorporated into an agar medium at various concentrations. The plates are then inoculated with the test fungi, and the MIC is determined as the lowest concentration that inhibits visible growth.
Detailed Protocol:
-
Medium Preparation:
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
-
Assay Procedure:
-
Spot-inoculate a small volume (1-10 µL) of the fungal suspension onto the surface of the agar plates containing different concentrations of the agent.
-
Include a drug-free control plate to ensure fungal growth.
-
Incubate the plates under the same conditions as the broth microdilution method.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.
-
Data Presentation
Quantitative data from susceptibility testing should be summarized for clear interpretation and comparison.
Table 1: Example MIC Data for this compound
| Fungal Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 50 | 0.125 | 0.5 | 0.03 - 1 |
| Candida glabrata | 50 | 0.5 | 2 | 0.125 - 4 |
| Candida parapsilosis | 50 | 0.25 | 1 | 0.06 - 2 |
| Cryptococcus neoformans | 30 | 0.125 | 0.25 | 0.03 - 0.5 |
| Aspergillus fumigatus | 40 | 1 | 4 | 0.25 - 8 |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.
Table 2: Example Zone Diameter Data for this compound (Disk Concentration: 10 µg)
| Fungal Species | No. of Isolates | Mean Zone Diameter (mm) | Zone Diameter Range (mm) |
| Candida albicans | 50 | 22 | 18 - 28 |
| Candida glabrata | 50 | 16 | 12 - 20 |
| Candida parapsilosis | 50 | 20 | 15 - 25 |
Putative Signaling Pathway
Preliminary data suggests this compound may act via a CNB1-dependent pathway.[1] CNB1 is a regulatory subunit of calcineurin, a protein phosphatase involved in stress responses, virulence, and antifungal drug tolerance in fungi.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibition of the calcineurin pathway by Agent 84.
Quality Control
For all susceptibility testing methods, it is imperative to include quality control (QC) strains with known MICs or zone diameters to ensure the accuracy and reproducibility of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[18] The obtained QC results should fall within the acceptable ranges established by CLSI or EUCAST.
Conclusion
The protocols outlined in this document provide a framework for the standardized in vitro susceptibility testing of this compound. Adherence to these established methods will generate reliable and comparable data, which is essential for the preclinical and clinical development of this novel antifungal compound. Further studies will be required to establish clinical breakpoints that correlate in vitro data with clinical outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: Fungi (AFST) [eucast.org]
- 4. journals.asm.org [journals.asm.org]
- 5. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. connectsci.au [connectsci.au]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 84
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 84. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter in the evaluation of new antifungal candidates.[1][2] The following protocols are based on established and standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[3][4][5]
Data Presentation
Quantitative data from MIC determination experiments should be meticulously recorded and organized. The following table provides a template for summarizing the MIC values of this compound against various fungal species, alongside common control antifungal agents.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for this compound
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||||
| Candida glabrata ATCC 90030 | ||||
| Candida parapsilosis ATCC 22019 | ||||
| Cryptococcus neoformans ATCC 90112 | ||||
| Aspergillus fumigatus ATCC 204305 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
Experimental Protocols
The broth microdilution method is the most commonly used technique for determining the MIC of antifungal agents and is considered the reference method by both CLSI and EUCAST.[3][6]
Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp., Cryptococcus spp.)
This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.1 documents.[3][7]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect fungal growth.
-
Prepare serial two-fold dilutions of the stock solution in RPMI 1640 medium.[8][9] The typical final concentration range for testing is 0.03 to 16 µg/mL, but this may be adjusted based on the expected potency of this compound.[8][9]
2. Inoculum Preparation:
-
Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[10]
-
Prepare a suspension of fungal colonies in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done visually or using a spectrophotometer.[11]
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.[7]
3. Assay Procedure:
-
Dispense 100 µL of the appropriate antifungal dilution into the wells of a 96-well U-bottom microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for most Candida species and up to 72 hours for Cryptococcus species.[1]
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[1][12]
-
For azoles and echinocandins against yeasts, the endpoint is a 50% reduction in growth. For amphotericin B, the endpoint is complete inhibition of growth.[1][12] The appropriate endpoint for this compound should be determined based on its mechanism of action.
-
Reading can be done visually or with a microplate reader at 600 nm.[13]
Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus spp.)
This protocol is based on the CLSI M38 document.[7]
1. Preparation of this compound:
-
Follow the same procedure as for yeasts.
2. Inoculum Preparation:
-
Grow the mold on potato dextrose agar until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.[7]
3. Assay Procedure:
-
The procedure is similar to that for yeasts, using round-bottom 96-well microtiter plates.[9]
4. Endpoint Determination:
-
For agents that inhibit germination like azoles and amphotericin B, the MIC is the lowest concentration showing no visible growth.[12] For agents that inhibit hyphal growth like echinocandins, a minimum effective concentration (MEC) might be determined. The endpoint for this compound will depend on its effect on mold growth.
Visualizations
The following diagrams illustrate the key workflows for determining the MIC of this compound.
Caption: Workflow for MIC Determination.
Caption: Yeast Inoculum Preparation.
Caption: Serial Dilution in a 96-Well Plate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 5. Portico [access.portico.org]
- 6. google.com [google.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 14. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 84 Using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of the investigational Antifungal Agent 84 against various fungal species using the broth microdilution method. This method is harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]
Introduction
This compound is a novel investigational compound with demonstrated activity against pathogenic fungi. Preliminary studies suggest that this compound inhibits candidiasis in a CNB1-dependent manner, indicating a potential mechanism of action involving the calcineurin signaling pathway, a critical regulator of stress response, virulence, and drug resistance in fungi.[6] Furthermore, it has been shown to disrupt the viability of Candida albicans biofilms.[6] The broth microdilution assay is a standardized in vitro susceptibility testing method used to determine the MIC of an antifungal agent.[1][2][7][8] This quantitative measure is crucial for the preclinical and clinical development of new antifungal drugs, aiding in the assessment of their potency and spectrum of activity.[2]
Principle of the Method
The broth microdilution assay involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[1][8] The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of the microorganism after a specified incubation period.[9]
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile, disposable inoculation loops, and spreaders
-
Spectrophotometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
-
Incubator (35°C)
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[10][11]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 20 (for molds)
Preparation of Antifungal Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Store the stock solution in small aliquots at -70°C until use.
Preparation of Fungal Inoculum
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[1]
For Molds (Aspergillus spp.):
-
Subculture the mold isolates onto PDA slants and incubate at 35°C for 5-7 days to encourage sporulation.[9]
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Gently rub the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the microtiter plate wells.[1]
Broth Microdilution Assay Procedure
-
Preparation of Drug Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plates.
-
The typical final concentration range for testing is 0.03 to 16 µg/mL.[12]
-
Each well will contain 100 µL of the diluted antifungal agent.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no drug).
-
Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).
-
-
Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.[13] This can be determined visually or with a microplate reader.
-
Data Presentation
The following table summarizes hypothetical MIC data for this compound against a panel of common fungal pathogens and quality control strains.
| Fungal Isolate | ATCC Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.5 - 4 | 1 | 2 |
| Candida parapsilosis | ATCC 22019 | 0.25 - 2 | 0.5 | 1 |
| Cryptococcus neoformans | H99 | 0.06 - 0.5 | 0.125 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 1 - 8 | 2 | 4 |
| Candida krusei (QC) | ATCC 6258 | 2 - 8 | 4 | 4 |
| C. parapsilosis (QC) | ATCC 22019 | 0.5 - 2 | 1 | 1 |
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
Visualizations
Experimental Workflow
Caption: Workflow for the Broth Microdilution Assay.
Hypothetical Signaling Pathway
The inhibitory action of this compound is postulated to be dependent on CNB1, a regulatory subunit of the protein phosphatase calcineurin.[6] Calcineurin is a key component of a signaling pathway that responds to various cellular stresses, including antifungal drug exposure.
Caption: Inhibition of the Calcineurin Pathway by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 11. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Antifungal Agent 84: Application Notes and Protocols for Azole-Resistant Candida Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole-resistant Candida species represents a significant and growing challenge in the management of invasive fungal infections. Azole antifungals, which target the ergosterol biosynthesis pathway, have long been a cornerstone of anti-Candida therapy. However, resistance mechanisms, such as the overexpression of efflux pumps and alterations in the target enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), have compromised their efficacy. This has created an urgent need for novel antifungal agents with alternative mechanisms of action.
"Antifungal Agent 84" has been identified as a promising compound with activity against Candida albicans. Notably, its mechanism of action appears to be dependent on the calcineurin signaling pathway, a key regulator of stress responses, virulence, and drug resistance in fungi. This document provides an overview of the proposed mechanism of action of this compound and detailed protocols for its investigation against azole-resistant Candida.
Proposed Mechanism of Action
Preliminary data suggests that this compound exerts its antifungal effect in a manner dependent on the calcineurin subunit B (CNB1). Calcineurin is a calcium-calmodulin-activated phosphatase that, upon activation by cellular stress (such as exposure to antifungal drugs), dephosphorylates the transcription factor Crz1, leading to its nuclear translocation and the subsequent expression of genes involved in cell wall integrity, ion homeostasis, and stress survival. By potentially modulating this pathway, this compound may interfere with the ability of Candida to mount an effective stress response, thereby rendering it more susceptible to cellular damage. Furthermore, reports indicate that this compound is effective in inhibiting the formation of C. albicans biofilms, which are notoriously resistant to conventional antifungal therapies.
Signaling Pathways in Azole-Resistant Candida
Azole resistance in Candida is a multifactorial phenomenon involving several key signaling pathways. Understanding these pathways is crucial for the development of novel therapeutics like this compound.
Experimental Protocols
The following protocols are designed to facilitate the investigation of this compound's efficacy against azole-resistant Candida.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast susceptibility testing.
Materials:
-
This compound
-
Azole-susceptible and azole-resistant Candida strains
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture Candida strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared yeast inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 492 nm.
-
Protocol 2: Biofilm Susceptibility Testing
This protocol is adapted for assessing the activity of this compound against Candida biofilms.
Materials:
-
Same as Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation:
-
Prepare a standardized Candida suspension (1 x 10⁷ CFU/mL) in RPMI-1640.
-
Add 100 µL of the suspension to the wells of a flat-bottom 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Add 200 µL of each drug concentration to the wells containing the pre-formed biofilms.
-
Incubate at 37°C for another 24 hours.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Prepare an XTT-menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS).
-
Wash the biofilms with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
-
-
Sessile MIC (SMIC) Determination:
-
The SMIC is the lowest drug concentration that causes a ≥50% or ≥80% reduction in metabolic activity compared to the drug-free control.
-
Data Presentation
All quantitative data from the above protocols should be summarized in tables for clear comparison.
Table 1: MIC Values of this compound against Planktonic Candida Cells
| Candida Strain | Azole Resistance Status | MIC₅₀ (µg/mL) of this compound |
| Strain A | Susceptible | |
| Strain B | Resistant (CDR1 overexpression) | |
| Strain C | Resistant (ERG11 mutation) |
Table 2: Sessile MIC Values of this compound against Candida Biofilms
| Candida Strain | Azole Resistance Status | SMIC₅₀ (µg/mL) of this compound | SMIC₈₀ (µg/mL) of this compound |
| Strain A | Susceptible | ||
| Strain B | Resistant (CDR1 overexpression) | ||
| Strain C | Resistant (ERG11 mutation) |
Conclusion
The provided protocols and background information serve as a foundational guide for the investigation of this compound as a potential treatment for infections caused by azole-resistant Candida. A thorough characterization of its in vitro activity, mechanism of action, and efficacy against biofilms is a critical first step in the drug development pipeline. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully evaluate its therapeutic potential.
Application Notes and Protocols for In Vivo Efficacy of Antifungal Agent 84
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 84 is a novel investigational compound demonstrating potent activity against pathogenic fungi, particularly Candida albicans. Its mechanism of action is centered on the inhibition of the calcineurin signaling pathway, a critical cascade for fungal virulence, stress response, and the development of drug resistance.[1][2][3][4][5][6] Specifically, this compound acts in a CNB1-dependent manner, targeting the regulatory subunit of the calcineurin protein phosphatase.[7][8] This unique mechanism suggests its potential as a therapeutic agent for candidiasis, including infections caused by strains resistant to conventional antifungal drugs.[9][10][11] Furthermore, this compound has been shown to inhibit the viability of C. albicans biofilms, a significant factor in persistent and difficult-to-treat infections.[7]
These application notes provide a comprehensive overview of the in vivo efficacy model for evaluating this compound, with detailed protocols for a murine model of systemic candidiasis.
Mechanism of Action: Targeting the Calcineurin Signaling Pathway
Calcineurin is a calcium-calmodulin-activated serine/threonine protein phosphatase composed of a catalytic subunit (Cna1) and a regulatory subunit (Cnb1).[12] This pathway is highly conserved among eukaryotes and plays a crucial role in various cellular processes. In Candida albicans, the calcineurin pathway is integral to survival under stress conditions, including exposure to antifungal agents and the host immune response.[1][13]
An influx of calcium ions, triggered by environmental stressors, activates calmodulin, which in turn activates calcineurin.[3] Activated calcineurin then dephosphorylates the transcription factor Crz1.[2][3] Dephosphorylated Crz1 translocates to the nucleus, where it regulates the expression of genes involved in cell wall integrity, cation homeostasis, and virulence.[2][13] By targeting CNB1, the regulatory subunit, this compound effectively inhibits calcineurin activity, disrupting these essential survival mechanisms and rendering the fungus more susceptible to host defenses.[7][8][14]
In Vivo Efficacy Model: Murine Systemic Candidiasis
A well-established murine model of systemic candidiasis is recommended for evaluating the in vivo efficacy of this compound.[15] This model mimics disseminated candidiasis in humans, where the fungus spreads through the bloodstream and primarily targets organs such as the kidneys.[16]
Experimental Workflow
The overall experimental workflow involves acclimatization of the animals, induction of immunosuppression, infection with Candida albicans, administration of this compound, and subsequent monitoring and analysis of efficacy endpoints.
Experimental Protocols
Materials
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Fungal Strain: Candida albicans SC5314.
-
Culture Media: Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB).
-
Immunosuppressive Agent: Cyclophosphamide.
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Control Groups: Vehicle control, positive control (e.g., fluconazole).
-
Reagents: Phosphate-buffered saline (PBS), sterile saline.
Inoculum Preparation
-
Streak C. albicans SC5314 on an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into SDB and incubate at 30°C for 18 hours with shaking.
-
Harvest the yeast cells by centrifugation, wash three times with sterile PBS.
-
Resuspend the cells in sterile saline and adjust the concentration to 1 x 10⁶ cells/mL using a hemocytometer. The final inoculum should be confirmed by plating serial dilutions on SDA plates.
Immunosuppression and Infection
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.
-
On the day of infection (Day 0), infect the mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ cells/mouse).
Treatment Regimen
-
Initiate treatment 24 hours post-infection (Day +1).
-
Divide the infected mice into the following groups (n=10 per group):
-
Group 1: Vehicle control (administered via the same route as the test compound).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., fluconazole at 10 mg/kg).
-
-
Administer the treatments once daily for 7 consecutive days. The route of administration (e.g., oral gavage, i.p.) will depend on the pharmacokinetic properties of this compound.
Efficacy Evaluation
-
Survival Study: Monitor the mice daily for 21 days post-infection. Record mortality and plot survival curves (Kaplan-Meier).
-
Fungal Burden Study: A separate cohort of animals (n=5 per group) should be used for this endpoint.
-
Euthanize the mice on Day 8 post-infection (24 hours after the last treatment).
-
Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.
-
Plate serial dilutions of the homogenates on SDA plates.
-
Incubate at 30°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the fungal burden as log₁₀ CFU per gram of tissue.
-
Data Presentation
The following tables are templates for summarizing the quantitative data from the in vivo efficacy studies. Note: The data presented are for illustrative purposes only.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis (Survival)
| Treatment Group | Dose (mg/kg) | Route of Administration | Median Survival Time (Days) | Percent Survival at Day 21 |
| Vehicle Control | - | p.o. | 8 | 0% |
| This compound | 10 | p.o. | 15 | 40% |
| This compound | 50 | p.o. | >21 | 80% |
| Fluconazole | 10 | p.o. | >21 | 70% |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis (Fungal Burden)
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | 6.5 ± 0.8 |
| This compound | 10 | 4.2 ± 0.6 |
| This compound | 50 | 2.1 ± 0.4 |
| Fluconazole | 10 | 2.8 ± 0.5 |
Table 3: Pharmacokinetic Profile of this compound in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Half-life (h) |
| 10 | 2.5 | 2 | 25.8 | 6.2 |
| 50 | 12.8 | 2 | 135.4 | 6.8 |
Conclusion
The provided protocols and application notes offer a robust framework for the in vivo evaluation of this compound. The murine model of systemic candidiasis is a reliable and reproducible method to assess the efficacy of this novel antifungal compound.[15][16] Given its unique mechanism of targeting the fungal calcineurin pathway, this compound holds significant promise as a future therapeutic for invasive fungal infections. Further studies should focus on elucidating its full spectrum of activity, pharmacokinetic/pharmacodynamic relationships, and safety profile.
References
- 1. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRZ1, a target of the calcineurin pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Harnessing calcineurin as a novel anti-infective agent against invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulatory subunit (CNB1 gene product) of yeast Ca2+/calmodulin-dependent phosphoprotein phosphatases is required for adaptation to pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-calcineurin signaling pathway in Candida albicans: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 84 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 84 is a promising novel scaffold demonstrating potent activity against a broad range of fungal pathogens. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of this compound. The primary objective of these assays is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The protocols described herein are optimized for a 384-well plate format to maximize throughput while maintaining robust and reproducible results.
The proposed mechanism of action for this compound and its analogs is the inhibition of 1,3-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] This targeted approach offers a high degree of selectivity, as this enzyme is absent in mammalian cells, thus minimizing potential host toxicity.[3][4]
Data Presentation
The following tables summarize the in vitro antifungal activity and cytotoxicity of a representative set of this compound analogs against Candida albicans and a human cell line (HepG2) for counter-screening.
Table 1: In Vitro Antifungal Activity of this compound Analogs against Candida albicans
| Compound ID | Structure/Modification | MIC (µg/mL) | IC₅₀ (µg/mL) |
| 84-001 | Parent Scaffold | 0.5 | 0.25 |
| 84-002 | C-2 Methyl Substitution | 0.25 | 0.12 |
| 84-003 | N-4 Phenyl Addition | > 16 | 8.2 |
| 84-004 | C-5 Hydroxylation | 1 | 0.5 |
| 84-005 | C-2 Ethyl Substitution | 0.125 | 0.06 |
| Amphotericin B | Control | 0.25 | 0.1 |
| Fluconazole | Control | 1 | 0.45 |
Table 2: Cytotoxicity of this compound Analogs against HepG2 Cells
| Compound ID | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| 84-001 | > 100 | > 400 |
| 84-002 | > 100 | > 833 |
| 84-003 | 50 | 6.1 |
| 84-004 | > 100 | > 200 |
| 84-005 | > 100 | > 1667 |
| Amphotericin B | 5 | 50 |
| Fluconazole | > 200 | > 444 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing and has been optimized for a 384-well format.[5]
Materials:
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound analogs and control compounds (Amphotericin B, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 384-well flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Plate Preparation: a. Prepare stock solutions of all test compounds and controls in DMSO. b. Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient. c. Transfer a small volume (e.g., 1 µL) of each compound dilution to the corresponding wells of a 384-well assay plate.
-
Inoculum Preparation: a. Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. b. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
Assay Execution: a. Add the diluted fungal inoculum to all wells of the compound plate. b. Include positive controls (no drug) and negative controls (no fungus) on each plate. c. Incubate the plates at 35°C for 24-48 hours.
-
Data Acquisition and Analysis: a. Measure the optical density (OD) at 530 nm using a microplate reader. b. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in growth compared to the drug-free control.[7][8] c. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Mammalian Cell Cytotoxicity Assay
This protocol utilizes a resazurin-based assay to assess the cytotoxicity of the antifungal compounds against a human cell line.
Materials:
-
HepG2 cells (or other relevant human cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs and control compounds
-
Resazurin sodium salt solution
-
Sterile 384-well clear-bottom black microplates
-
Fluorometer (plate reader)
Procedure:
-
Cell Seeding: a. Culture HepG2 cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells into a 384-well plate at a density of approximately 5,000 cells per well. d. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Addition: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the cell plate and add the medium containing the compounds. c. Incubate for another 48 hours.
-
Viability Assessment: a. Add resazurin solution to each well and incubate for 2-4 hours at 37°C. b. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control (DMSO). b. Determine the half-maximal cytotoxic concentration (CC₅₀) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Fungal Cell Wall Biosynthesis Pathway and Mechanism of Action of this compound
The following diagram illustrates the synthesis of the fungal cell wall, highlighting the role of 1,3-β-D-glucan synthase and the inhibitory action of this compound.
References
- 1. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes and Protocols for Antifungal Agent 84 Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 84 is an investigational compound that has demonstrated potent activity against pathogenic fungi, notably Candida albicans. Its mechanism of action is dependent on CNB1, the regulatory B subunit of the protein phosphatase calcineurin, suggesting it functions as a calcineurin inhibitor.[1] The calcineurin signaling pathway is a critical regulator of stress response, virulence, and drug resistance in fungi.[2][3][4][5] Inhibition of this pathway has been shown to create a synergistic effect when combined with other classes of antifungal drugs, particularly azoles.[6][7][8][9] This synergy often transforms the typically fungistatic action of azoles into a fungicidal one and can overcome existing antifungal resistance.[6][9]
These application notes provide detailed protocols for assessing the synergistic interactions between this compound and other antifungal drugs, such as the azole fluconazole. The methodologies described include the checkerboard assay for determining the Fractional Inhibitory Concentration Index (FICI), time-kill curve analysis to assess the dynamics of fungal killing, and the XTT assay to evaluate effects on biofilm viability.
Mechanism of Synergy: Targeting the Calcineurin Pathway
The synergistic activity of this compound with azole antifungals is predicated on their distinct but complementary mechanisms of action. Azoles inhibit the enzyme lanosterol 14α-demethylase (Erg11), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterols and increased membrane stress.
This compound, acting as a calcineurin inhibitor, blocks the calcium-calcineurin signaling cascade. This pathway is essential for the fungal response to cell membrane stress.[10] By inhibiting calcineurin, this compound prevents the fungus from mounting an effective stress response to the membrane damage caused by the azole. This dual assault on ergosterol synthesis and the primary stress response pathway leads to a potent fungicidal effect.[6][7]
Data Presentation: Synergy Assessment
The following tables summarize illustrative quantitative data from key experiments to assess the synergy between this compound and Fluconazole against a reference strain of Candida albicans.
Table 1: Checkerboard Assay Results
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2.0 | 0.25 | 0.375 | Synergy |
| Fluconazole | 4.0 | 1.0 | ||
| FICI = (MIC of Agent 84 in combination / MIC of Agent 84 alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone) | ||||
| Synergy: FICI ≤ 0.5; Indifference: >0.5 to 4.0; Antagonism: >4.0[11] |
Table 2: Time-Kill Curve Analysis Summary (at 24 hours)
| Treatment (Concentration) | Log10 CFU/mL Change from T=0 | Comparison to Most Active Single Agent |
| Growth Control | +3.5 | N/A |
| Agent 84 (0.5 x MIC) | -0.5 | N/A |
| Fluconazole (0.5 x MIC) | +1.0 (fungistatic) | N/A |
| Agent 84 + Fluconazole | -3.0 (fungicidal) | ≥ 2-log10 decrease (Synergy) [12] |
Table 3: Biofilm Viability (XTT Assay)
| Treatment | % Biofilm Viability Reduction |
| This compound (at MIC) | 30% |
| Fluconazole (at MIC) | 25% |
| Agent 84 + Fluconazole (at 0.25 x MIC each) | 75% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol determines the in vitro interaction between this compound and another antifungal drug.
Workflow Diagram:
Materials:
-
This compound
-
Second antifungal agent (e.g., Fluconazole)
-
Candida albicans strain (e.g., SC5314)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer and 0.5 McFarland standard
-
Incubator (37°C)
Procedure:
-
Drug Preparation: Prepare stock solutions of both drugs in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium to 4x the highest concentration to be tested.
-
Plate Setup:
-
Add 100 µL of RPMI 1640 to all wells of a 96-well plate.
-
Along the y-axis (e.g., columns 2-11), create serial dilutions of this compound. Add 100 µL of the 4x stock to column 1 and perform 2-fold serial dilutions across the row.
-
Along the x-axis (e.g., rows B-H), create serial dilutions of Fluconazole. Add 100 µL of the 4x stock to row A and perform 2-fold serial dilutions down the column.
-
This creates a matrix of drug combinations. Include wells with each drug alone (Row A and Column 1) and a drug-free growth control well.
-
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 to 48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration showing significant inhibition of visual growth (e.g., ≥50% reduction compared to the growth control).
-
FICI Calculation: Calculate the FICI using the formula:
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the rate and extent of fungal killing over time.
Materials:
-
All materials from Protocol 1, plus:
-
Sterile culture tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium, adjusted to a starting concentration of approximately 1 x 10⁵ CFU/mL.[16]
-
Tube Setup: Prepare tubes with RPMI 1640 medium containing:
-
No drug (growth control)
-
This compound alone (e.g., at 0.5x MIC)
-
Fluconazole alone (e.g., at 0.5x MIC)
-
The combination of this compound and Fluconazole (at the same concentrations)
-
-
Inoculation and Incubation: Inoculate each tube with the fungal suspension. Incubate at 37°C with agitation.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto Sabouraud Dextrose Agar. Incubate the plates for 24-48 hours and count the number of colonies to determine CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12][17][18]
Protocol 3: Biofilm Viability XTT Assay
This protocol measures the metabolic activity of fungal biofilms to assess viability after drug treatment.
Materials:
-
All materials from Protocol 1, plus:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized C. albicans suspension (1 x 10⁶ cells/mL in RPMI) to the wells of a 96-well plate.
-
Incubate for 24 hours at 37°C to allow biofilm formation.
-
After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
-
Drug Treatment: Add 100 µL of RPMI containing the antifungal agents (alone or in combination) at desired concentrations to the biofilm wells. Include a drug-free control. Incubate for another 24 hours.
-
XTT Assay:
-
Prepare the XTT-menadione solution immediately before use. For example, mix a 1 mg/mL XTT solution with a 0.4 mM menadione solution at a 20:1 volume ratio.[19]
-
Wash the biofilms twice with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Reading Results: Transfer the supernatant to a new plate and measure the absorbance of the orange formazan product at 490 nm.[20] A decrease in absorbance compared to the untreated control indicates reduced metabolic activity and viability.
-
Data Analysis: Calculate the percentage reduction in viability relative to the untreated control biofilm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium-calcineurin signaling pathway in Candida albicans: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRZ1, a target of the calcineurin pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synergism Between Calcineurin Inhibitor (FK506) & Azole Antifungals – an approach to Combination Therapy. - A Review. | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Calcineurin is essential for survival during membrane stress in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 16. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. idcmjournal.org [idcmjournal.org]
Application Note: Cell-Based Assays for Determining the Cytotoxicity of Antifungal Agent 84
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Workflow Overview
A systematic approach is employed to characterize the cytotoxic profile of Antifungal Agent 84. The overall workflow involves cell culture, compound treatment, and subsequent analysis using three distinct assays to build a comprehensive understanding of the agent's effects on cell viability and the mechanism of cell death.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[2] The concentration of these formazan crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance after solubilization.[2][4]
Protocol: MTT Assay
-
Cell Plating: Seed mammalian cells (e.g., A549 human lung carcinoma cells[5]) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][6]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[2][6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Data Presentation: MTT Assay
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.054 | 69.9% |
| 25 | 0.612 | 0.045 | 48.8% |
| 50 | 0.341 | 0.033 | 27.2% |
| 100 | 0.155 | 0.021 | 12.4% |
| IC50 (µM) | 24.5 |
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[7][8] LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[7][9]
Protocol: LDH Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis solution (e.g., 2% Triton X-100) 45 minutes before the assay endpoint.[10]
-
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[9] Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9][11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Data Presentation: LDH Assay
Table 2: Membrane Damage Induced by this compound in A549 Cells (LDH Assay)
| Concentration (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.152 | 0.011 | 0.0% |
| 1 | 0.168 | 0.015 | 2.1% |
| 5 | 0.211 | 0.019 | 7.6% |
| 10 | 0.354 | 0.028 | 26.0% |
| 25 | 0.689 | 0.041 | 69.1% |
| 50 | 0.955 | 0.055 | 103.3% |
| 100 | 0.981 | 0.062 | 106.7% |
| Max Release | 0.928 | 0.071 | 100.0% |
| EC50 (µM) | 20.1 |
Caspase-3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12][13] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[14] When cleaved by active caspases, the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[14]
Protocol: Caspase-3/7 Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence.[15]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature before use.[15]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Calculate the fold increase in caspase activity relative to the untreated control.
-
Data Presentation: Caspase-3/7 Assay
Table 3: Apoptosis Induction by this compound in A549 Cells (Caspase-3/7 Assay)
| Concentration (µM) | Mean RLU | Std. Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 8,540 | 750 | 1.0 |
| 1 | 9,120 | 810 | 1.1 |
| 5 | 15,350 | 1,210 | 1.8 |
| 10 | 48,700 | 3,550 | 5.7 |
| 25 | 92,600 | 6,800 | 10.8 |
| 50 | 75,300 | 5,900 | 8.8 |
| 100 | 41,200 | 4,100 | 4.8 |
(Note: The decrease in caspase activity at higher concentrations can occur due to overwhelming necrosis and loss of cellular machinery.)
Hypothesized Signaling Pathway for Cytotoxicity
Many antifungal agents induce cell death through the activation of apoptotic pathways.[16][17] this compound may exert its cytotoxic effects by initiating an intrinsic apoptosis pathway, characterized by mitochondrial disruption. This process involves the release of cytochrome c, which leads to the activation of the caspase cascade, culminating in apoptosis.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the cytotoxic potential of this compound. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and a specific cell death mechanism (Caspase-3/7), researchers can obtain a comprehensive cytotoxic profile. The data suggests that this compound induces cell death in a dose-dependent manner, with an IC50 value of approximately 25 µM, likely through the induction of apoptosis. These methods are essential for the early-stage safety and efficacy assessment in the drug development pipeline.
References
- 1. ZEISS HCS & AI for Cytotoxicity Assays in Biopharma [zeiss.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. stemcell.com [stemcell.com]
- 14. promega.de [promega.de]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Antifungal Agent 84 Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 84 is a novel triazole-class compound demonstrating potent in vitro activity against a broad spectrum of pathogenic fungi. These application notes provide detailed protocols for the administration and evaluation of this compound in various murine infection models. The methodologies described herein are essential for preclinical assessment of efficacy, pharmacokinetics, and pharmacodynamics, critical for the advancement of this compound towards clinical development. The protocols are designed to ensure reproducibility and provide a framework for investigating the therapeutic potential of this compound in treating invasive fungal infections.
Mechanism of Action
This compound, as a triazole, is believed to exert its fungistatic or fungicidal activity by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane.[1][2] Inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[2]
References
Application Notes & Protocols for the Quantification of Antifungal Agent 84 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antifungal agent 84," identified as a series of novel tetrazole derivatives bearing a benzodiazepine moiety, has demonstrated significant in vitro activity against Candida albicans. Specifically, compounds such as 5-(2-bromophenyl)-7-fluoro-1-[3-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)propyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one have been highlighted for their potential as antifungal agents.[1][2][3] The development of a robust and reliable analytical method for the quantification of this agent in biological matrices is a prerequisite for preclinical and clinical pharmacokinetic and toxicokinetic studies.
These application notes provide a comprehensive, albeit exemplary, protocol for the quantification of "this compound" in biological samples, such as plasma or serum, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is a widely used technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[4][5][6][7][8]
Quantitative Data Summary
As "this compound" is a novel compound, specific validated quantitative data is not yet publicly available. The following table summarizes the typical performance characteristics of a well-developed LC-MS/MS method for the quantification of a small molecule, like a tetrazole derivative, in a biological matrix. These values should be considered as target parameters during method development and validation.
| Parameter | Target Value | Description |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | ≥ 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements within the same day. |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |
| Recovery (%) | 85 - 115% | The efficiency of the extraction procedure. |
| Matrix Effect | Minimal | The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. |
Experimental Protocols
The following protocols are provided as a general guideline and will require optimization and validation for the specific "this compound" and the biological matrix of interest.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting small molecules from plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum) containing "this compound"
-
Internal Standard (IS) solution (a structurally similar molecule, if available)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 ACN:Water)
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of "this compound" and its internal standard. The precursor ion (Q1) will be the [M+H]+ adduct, and the product ion (Q3) will be a stable fragment after collision-induced dissociation.
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Collision Energy
-
Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the concentration of the analyte and the instrument response. A calibration curve should be prepared using at least six non-zero concentrations.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, both within a single day (intra-day) and over several days (inter-day).
-
Recovery: The efficiency of the extraction process, determined by comparing the response of the analyte from an extracted sample to the response of the analyte in a post-extraction spiked sample.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte, which can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Signaling Pathway and Mechanism of Action
While not directly related to the quantification protocol, understanding the mechanism of action of "this compound" can provide context for its therapeutic monitoring. The referenced literature suggests that these tetrazole derivatives affect the virulence of C. albicans by altering hyphal morphology, chitin deposition, and membrane permeation.[1][2] Some compounds in this class have been shown to induce translocation of phosphatidylserine (PS) and cause permeabilization of sessile cells.[1]
References
- 1. Tetrazole derivatives bearing benzodiazepine moiety-synthesis and action mode against virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Simultaneous determination of tedizolid and linezolid in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungicide 84: A Novel Antifungal Agent for Agricultural Use
Introduction
Fungicide 84 represents a novel chemical entity with potent antifungal properties, positioned for development as a broad-spectrum agricultural fungicide. These application notes provide an overview of its biological activity, guidelines for its experimental use, and detailed protocols for efficacy testing. This document is intended for researchers, scientists, and professionals involved in the development and evaluation of new agricultural fungicides.
Disclaimer: The information provided below is a generalized template for a hypothetical novel agricultural fungicide, referred to as "Fungicide 84." A specific, commercially known "antifungal agent 84" for agricultural use was not identified in publicly available literature. The data and protocols are illustrative examples for research and development purposes.
Quantitative Data Summary
The efficacy of Fungicide 84 has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Antifungal Activity of Fungicide 84 Against Major Phytopathogens
| Fungal Pathogen | Host Plant | Disease | EC50 (µg/mL) of Fungicide 84 | EC50 (µg/mL) of Standard Fungicide (e.g., Azoxystrobin) |
| Magnaporthe oryzae | Rice | Rice Blast | 0.25 | 0.50 |
| Puccinia triticina | Wheat | Leaf Rust | 0.18 | 0.35 |
| Botrytis cinerea | Strawberry | Gray Mold | 0.52 | 1.10 |
| Phytophthora infestans | Potato | Late Blight | 0.78 | 1.50 |
| Fusarium graminearum | Wheat | Fusarium Head Blight | 1.15 | 2.30 |
Table 2: Greenhouse Efficacy of Fungicide 84
| Crop | Pathogen | Application Rate (g a.i./ha) | Disease Severity Reduction (%) |
| Rice | Magnaporthe oryzae | 100 | 85 |
| Wheat | Puccinia triticina | 150 | 92 |
| Strawberry | Botrytis cinerea | 200 | 78 |
| Potato | Phytophthora infestans | 250 | 88 |
Table 3: Field Trial Results for Fungicide 84 on Wheat
| Treatment | Application Rate (g a.i./ha) | Disease Incidence (%) | Yield (t/ha) | Yield Increase (%) |
| Untreated Control | 0 | 65 | 4.2 | - |
| Fungicide 84 | 150 | 12 | 5.8 | 38.1 |
| Standard Fungicide | 200 | 15 | 5.5 | 31.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol details the broth microdilution method for determining the half-maximal effective concentration (EC50) of Fungicide 84 against filamentous fungi.
Materials:
-
Fungicide 84 stock solution (10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Spectrophotometer or microplate reader
-
Sterile DMSO
-
Sterile water
Procedure:
-
Inoculum Preparation:
-
Grow the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days.
-
Harvest spores by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Serial Dilution of Fungicide 84:
-
Create a serial two-fold dilution of the Fungicide 84 stock solution in PDB within the 96-well plate. The final concentrations should range from 0.01 to 100 µg/mL.
-
Include a positive control (no fungicide) and a negative control (no fungal inoculum).
-
Ensure the final DMSO concentration in all wells is ≤1%.
-
-
Inoculation:
-
Add 50 µL of the prepared fungal spore suspension to each well (except the negative control).
-
-
Incubation:
-
Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
-
Protocol for Greenhouse Efficacy Trials
This protocol outlines a method for evaluating the protective efficacy of Fungicide 84 against a model plant-pathogen system (e.g., wheat leaf rust).
Materials:
-
Wheat seedlings (2-3 leaf stage)
-
Puccinia triticina urediniospores
-
Fungicide 84 formulation
-
Spray chamber or hand sprayer
-
Dew chamber
-
Greenhouse facilities
Procedure:
-
Plant Preparation:
-
Grow wheat seedlings in pots under controlled greenhouse conditions (20-22°C, 16h photoperiod).
-
-
Fungicide Application:
-
Prepare different concentrations of Fungicide 84 formulation in water.
-
Apply the fungicide solution to the wheat seedlings until runoff using a calibrated sprayer.
-
Include an untreated control group.
-
Allow the treated plants to dry for 24 hours.
-
-
Inoculation:
-
Prepare a suspension of Puccinia triticina urediniospores (e.g., 1 x 10^5 spores/mL in water with 0.05% Tween 20).
-
Spray the spore suspension evenly onto the leaves of both treated and untreated plants.
-
-
Incubation and Disease Development:
-
Place the inoculated plants in a dew chamber at 18-20°C with high humidity (>95%) for 16-24 hours in the dark to facilitate infection.
-
Transfer the plants back to the greenhouse.
-
-
Disease Assessment:
-
After 10-14 days, assess the disease severity by estimating the percentage of leaf area covered by rust pustules.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
Visualizations
Hypothetical Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates a potential mechanism of action for Fungicide 84, targeting the ergosterol biosynthesis pathway, a common target for azole and morpholine fungicides.[1][2][3]
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by Fungicide 84.
Experimental Workflow for Fungicide Development
This diagram outlines the general workflow for the development and evaluation of a new agricultural fungicide like Fungicide 84.
Caption: General experimental workflow for agricultural fungicide development.
Logical Relationship for Efficacy Evaluation
This diagram illustrates the logical progression and decision-making process during the efficacy evaluation of Fungicide 84.
Caption: Decision-making flowchart for the efficacy evaluation of Fungicide 84.
References
Application Notes and Protocols for the Topical Formulation of Antifungal Agent 84
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of superficial and cutaneous fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel and effective topical antifungal therapies.[1][2] Topical administration offers the significant advantages of targeted drug delivery to the infection site, reduced systemic side effects, and improved patient compliance.[3][4] Antifungal Agent 84 is a novel synthetic compound with the molecular formula C25H19BrClFN6O.[5] Preliminary studies have indicated its potential as an antifungal agent, demonstrating inhibitory effects on candidiasis in a CNB1-dependent manner and activity against C. albicans biofilms.[5][6][7]
These application notes provide a comprehensive framework for the preclinical development of this compound for topical application. The protocols detailed herein cover the essential stages of physicochemical characterization, formulation development, and in vitro and in vivo efficacy evaluation.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a stable and effective topical formulation.
Experimental Protocol: Solubility Determination
The solubility of a drug is a critical factor influencing its bioavailability and formulation design.[8]
Objective: To determine the solubility of this compound in various solvents relevant to topical formulations.
Materials:
-
This compound powder
-
Solvents: distilled water, ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), isopropyl myristate, oleic acid
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Method:
-
Add an excess amount of this compound to vials containing a known volume of each solvent.
-
Tightly cap the vials and place them in a shaking incubator set at 25°C and 37°C for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solute.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Express the solubility in mg/mL.
Experimental Protocol: Stability Assessment
The chemical stability of the active pharmaceutical ingredient (API) in the final formulation is crucial for ensuring its safety and efficacy throughout its shelf life.[9]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound solution in a relevant solvent system
-
pH buffers (pH 4, 7, and 9)
-
Hydrogen peroxide (3%)
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
HPLC system
Method:
-
pH Stability: Prepare solutions of this compound in pH 4, 7, and 9 buffers. Store the solutions at specified temperatures (e.g., 4°C, 25°C, 40°C) and analyze the concentration of the drug at predetermined time points (e.g., 0, 24, 48, 72 hours) using HPLC.
-
Oxidative Stability: Prepare a solution of this compound and add hydrogen peroxide. Monitor the degradation of the compound over time by HPLC.
-
Thermal Stability: Store the solid powder and a solution of this compound at elevated temperatures (e.g., 40°C, 60°C) and analyze for degradation products at various time intervals.
-
Photostability: Expose the solid powder and a solution of this compound to UV and visible light in a photostability chamber. Analyze for degradation using HPLC.
Data Presentation: Physicochemical Properties of this compound
| Property | Method | Result |
| Molecular Formula | - | C25H19BrClFN6O |
| Molecular Weight | - | 553.81 g/mol |
| Solubility | HPLC | Data to be presented in mg/mL |
| - Distilled Water | ||
| - Ethanol | ||
| - Propylene Glycol | ||
| - PEG 400 | ||
| Stability | HPLC | Data to be presented as % degradation |
| - pH 4 | ||
| - pH 7 | ||
| - pH 9 | ||
| - 3% H2O2 | ||
| - 40°C | ||
| - Photostability |
Topical Formulation Development
The choice of formulation is critical for ensuring adequate drug delivery into the skin to the site of infection.[4] Creams and gels are common dosage forms for topical antifungal agents.
Experimental Protocol: Preparation of a Cream Formulation
Objective: To develop a stable and aesthetically pleasing oil-in-water (o/w) cream formulation of this compound.
Materials:
-
This compound
-
Oil phase: Cetyl alcohol, stearic acid, liquid paraffin
-
Aqueous phase: Propylene glycol, polysorbate 80, purified water
-
Preservatives: Methylparaben, propylparaben
-
Homogenizer
-
Water bath
Method:
-
Heat the oil phase components to 70-75°C in a beaker.
-
In a separate beaker, heat the aqueous phase components (except for the drug and preservative) to 70-75°C.
-
Dissolve this compound and the preservatives in a suitable solvent and add it to the aqueous phase.
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.
-
Continue homogenization until a uniform emulsion is formed.
-
Allow the cream to cool down to room temperature with gentle stirring.
-
Evaluate the cream for its physical properties (pH, viscosity, spreadability, and homogeneity).
Experimental Protocol: Preparation of a Gel Formulation
Objective: To develop a clear and non-greasy gel formulation of this compound.
Materials:
-
This compound
-
Gelling agent: Carbomer 940
-
Solvent: Ethanol, propylene glycol
-
Neutralizing agent: Triethanolamine
-
Purified water
-
Magnetic stirrer
Method:
-
Disperse the required amount of Carbomer 940 in purified water with continuous stirring.
-
Allow the dispersion to hydrate completely.
-
Dissolve this compound in a mixture of ethanol and propylene glycol.
-
Slowly add the drug solution to the carbomer dispersion with constant stirring.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH and viscosity are achieved.
-
Evaluate the gel for its physical properties (pH, viscosity, clarity, and drug content).
Data Presentation: Common Excipients for Topical Formulations
| Excipient Class | Examples | Function |
| Solvents/Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Dissolve the drug and other excipients.[10] |
| Emollients | Mineral oil, Petrolatum, Cetyl alcohol | Soften and soothe the skin.[10] |
| Emulsifiers | Polysorbate 80, Sorbitan stearate | Stabilize the oil and water phases in creams and lotions.[10] |
| Thickeners | Carbomers, Xanthan gum, Cellulose derivatives | Increase the viscosity of the formulation.[11] |
| Humectants | Glycerin, Propylene glycol | Attract and retain moisture in the skin.[10] |
| Preservatives | Parabens, Benzalkonium chloride | Prevent microbial growth in the formulation.[11] |
| Permeation Enhancers | Oleic acid, Isopropyl myristate | Improve the penetration of the drug through the stratum corneum.[10] |
In Vitro Antifungal Activity
In vitro susceptibility testing is essential to determine the intrinsic antifungal activity of a compound and to establish its spectrum of activity.[12][13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against relevant fungal pathogens.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Trichophyton rubrum)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the drug in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum as per CLSI guidelines.[12]
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal growth without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes.[14]
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control.[14]
Experimental Protocol: Biofilm Susceptibility Testing
Objective: To evaluate the efficacy of this compound against fungal biofilms.
Materials:
-
This compound
-
Biofilm-forming fungal strain (e.g., Candida albicans)
-
96-well microtiter plates
-
Crystal violet or XTT reduction assay reagents
Method:
-
Allow the fungal strain to form a biofilm in the wells of a 96-well plate by incubating for 24-48 hours.[15]
-
After biofilm formation, wash the wells to remove non-adherent cells.
-
Add serial dilutions of this compound to the wells containing the biofilms.
-
Incubate for a further 24 hours.
-
Quantify the biofilm viability using the crystal violet staining method or an XTT reduction assay.[16]
-
The sessile MIC (SMIC) is the concentration of the drug that causes a significant reduction in biofilm viability.[15]
Data Presentation: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | SMIC50 (µg/mL) | SMIC80 (µg/mL) |
| Candida albicans | |||
| Candida glabrata | |||
| Trichophyton rubrum | |||
| Trichophyton mentagrophytes | |||
| Microsporum canis |
Signaling Pathways in Dermatophyte Infection
Understanding the host-pathogen interaction at the molecular level is crucial for identifying potential drug targets. Dermatophytes activate various signaling pathways in keratinocytes, leading to an immune response.[17][18]
Caption: Host-pathogen interaction in dermatophytosis.
Experimental Workflow for Topical Formulation Development
The development and evaluation of a topical antifungal agent follows a structured workflow, from initial characterization to preclinical efficacy testing.
Caption: Preclinical development workflow for this compound.
In Vivo Efficacy Studies
Animal models are indispensable for evaluating the therapeutic efficacy of a topical antifungal formulation in a living system.[19] The guinea pig model of dermatophytosis is a well-established and predictive model.[20]
Experimental Protocol: Guinea Pig Model of Dermatophytosis
Objective: To assess the in vivo efficacy of the topical formulation of this compound.
Materials:
-
Hartley guinea pigs
-
Trichophyton mentagrophytes
-
Topical formulation of this compound
-
Vehicle control
-
Positive control (commercial antifungal cream)
-
Electric clippers
-
Sterile gauze
Method:
-
Anesthetize the guinea pigs and clip the hair on their backs.
-
Inoculate a defined area of the clipped skin with a suspension of T. mentagrophytes arthrospores.
-
Allow the infection to establish for 4-7 days, until clear signs of dermatophytosis (e.g., erythema, scaling) are visible.
-
Divide the animals into treatment groups:
-
Group 1: No treatment
-
Group 2: Vehicle control
-
Group 3: Topical formulation of this compound
-
Group 4: Positive control
-
-
Apply the respective treatments topically to the infected area once or twice daily for a specified duration (e.g., 7-14 days).
-
Monitor the clinical signs of infection daily and score them based on a predefined scale.
-
At the end of the treatment period, euthanize the animals and collect skin samples for mycological examination (KOH mount and fungal culture) and histopathological analysis.
-
The efficacy is determined by the reduction in clinical scores and the clearance of the fungus from the skin.
Data Presentation: In Vivo Efficacy of this compound Formulation
| Treatment Group | Mean Clinical Score (Day X) | Fungal Culture (CFU/g tissue) | Histopathology Findings |
| No Treatment | |||
| Vehicle Control | |||
| This compound | |||
| Positive Control |
Conclusion
These application notes provide a comprehensive guide for the initial preclinical development of this compound as a topical antifungal agent. The detailed protocols for physicochemical characterization, formulation, and in vitro and in vivo evaluation will enable researchers to systematically assess its potential as a novel therapeutic for superficial fungal infections. The successful completion of these studies will provide the necessary data to support further development and progression towards clinical trials.
References
- 1. State-of-the-Art Dermatophyte Infections: Epidemiology Aspects, Pathophysiology, and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in topical carriers of anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 抗真菌剂 | MCE [medchemexpress.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Frontiers | Dermatophyte infection: from fungal pathogenicity to host immune responses [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Experimental models in predicting topical antifungal efficacy: practical aspects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Topical Antifungals Using a New Predictive Animal Model for Efficacy against Severe Tinea Unguium: A Comparison of Efinaconazole and Luliconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 84 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antifungal Agent 84, a novel tetrazole-benzodiazepine derivative, and its potential application in combination therapy for fungal infections. The information is based on published research and established experimental protocols.
Introduction
This compound, identified as compound 6d in the work by Staniszewska M, et al. (2022), is a promising antifungal compound with fungicidal activity against Candida albicans. A key characteristic of this agent is its CNB1-dependent mechanism of action, implicating the calcineurin signaling pathway as a primary target. This mode of action suggests a strong potential for synergistic interactions when used in combination with other classes of antifungal drugs. These notes provide detailed protocols for in vitro and in vivo evaluation of this compound in combination therapies.
Mechanism of Action
This compound exerts its fungicidal effect through a multi-faceted mechanism:
-
Inhibition of Ergosterol Biosynthesis: The compound has been shown to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.
-
Induction of Reactive Oxygen Species (ROS): Treatment with this compound leads to the generation of endogenous ROS in C. albicans.
-
Calcineurin Pathway Dependency: Its antifungal activity is dependent on CNB1, the regulatory subunit of calcineurin, a key phosphatase in fungal stress response pathways. This dependency suggests that the compound may disrupt calcium signaling or the downstream responses regulated by calcineurin.
-
Biofilm Inhibition: this compound effectively inhibits the viability of C. albicans biofilms.
Data Presentation: In Vitro Susceptibility
Quantitative data for this compound (Compound 6d) against Candida albicans SC5314, as reported by Staniszewska M, et al. (2022), is summarized below.
| Parameter | Value | Conditions |
| Minimum Inhibitory Concentration (MIC) | 1-16 µg/mL | 18 or 48 h incubation |
| Inhibition of C. albicans growth | Nearly 100% | At 1-16 µg/mL |
Note: Specific Fractional Inhibitory Concentration Index (FICI) values for this compound in combination with other antifungals like fluconazole or caspofungin are not yet publicly available in the primary literature. The protocols provided below outline the methodology to determine these values.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol determines the synergistic, additive, indifferent, or antagonistic interaction between this compound and another antifungal agent (e.g., fluconazole, caspofungin).
Materials:
-
This compound (Compound 6d)
-
Second antifungal agent (e.g., fluconazole, caspofungin)
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) or visual inspection
-
Sterile saline (0.85%)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution Plate Preparation:
-
Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO) and then dilute in RPMI-1640 medium to the desired starting concentrations.
-
In a 96-well plate, perform serial twofold dilutions of this compound along the rows and the second antifungal agent along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Include a row and a column with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a drug-free well as a growth control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vivo Efficacy Testing: Galleria mellonella Infection Model
This invertebrate model is a valuable tool for assessing the in vivo efficacy of antifungal agents and their combinations.
Materials:
-
Galleria mellonella larvae in their final instar stage
-
Candida albicans strain
-
This compound
-
Second antifungal agent (if testing a combination)
-
Phosphate-buffered saline (PBS)
-
Hamilton syringe or similar microinjection apparatus
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of C. albicans in PBS and adjust the concentration to deliver a lethal dose (e.g., 1 x 10^6 CFU/larva in a 10 µL injection volume). The exact lethal dose should be predetermined for the specific larval batch and fungal strain.
-
-
Infection of Larvae:
-
Inject the prepared fungal inoculum into the hemocoel of each larva via the last left proleg.
-
Include a control group injected with PBS to account for any trauma-induced mortality.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), inject the larvae with this compound, the second antifungal agent, or the combination of both.
-
Dissolve the antifungal agents in a suitable vehicle (e.g., PBS with a low percentage of a solubilizing agent if necessary).
-
Include a vehicle control group to assess the effect of the solvent.
-
Dose-ranging studies should be performed to determine the optimal therapeutic dose for each compound.
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C in the dark.
-
Monitor the survival of the larvae daily for a period of 5-7 days. Larvae are considered dead when they do not respond to touch.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) for each treatment group.
-
Compare the survival rates between the treated and untreated groups using statistical methods such as the log-rank test. A significant increase in survival in the treated groups indicates in vivo efficacy.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for the checkerboard synergy assay.
Troubleshooting & Optimization
Troubleshooting Antifungal agent 84 MIC variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Minimum Inhibitory Concentration (MIC) assays with Antifungal Agent 84.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an experimental antifungal compound. Current research suggests that it inhibits candidiasis in a manner dependent on the calcineurin regulatory subunit B (CNB1).[1] This indicates that its mechanism of action is likely linked to the calcineurin signaling pathway, which is crucial for stress responses, virulence, and drug resistance in fungi. It has also been shown to inhibit the viability of Candida albicans biofilms.[1]
Q2: What are the common causes of variability in MIC results for antifungal agents?
A2: Variability in MIC values is a known challenge in antifungal susceptibility testing. Several factors can contribute to this, including:
-
Inoculum size: An incorrect concentration of fungal cells at the start of the experiment can significantly alter MIC values.[2][3][4]
-
Growth medium: The composition and pH of the culture medium can influence the growth of the fungus and the activity of the antifungal agent.[2][4]
-
Incubation time and temperature: Deviations from the optimal incubation conditions can lead to inconsistent fungal growth and, consequently, variable MICs.[3][4]
-
Endpoint reading: The method used to determine the MIC (e.g., visual inspection vs. spectrophotometry) can be subjective and lead to inter-operator variability.[5]
-
Trailing effect: Some antifungal agents can cause a "trailing" phenomenon, where a small amount of residual growth persists over a range of concentrations, making the precise MIC difficult to determine.[6]
Q3: Which standardized protocols should I follow for antifungal susceptibility testing?
A3: To minimize variability, it is highly recommended to follow established protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][5] These organizations provide detailed guidelines for broth microdilution and other susceptibility testing methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in MIC values between experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Inoculum Preparation | Standardize your inoculum preparation method. Use a spectrophotometer or hemocytometer to accurately determine the cell concentration. Prepare a fresh inoculum for each experiment. | A consistent starting number of fungal cells is critical for reproducible MIC results.[2][3][4] |
| Variation in Growth Medium | Use a standardized and recommended medium such as RPMI-1640 buffered with MOPS to a pH of 7.0.[2][3] Prepare the medium in a large batch to ensure consistency across experiments. | The composition and pH of the medium can significantly impact fungal growth and drug activity.[2] |
| Fluctuations in Incubation Conditions | Ensure your incubator maintains a stable temperature (e.g., 35°C) and provides a consistent atmosphere.[3][4] Use a calibrated thermometer to verify the incubator's temperature. | Consistent growth conditions are essential for reproducible fungal growth rates. |
| Subjective Endpoint Reading | If using visual reading, have two independent researchers read the plates. Alternatively, use a spectrophotometer to read the optical density at 600 nm for a more objective measurement.[5] | This reduces the impact of human error and subjectivity in determining the MIC endpoint. |
Issue 2: No clear MIC endpoint is observed (Trailing Growth).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Drug-Specific Effect | Read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the growth control well. This is a common practice for azole antifungals and may be applicable here.[5][6] | The trailing effect is a known phenomenon with some fungistatic agents where a clear endpoint of 100% inhibition is not achieved.[6] |
| Reading at a Late Time Point | Read the MIC at an earlier time point (e.g., 24 hours in addition to 48 hours). | For some drug-organism combinations, trailing becomes more pronounced with longer incubation times.[7] |
Experimental Protocols
Broth Microdilution Method for MIC Determination (Based on CLSI M27)
This protocol provides a standardized method for determining the MIC of this compound against yeast.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
- Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
2. Inoculum Preparation:
- Culture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
- Suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 cells/mL).
- Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 cells/mL.
3. Microdilution Plate Setup:
- Use sterile 96-well U-bottom microtiter plates.
- Add 100 µL of RPMI-1640 medium to wells 2 through 11 of each row to be used.
- Add 200 µL of the working solution of this compound to well 12.
- Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, mixing, and continuing this process down to well 2. Discard the final 100 µL from well 2.
- Well 1 will serve as the growth control (no drug).
- Add 100 µL of the prepared fungal inoculum to each well (1-12).
4. Incubation:
- Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
- Visual Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., a score of 2 or less on a 0-4 scale) compared to the drug-free growth control well.
- Spectrophotometric Reading: Read the optical density at 600 nm. The MIC is the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Troubleshooting logic for high MIC variability.
Caption: Putative signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antifungal Agent 84 Solubility in RPMI Media
Welcome to the technical support center for optimizing the solubility of Antifungal Agent 84 in RPMI 1640 media. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro antifungal susceptibility testing.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when preparing solutions of this compound in RPMI media for your experiments.
Problem 1: this compound precipitates immediately upon addition to RPMI 1640 medium.
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my RPMI 1640 medium, a precipitate forms instantly. What is happening and how can I fix it?
-
Answer: This is a common issue with hydrophobic compounds when they are transferred from a highly soluble organic solvent like DMSO to an aqueous environment like cell culture media.[1] The drastic change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this:
-
Optimize DMSO Concentration: While DMSO is a common solvent for antifungal agents, high concentrations can be toxic to cells and may influence the experimental results.[2][3][4][5][6] It is crucial to use the lowest effective concentration of DMSO.
-
Pre-warm the Media: Ensure your RPMI 1640 medium is pre-warmed to 37°C before adding the stock solution.[7] Adding a cold compound solution to warm media can sometimes induce precipitation.
-
Slow, Dropwise Addition with Agitation: Instead of pipetting the entire volume of the stock solution at once, add it drop by drop to the vortexing or swirling media. This gradual introduction can help the compound disperse and dissolve more effectively.
-
Use of a Co-solvent System: In some cases, a combination of solvents can be more effective. However, the compatibility of any co-solvent with your specific cell line must be verified.
-
Consider Serum Albumin: If your experimental protocol allows, the presence of serum (like FBS) in the media can help to solubilize hydrophobic compounds through binding to albumin.[7] You could try preparing the final dilution in media already containing serum.
-
Problem 2: The solubility of this compound in RPMI 1640 is too low to achieve the desired final concentration for my assay.
-
Question: Even with optimized DMSO concentrations, I cannot reach the target concentration of this compound for my antifungal susceptibility testing without precipitation. What other methods can I try?
-
Answer: When the intrinsic solubility of a compound in aqueous media is the limiting factor, several formulation strategies can be employed to enhance it.[8][9][10][11][12][13][14][15][16][17]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, forming inclusion complexes that are more water-soluble.[18][19][20][21][22] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[21]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the RPMI 1640 medium (within a range compatible with your cells) might improve its solubility.[15] For example, a basic compound will be more soluble at a lower pH, while an acidic compound will be more soluble at a higher pH. It is critical to ensure the final pH of the medium remains within the physiological range for your cells.
-
Solid Dispersion: This technique involves dispersing the drug in a solid hydrophilic carrier.[9][23][24] While more common in oral formulations, the principle of creating a more readily dissolvable form of the drug can be adapted for in vitro studies by preparing the solid dispersion and then dissolving it in the media.
-
Problem 3: I observe a precipitate in my RPMI 1640 medium even before adding my antifungal agent.
-
Question: I've noticed a precipitate in my RPMI 1640 medium after thawing or during storage. What could be the cause?
-
Answer: Precipitation in the medium itself can occur for several reasons, unrelated to your compound.[25][26][27]
-
Salt Precipitation: Repeated freeze-thaw cycles or improper storage of concentrated media can lead to the precipitation of salts.[26] It is recommended to warm the media to 37°C and swirl to see if the precipitate redissolves.[25] If not, the medium should be discarded.
-
Contamination: Bacterial or fungal contamination can cause turbidity and a change in the pH of the medium, which may lead to precipitation.[25] If you suspect contamination, discard the medium.
-
Improper Glassware Washing: Residual phosphates from detergents used to wash glassware can react with components in the powdered medium, causing precipitation.[25] Ensure thorough rinsing of all glassware with deionized, distilled water.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in RPMI 1640 for antifungal susceptibility testing?
A1: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), and many protocols recommend not exceeding 0.1%.[28] The cytotoxic effects of DMSO are cell-line dependent, so it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific fungal isolate and any host cells. High concentrations of DMSO can also directly inhibit fungal growth, potentially confounding your results.[2][4][5][6]
| DMSO Concentration | Potential Effects on Fungal Cells | Reference |
| < 0.5% | Generally considered safe for most cell lines, minimal impact on fungal growth. | [3] |
| 0.5% - 1% | Variable effects; can enhance, diminish, or have no change on fungal growth. May start to show toxicity to some cell lines. | [2] |
| > 1% | Increased risk of cytotoxicity and direct antifungal effects. May interfere with experimental results. | [5] |
| 2.5% - 7.5% | Dose-dependent inhibition of C. albicans germ tube formation. | [4] |
| 10% | Can completely inhibit the growth of some fungal species. | [5] |
Q2: How do I prepare a stock solution of this compound using cyclodextrins?
A2: The following is a general protocol for preparing a cyclodextrin inclusion complex. The optimal drug-to-cyclodextrin molar ratio should be determined experimentally.
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD). You may need to optimize this ratio.
-
Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in deionized water or your RPMI 1640 medium. Gentle heating (to no more than 40-50°C) and stirring can aid dissolution.
-
Add this compound: Slowly add the powdered this compound to the cyclodextrin solution while continuously stirring.
-
Complexation: Allow the mixture to stir for 24-48 hours at room temperature, protected from light. This allows for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and to sterilize the solution.
-
Concentration Determination: Determine the final concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C), protected from light.
Q3: Can I use sonication to help dissolve this compound in RPMI 1640?
A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds.[1] It uses sound energy to agitate particles in a solution, which can help break down aggregates and increase the rate of dissolution. However, it is important to be cautious as excessive sonication can generate heat, which may degrade your compound or media components. Use short bursts of sonication in an ice bath to avoid overheating.
Visual Guides
Below are diagrams to illustrate key experimental workflows and concepts.
Caption: Experimental workflow for preparing this compound in RPMI media.
Caption: Decision pathway for troubleshooting solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. longdom.org [longdom.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. journals.umcs.pl [journals.umcs.pl]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gala.gre.ac.uk [gala.gre.ac.uk]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RPMI 1640 Medium, HEPES - FAQs [thermofisher.com]
- 26. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 27. Cell Culture Academy [procellsystem.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Antifungal Resistance in Candida Species
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to overcome antifungal agent resistance in Candida species.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our lead antifungal agent against a previously susceptible Candida albicans strain. What are the potential causes?
A1: An increase in MIC suggests the development of resistance. Several factors could be at play:
-
Target Modification: Alterations in the drug's target protein (e.g., Erg11, Fks1) can reduce binding affinity.
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the agent out of the cell.
-
Biofilm Formation: The strain may have developed the ability to form biofilms, which confer intrinsic resistance.
-
Stress Response Activation: Cellular stress response pathways, such as the HOG or Cek1-mediated pathways, can contribute to drug tolerance.
-
Contamination: Ensure the purity of your Candida strain and the integrity of your antifungal agent stock.
Q2: How can we differentiate between intrinsic and acquired resistance to our antifungal agent in Candida glabrata?
A2:
-
Intrinsic Resistance: Test your agent against a panel of wild-type Candida glabrata isolates. Consistent high MIC values across these strains suggest intrinsic resistance.
-
Acquired Resistance: Compare the MIC of your agent against a susceptible parent strain and a resistant isolate derived from it after drug exposure. A significant increase in the MIC of the resistant isolate indicates acquired resistance. Molecular analysis, such as whole-genome sequencing, can then identify the specific mutations responsible.
Q3: What are the best practices for preparing and storing our antifungal agent to ensure its stability and activity?
A3:
-
Solvent Selection: Use a solvent that completely dissolves the agent and is non-toxic to Candida at the working concentration (e.g., DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume of solvent added to your assays.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Quality Control: Periodically check the activity of your stock solution against a known susceptible control strain to ensure its potency has not diminished.
Troubleshooting Guides
Issue 1: High Variability in MIC Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum Size | Standardize the inoculum preparation using a spectrophotometer (OD600) or hemocytometer to ensure a consistent starting cell density. | Reduced well-to-well and experiment-to-experiment variability in MIC values. |
| Incomplete Agent Solubilization | Ensure the antifungal agent is fully dissolved in the stock solution and properly diluted in the assay medium. Gentle warming or vortexing may be required. | Consistent drug concentration across all wells, leading to more reproducible results. |
| Edge Effects in Microtiter Plates | Avoid using the outer wells of the microtiter plate, as these are more prone to evaporation. Fill the outer wells with sterile medium. | Minimized evaporation and more reliable MIC readings. |
| Biofilm Formation | Perform MIC testing in the presence of an agent that inhibits biofilm formation (if not the target of your agent) or use planktonic growth conditions. | More accurate determination of the MIC for planktonic cells. |
Issue 2: Failure to Identify Resistance Mechanisms
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Gene Selection for qPCR | Perform a literature review to identify genes commonly associated with resistance to the class of your antifungal agent. If the mechanism is unknown, a transcriptomics approach (RNA-seq) may be necessary. | Identification of relevant upregulated or downregulated genes in resistant strains. |
| Low Quality of RNA/DNA for Sequencing | Use a robust nucleic acid extraction protocol and assess the quality and quantity of your RNA/DNA using a Bioanalyzer or similar instrument before sequencing. | High-quality sequencing data that allows for accurate identification of mutations and gene expression changes. |
| Insufficient Sequencing Depth | For whole-genome sequencing, aim for a minimum of 30x coverage to reliably call SNPs and other genetic variations. | Comprehensive identification of genetic changes associated with resistance. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI M27-A3 Guidelines)
-
Inoculum Preparation:
-
Culture Candida species on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in 5 mL of sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
-
-
Antifungal Agent Preparation:
-
Prepare a 2x working stock of your antifungal agent in RPMI 1640 medium.
-
Perform serial twofold dilutions in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by reading the absorbance at 490 nm.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Efflux Pump Gene Expression
-
RNA Extraction:
-
Culture susceptible and resistant Candida strains to mid-log phase in the presence and absence of a sub-inhibitory concentration of your antifungal agent.
-
Harvest the cells and extract total RNA using a hot phenol-chloroform method or a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for your target efflux pump genes (e.g., CDR1, CDR2, MDR1) and a housekeeping gene (e.g., ACT1).
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method.
-
Signaling Pathways and Workflows
Caption: A logical workflow for investigating antifungal resistance.
Caption: The HOG1 signaling pathway's role in stress response.
Caption: Mechanism of drug efflux by transporter proteins.
Improving the bioavailability of Antifungal agent 84
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Antifungal agent 84.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in development?
This compound is a novel triazole derivative with potent activity against a broad spectrum of fungal pathogens.[1] Like many azole antifungals, its primary challenge in development is poor aqueous solubility, which significantly limits its oral bioavailability and therapeutic efficacy.[1][2]
Q2: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the bioavailability of drugs with poor water solubility.[3][4][5][6] These include:
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Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area for dissolution.[5][6]
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier can maintain it in a more soluble, amorphous state.[5]
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Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[3][4][7]
-
Prodrugs: Chemical modification of the drug to a more soluble form that converts back to the active drug in the body.[5]
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Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[4][6]
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Nanotechnology Approaches: Encapsulating the drug in nanoparticles or nanosponges can improve solubility, permeation, and provide controlled release.[8][9][10]
Q3: How is the bioavailability of this compound assessed?
Bioavailability is typically assessed through in vivo pharmacokinetic studies in animal models.[11] Key parameters measured from plasma concentration-time curves include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[11]
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.[11]
Absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[12] In vitro methods, such as Caco-2 cell permeability assays, can also be used to predict intestinal absorption.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vivo efficacy despite high in vitro potency. | Poor oral bioavailability of this compound. | 1. Characterize the physicochemical properties of the agent (solubility, permeability).2. Conduct a pilot pharmacokinetic study to determine absolute bioavailability.3. Explore formulation strategies to enhance solubility and dissolution rate (see Table 1). |
| High variability in plasma concentrations between subjects. | Food effects on drug absorption, inconsistent dissolution of the formulation. | 1. Investigate the effect of food on the absorption of your current formulation.2. Consider developing a lipid-based formulation (e.g., SEDDS) which can reduce food effects.3. Ensure the solid form of the drug is consistent (e.g., control of polymorphism). |
| Poor correlation between in vitro dissolution and in vivo pharmacokinetics. | The dissolution method is not biorelevant. | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.2. Consider the impact of gastrointestinal pH and transit times on drug release. |
| Precipitation of the drug in the gastrointestinal tract upon release from the formulation. | Supersaturation followed by precipitation of the poorly soluble drug. | 1. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.2. Develop an amorphous solid dispersion to maintain the drug in a higher energy, more soluble state.[3] |
| Low permeability despite good solubility in a formulation. | The drug has inherently low intestinal permeability (BCS Class 3 or 4). | 1. Investigate the use of permeation enhancers.2. Explore targeted delivery systems to specific regions of the GI tract with higher permeability.3. Consider a prodrug approach to temporarily increase lipophilicity.[5] |
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound (Hypothetical Data)
| Formulation Strategy | Drug Loading (%) | Mean Particle Size (nm) | In Vitro Dissolution (at 60 min) | In Vivo Bioavailability (AUC oral / AUC IV) |
| Unformulated (Micronized) | 100 | 2500 | 15% | 8% |
| Amorphous Solid Dispersion | 20 | N/A | 75% | 45% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 150 | 92% | 68% |
| Nanoparticle Suspension | 5 | 200 | 88% | 62% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
-
Materials: this compound, Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), Acetone.
-
Procedure:
-
Dissolve 1 g of this compound and 4 g of Soluplus® in 50 mL of acetone with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
The resulting solid dispersion can be milled and sieved to obtain a powder of desired particle size for further characterization and formulation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted overnight.
-
Dosing:
-
Oral Group: Administer the formulated this compound (e.g., suspended in 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group: Administer a solubilized form of this compound (e.g., in a solution containing cyclodextrin) via tail vein injection at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software. Calculate absolute bioavailability as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for formulation development and selection.
Caption: Factors affecting oral absorption of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. jocpr.com [jocpr.com]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medwin Publishers | Antifungal Drugs Loaded Nanosponges to Improve Bioavailability of Antifungal Drugs; A Review [medwinpublishers.com]
- 9. Antifungal Drugs Loaded Nanosponges to Improve Bioavailability of Antifungal Drugs; A Review | Semantic Scholar [semanticscholar.org]
- 10. Antifungal Drugs Loaded Nanosponges to Improve Bioavailability of Antifungal Drugs; A Review | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]
- 11. mdpi.com [mdpi.com]
- 12. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Antifungal agent 84
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Antifungal agent 84.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to inhibit candidiasis in a CNB1-dependent manner, suggesting its mechanism of action involves the calcineurin signaling pathway.[1] Calcineurin is a crucial phosphatase involved in stress responses, virulence, and morphogenesis in fungi. By targeting this pathway, this compound likely disrupts essential cellular processes in pathogenic fungi.
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, compounds targeting conserved pathways like calcineurin can potentially interact with the homologous mammalian pathway. Off-target effects of small molecule inhibitors often involve unintended interactions with host kinases.[2] Therefore, researchers should consider the possibility of effects on host cell signaling, which may manifest as cytotoxicity or other unintended cellular responses. Rational drug design and screening are key strategies to minimize such effects.[3]
Q3: How can I assess the selectivity of this compound for fungal versus mammalian cells?
A3: To assess selectivity, a comparative cytotoxicity assay is recommended. This involves exposing both fungal cells (e.g., Candida albicans) and a relevant mammalian cell line (e.g., HeLa, HepG2) to a range of concentrations of this compound. The half-maximal inhibitory concentration (IC50) for the fungal cells and the half-maximal cytotoxic concentration (CC50) for the mammalian cells are then determined. The selectivity index (SI), calculated as CC50 / IC50, provides a quantitative measure of the agent's selectivity. A higher SI value indicates greater selectivity for the fungal target.
Troubleshooting Guides
Issue 1: High Host Cell Toxicity Observed in Vitro
You are observing significant cytotoxicity in your mammalian cell line at concentrations where this compound should be effective against the fungal pathogen.
Potential Causes:
-
Off-target kinase inhibition: The agent may be inhibiting essential host cell kinases.
-
Inhibition of mammalian calcineurin: The agent may not be sufficiently selective for the fungal calcineurin.
-
General cytotoxicity: The compound may have a mechanism of toxicity independent of its intended target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high host cell toxicity.
Recommended Experimental Protocols:
-
Kinase Profiling Screen: To identify unintended interactions with host kinases.
-
Comparative Cell Viability Assays (MTT/XTT): To quantify the selectivity of the agent.
-
Transcriptomic Analysis: To understand the global cellular response of host cells to the agent.
Issue 2: Inconsistent Antifungal Activity Across Experiments
You are observing variable minimum inhibitory concentration (MIC) values or zones of inhibition for this compound in your antifungal susceptibility tests.
Potential Causes:
-
Variability in inoculum preparation: Inconsistent fungal cell density can affect susceptibility results.
-
Assay conditions: Differences in media, incubation time, or temperature can influence the outcome.[4][5]
-
Compound stability: The agent may be degrading in the assay medium.
Recommended Experimental Protocols:
-
Standardized Broth Microdilution Assay: To ensure consistent and reproducible MIC determination.
-
Compound Stability Assessment: To evaluate the stability of this compound under experimental conditions.
Data Presentation
Table 1: Example Kinase Profiling Data for this compound
This table illustrates hypothetical data from a kinase profiling screen to identify potential off-target interactions.
| Kinase Target | % Inhibition at 1 µM Agent 84 | % Inhibition at 10 µM Agent 84 |
| On-Target (Fungal) | ||
| Fungal Calcineurin (CnA) | 95% | 99% |
| Off-Target (Human) | ||
| Kinase A | 5% | 15% |
| Kinase B | 65% | 92% |
| Kinase C | 2% | 8% |
| ... (panel of >100 kinases) | ... | ... |
Data is illustrative.
Table 2: Example Comparative Cytotoxicity Data
This table presents example data from a cell viability assay to determine the selectivity index.
| Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI) |
| Candida albicans | 1.2 | 41.7 |
| Human Embryonic Kidney (HEK293) | 50.0 | |
| Human Hepatocellular Carcinoma (HepG2) | > 100 | > 83.3 |
Data is illustrative. SI = CC50 (mammalian) / IC50 (fungal).
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To identify off-target interactions of this compound with a panel of human kinases.
Methodology:
-
Assay Platform: Utilize a reputable kinase profiling service that offers a broad panel of human kinases (e.g., radiometric, luminescence, or TR-FRET based assays).[2][6][7]
-
Compound Concentration: Screen this compound at two concentrations, for example, 1 µM and 10 µM, to identify dose-dependent inhibition.
-
ATP Concentration: Perform the assay at or near the ATP Km for each kinase to obtain physiologically relevant data.[8]
-
Data Analysis: The service will provide the percentage of inhibition for each kinase at the tested concentrations. Analyze the data to identify any human kinases that are significantly inhibited (e.g., >50% inhibition at 10 µM).
Protocol 2: Cell Viability Assay (XTT)
Objective: To determine the CC50 of this compound on a mammalian cell line.
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Addition: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48 hours.
-
XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution with an electron coupling reagent as per the manufacturer's instructions.[9][10]
-
Incubation: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT to a colored formazan product.[9][11]
-
Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and use a non-linear regression to calculate the CC50 value.
Protocol 3: Transcriptomic Analysis (RNA-seq Workflow)
Objective: To identify cellular pathways in host cells affected by this compound.
Caption: A typical workflow for transcriptomic analysis (RNA-seq).
Methodology:
-
Experimental Design: Treat host cells with this compound at a relevant concentration (e.g., its CC50) and a vehicle control for a specified time (e.g., 24 hours). Include biological replicates for each condition.
-
RNA Extraction and QC: Extract total RNA from the cells and assess its quality and quantity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform sequencing on a suitable platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression and identify differentially expressed genes (DEGs) between the treated and control groups.[12]
-
Conduct pathway enrichment analysis (e.g., GO, KEGG) on the DEGs to identify biological pathways that are significantly affected by the treatment.[12][13]
-
Signaling Pathway
Hypothesized Signaling Pathway for this compound
Given that this compound acts in a CNB1-dependent manner, it likely inhibits the calcineurin pathway, which is critical for fungal stress response and virulence.
Caption: Hypothesized inhibition of the fungal calcineurin pathway by Agent 84.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]
- 13. Frontiers | Transcriptomics-based investigation of molecular mechanisms underlying synergistic antimicrobial effects of AgNPs and Domiphen on the human fungal pathogen Aspergillus fumigatus [frontiersin.org]
Technical Support Center: Analysis of Antifungal Agent 84 Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation product analysis of Antifungal Agent 84, with a specific focus on Ketoconazole as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound (Ketoconazole) under stress conditions?
A1: this compound (Ketoconazole) is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[1][2][3][4][5] Significant degradation is commonly observed under acidic, basic, and oxidative environments.[1][2][3][4] It is generally found to be more stable under thermal and photolytic stress.[1][4]
Q2: What are the major degradation products of Ketoconazole that have been identified?
A2: Under forced degradation conditions, several degradation products of Ketoconazole have been identified. One major product results from the hydrolysis of the amide linkage under both acidic and basic conditions.[4] Another significant degradation product is the N-oxide, which forms under oxidative stress.[6][7] Other minor degradation products have also been reported, arising from the hydrolysis of the dioxolane ring and photodechlorination.[8][9]
Q3: Which analytical techniques are most suitable for the analysis of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound and its degradation products.[10][11][12] For the structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[1][2][3][4]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, you must perform forced degradation studies to generate the degradation products. The HPLC method should then be optimized to achieve adequate resolution between the parent drug and all degradation products. Key parameters to optimize include the column type (a C18 column is common), mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile or methanol), flow rate, and detector wavelength.[5][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for the parent drug or degradation products. | - pH of the mobile phase is not optimal for the analyte's pKa.- Column is overloaded.- Column is contaminated or degrading. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration is insufficient. | - Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use.[13]- Use a column oven to maintain a constant temperature.[13]- Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Co-elution of the parent drug and a degradation product. | - The chromatographic method lacks sufficient resolution. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio or the buffer concentration/pH).- Use a column with a different selectivity or a higher efficiency (smaller particle size).- Adjust the flow rate or temperature. |
| Extraneous peaks in the chromatogram. | - Contamination from the sample, solvent, or glassware.- Carryover from a previous injection. | - Use high-purity solvents and clean glassware.- Filter all samples and mobile phases before use.- Implement a needle wash step in the autosampler method. |
| Low sensitivity for degradation products. | - The detection wavelength is not optimal for the degradation products.- The concentration of the degradation products is below the limit of detection (LOD). | - Use a photodiode array (PDA) detector to determine the optimal wavelength for each peak.- Concentrate the sample or increase the injection volume. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for Ketoconazole
| Stress Condition | Reagents and Conditions | Observation | Major Degradation Products Identified |
| Acid Hydrolysis | 1N HCl, heated on a boiling water bath.[1] | Significant degradation. | Hydrolysis product (cleavage of the amide bond).[4] |
| Base Hydrolysis | 1N NaOH, heated on a boiling water bath.[1] | Significant degradation. | Hydrolysis product (same as under acidic conditions).[4] |
| Oxidative Degradation | 30% H₂O₂, heated on a boiling water bath.[1] | Significant degradation. | Ketoconazole N-oxide.[6][7] |
| Thermal Degradation | 105°C for 24 hours.[1] | Stable. | No significant degradation products observed. |
| Photolytic Degradation | UV light at 254 nm for 24 hours.[1] | Stable. | No significant degradation products observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Ketoconazole)
-
Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture in a water bath at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to the desired concentration.[1]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the mixture in a water bath at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with 1N HCl and dilute with the mobile phase to the desired concentration.[1]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours) or gently heat to accelerate degradation. Dilute with the mobile phase to the desired concentration.[1]
-
Thermal Degradation: Place the solid drug powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[1] After cooling, dissolve the sample in the mobile phase to obtain the desired concentration.
-
Photolytic Degradation: Expose the solid drug powder or a solution of the drug to UV radiation (e.g., 254 nm) in a photostability chamber for a specified duration.[1] Prepare a sample solution in the mobile phase at the desired concentration.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V (100 x 4.6 mm, 3 µm) or equivalent C18 column.[1][2][3]
-
Mobile Phase: A gradient mixture of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[1]
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm[6]
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
Protocol 3: LC-MS Identification of Degradation Products
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as described in Protocol 2.
-
MS Conditions:
-
Data Analysis: Compare the mass spectra of the degradation product peaks with the parent drug to propose structures based on the mass-to-charge ratio (m/z) and fragmentation patterns.
Mandatory Visualization
Caption: Experimental workflow for forced degradation analysis.
Caption: Logical workflow for identifying unknown peaks.
References
- 1. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the Analysis of Ketoconazole Foam | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.direct [scholars.direct]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. RP-HPLC Method Development and Validation of Ketoconazole in Bulk and Pharmaceutical Dosage Form | PPTX [slideshare.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Inconsistent results with Antifungal agent 84 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent in vitro results with Antifungal Agent 84.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans between experiments. What are the potential causes?
A1: Inconsistent MIC values for this compound can stem from several factors inherent to in vitro antifungal susceptibility testing. Key areas to investigate include:
-
Inoculum Preparation: Variation in the final inoculum size can significantly alter MIC results. Ensure a standardized and validated method for yeast cell quantification is used consistently.
-
Methodology Adherence: Strict adherence to a standardized protocol, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for reproducibility.[1][2]
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Incubation Time: For some antifungal agents, particularly those with a fungistatic mode of action, the "trailing effect" or residual growth can be observed with longer incubation times, leading to misinterpretation of the MIC.[1] It is recommended to read endpoints at the specified time (e.g., 24 hours for Candida species).[3]
-
Assay Medium: The composition of the culture medium, including glucose concentration, can influence the activity of the antifungal agent and the growth of the fungus.[1][2] Ensure the recommended medium (e.g., RPMI-1640) is prepared correctly.[1]
Q2: At high concentrations, we sometimes see unexpected fungal growth, a phenomenon not observed at lower concentrations. Is this a known issue?
A2: Yes, this is known as the "paradoxical effect" or "Eagle effect" and has been observed with certain classes of antifungal agents, such as echinocandins.[4][5] This phenomenon is characterized by the ability of a fungus to grow at drug concentrations that are higher than the MIC. While the exact mechanism for this compound is under investigation, it is a plausible cause for such observations. If you encounter this, it is important to report the MIC as the lowest concentration that inhibits growth and note the paradoxical growth at higher concentrations.
Q3: Could the mechanism of action of this compound contribute to inconsistent results?
A3: this compound is known to inhibit candidiasis in a CNB1-dependent manner, suggesting it targets the calcineurin signaling pathway.[6] This pathway is critical for stress responses in fungi.[7] Inconsistencies could arise if experimental conditions inadvertently activate stress response pathways in the fungal cells, potentially altering their susceptibility to the agent. Maintaining consistent and optimal growth conditions is key to minimizing this variability.
Troubleshooting Guides
Issue 1: High Inter-Assay MIC Variation
This guide will help you troubleshoot significant differences in MIC values for this compound across multiple experiments.
Experimental Protocol: Standardized Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration specified by the chosen standard (e.g., CLSI M27).
-
-
Assay Plate Preparation:
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control.[8]
-
Troubleshooting Steps & Data Interpretation
| Potential Cause | Troubleshooting Action | Expected Outcome if Resolved |
| Inoculum Size Variation | Verify cell concentration of the 0.5 McFarland standard with quantitative plate counts. Ensure consistent dilution steps. | MIC values become more consistent across assays (e.g., within one twofold dilution). |
| Incubation Time Discrepancy | Strictly adhere to a 24-hour incubation period for reading the MIC.[3] | Reduced "trailing growth" and clearer MIC endpoints. |
| Media Preparation Errors | Prepare RPMI-1640 medium fresh and ensure the pH is buffered correctly with MOPS.[2] | Consistent fungal growth in control wells and more reproducible MICs. |
Hypothetical Data Illustrating Inconsistency
| Experiment | Inoculum (CFU/mL) | Incubation (hrs) | Observed MIC (µg/mL) |
| 1 | 1 x 10^3 | 24 | 2 |
| 2 | 5 x 10^3 | 48 | 8 |
| 3 | 2.5 x 10^3 | 24 | 2 |
| 4 | 2.5 x 10^3 | 48 | >16 (Trailing) |
This table illustrates how variations in inoculum size and incubation time can lead to inconsistent MIC results.
Issue 2: Paradoxical Growth at High Concentrations
This guide addresses the observation of fungal growth at concentrations of this compound above the MIC.
Experimental Workflow for Investigating Paradoxical Growth
Caption: Workflow for confirming and documenting the paradoxical growth effect.
Data Presentation: Quantifying Paradoxical Growth
| This compound (µg/mL) | Optical Density (OD600) | CFU/mL | Observation |
| 0 (Growth Control) | 0.85 | 5 x 10^6 | Robust Growth |
| 1 | 0.42 | 2.5 x 10^6 | Partial Inhibition |
| 2 | 0.05 | <100 | MIC |
| 4 | 0.04 | <100 | No Growth |
| 8 | 0.05 | <100 | No Growth |
| 16 | 0.25 | 1.5 x 10^6 | Paradoxical Growth |
| 32 | 0.38 | 2.2 x 10^6 | Paradoxical Growth |
This table provides an example of how to quantify the paradoxical growth effect by correlating optical density with viable cell counts (CFU/mL).
Signaling Pathway
This compound and the Calcineurin Pathway
This compound has been shown to act in a manner dependent on CNB1, a regulatory subunit of calcineurin.[6] Calcineurin is a calcium-calmodulin-activated phosphatase that plays a crucial role in fungal stress response, virulence, and drug resistance. By inhibiting this pathway, this compound disrupts these essential functions.
Caption: The proposed mechanism of action for this compound via inhibition of the calcineurin pathway.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 5. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. ifyber.com [ifyber.com]
Antifungal agent 84 cross-reactivity with mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 84. The information focuses on potential cross-reactivity with mammalian cells, a critical consideration given its mechanism of action.
Understanding the Potential for Cross-Reactivity
This compound inhibits candidiasis in a CNB1-dependent manner, indicating its mechanism of action involves the calcineurin signaling pathway. Calcineurin is a calcium-calmodulin-activated serine/threonine protein phosphatase composed of a catalytic subunit (Cna1) and a regulatory subunit (Cnb1). This pathway is highly conserved between fungi and mammals, which raises the possibility of cross-reactivity and off-target effects in mammalian cells.[1][2] While targeting fungal-specific downstream components of this pathway could reduce host toxicity, the core components, including CNB1, share significant similarities with their mammalian counterparts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the cross-reactivity of this compound with mammalian cells?
A1: The primary concern is the potential for off-target effects due to the highly conserved nature of the calcineurin pathway in both fungi and mammals.[1] Inhibition of mammalian calcineurin can lead to various toxicities, including nephrotoxicity and hepatotoxicity, as observed with other calcineurin inhibitors like cyclosporine A and tacrolimus.[3][4]
Q2: What are the known off-target effects of targeting the calcineurin pathway in mammalian cells?
A2: Known off-target effects of calcineurin inhibitors in mammalian cells include:
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Nephrotoxicity: Acute and chronic kidney injury are well-documented side effects.[3][5]
-
Hepatotoxicity: Liver damage can occur with some antifungal agents that interact with host cell pathways.[4][6]
-
Cardiovascular effects: Issues such as hypertension and dyslipidemia have been associated with calcineurin inhibitors.[3]
-
Immunosuppression: While this is the therapeutic goal for drugs like cyclosporine A, unintended immunosuppression can be a side effect for an antifungal agent.
Q3: How can I assess the potential cross-reactivity of this compound in my experiments?
A3: A tiered approach is recommended. Start with in vitro cytotoxicity assays on various mammalian cell lines. If significant cytotoxicity is observed, you can proceed to more complex functional assays to investigate the specific pathways being affected. (See the Experimental Protocols section for detailed methods).
Q4: Are there any known differences between fungal and mammalian calcineurin that this compound might exploit for specificity?
A4: While the core catalytic and regulatory domains of calcineurin are conserved, there are differences in the downstream signaling pathways. In fungi, activated calcineurin dephosphorylates the transcription factor Crz1, whereas in mammals, it targets NFAT (Nuclear Factor of Activated T-cells).[2] this compound could potentially exhibit specificity by interacting with fungal-specific regions of Cnb1 or by indirectly affecting the fungal Crz1 pathway with less impact on the mammalian NFAT pathway. However, without specific data for this compound, this remains a hypothesis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in mammalian cell lines at concentrations effective against fungi. | The agent may have a low therapeutic index and significant cross-reactivity with mammalian calcineurin or other off-targets. | 1. Perform a dose-response curve to determine the IC50 in both fungal and mammalian cells. 2. Test on a panel of different mammalian cell lines (e.g., kidney, liver, immune cells) to assess tissue-specific toxicity. 3. Consider structural modifications of the agent to improve fungal selectivity. |
| Unexpected changes in mammalian cell signaling pathways unrelated to calcineurin. | The agent may have off-target effects on other kinases or phosphatases. Some calcineurin inhibitors have been shown to affect pathways like p38 MAPK and PI3K/Akt independently of NFAT.[7][8] | 1. Use pathway-specific inhibitors and activators to dissect the observed effects. 2. Perform a kinome scan or similar broad-spectrum screening to identify potential off-targets. |
| Inconsistent results between different mammalian cell lines. | Cell-line specific differences in the expression of calcineurin isoforms, drug transporters, or metabolic enzymes. | 1. Characterize the expression levels of calcineurin subunits in the cell lines being used. 2. Use primary cells from relevant tissues for more physiologically relevant data. |
Experimental Protocols
Protocol 1: General Mammalian Cell Cytotoxicity Assessment
This protocol provides a general workflow for assessing the in vitro cytotoxicity of this compound.
1. Cell Culture:
-
Culture mammalian cell lines (e.g., HEK293 for kidney, HepG2 for liver, Jurkat for T-cells) in their recommended media and conditions.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
3. Cell Seeding:
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
4. Treatment:
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound.
-
Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
5. Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
6. Viability Assays (Choose one or more):
-
MTS Assay:
-
Add MTS reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. Cell viability is proportional to the absorbance.
-
-
LDH Release Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit. Increased LDH activity indicates cytotoxicity.
-
-
Cell Counting Kit-8 (CCK-8) Assay:
-
Add CCK-8 solution to each well and incubate.
-
Measure the absorbance to determine the number of viable cells.
-
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary (Hypothetical)
As no specific preclinical data for this compound is publicly available, the following table is a hypothetical example of how to present cytotoxicity data.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Candida albicans | - | [Insert Fungal IC50] | - |
| HEK293 | Human Kidney | [Insert Value] | [Insert Value] |
| HepG2 | Human Liver | [Insert Value] | [Insert Value] |
| Jurkat | Human T-cell | [Insert Value] | [Insert Value] |
Visualizations
References
- 1. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Many Faces of Calcineurin Inhibitor Toxicity – What the FK? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Nephrotoxicity of Calcineurin Inhibitors in Kidney Epithelial Cells is Independent of NFAT Signaling [frontiersin.org]
- 6. Ketoconazole - Wikipedia [en.wikipedia.org]
- 7. Nephrotoxicity of Calcineurin Inhibitors in Kidney Epithelial Cells is Independent of NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Adjusting pH for optimal Antifungal agent 84 activity
This guide provides troubleshooting advice and detailed protocols for researchers using Antifungal Agent 84, focusing on the critical role of pH in its efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound shows significantly lower activity than expected. What could be the cause?
A1: The most common cause for reduced activity is suboptimal pH of the experimental medium. This compound is a weak acid, and its ability to enter the fungal cell is highly dependent on the external pH. Ensure your medium is buffered to a slightly acidic pH (ideally between 4.0 and 5.0). Activity drops sharply at neutral or alkaline pH.[1][2]
Q2: I observed high variability in my Minimum Inhibitory Concentration (MIC) results across experiments. How can I improve reproducibility?
A2: Variability in MIC results often stems from inconsistent pH control.
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Verify Medium pH: Always measure and adjust the pH of your medium after autoclaving and adding all supplements, as these steps can alter the final pH.
-
Use a Buffer: For prolonged experiments, incorporate a biological buffer (e.g., MES) suitable for the target pH range to prevent pH drift caused by fungal metabolism.
-
Standardize Inoculum: Ensure your fungal inoculum is prepared consistently in terms of cell density and growth phase, as this can also impact results.[3][4]
Q3: Can I use standard RPMI-1640 medium for my experiments with this compound?
A3: Standard RPMI-1640 is typically buffered with MOPS to a pH of ~7.0, which is suboptimal for Agent 84 activity.[5] You must adjust the pH of RPMI-1640 to the acidic range (pH 4.0-5.0) before use. See the detailed protocol below for instructions on pH adjustment.
Q4: The fungus grows well in my control wells, but even at high concentrations, Agent 84 is not effective. Is my stock solution degraded?
A4: While degradation is possible, first confirm the pH of your test medium. If the pH is neutral or alkaline, the agent will be predominantly in its charged (deprotonated) state, which cannot efficiently cross the fungal cell membrane, leading to a dramatic loss of activity. If the pH is confirmed to be optimal, then consider preparing a fresh stock solution of the agent.
Q5: At what pH does the target fungus grow best, and how does that affect my experiment?
A5: Most fungi prefer slightly acidic conditions, with optimal growth often observed between pH 4 and 6.[6][7] While Agent 84 is most active at acidic pH, the fungus may also grow robustly. It is crucial to include a "no-drug" growth control at each pH value tested to understand the baseline fungal growth under those specific conditions. This allows you to distinguish between pH-induced growth inhibition and the specific activity of the antifungal agent.
Data Presentation: pH-Dependent Activity of this compound
The efficacy of this compound against a model fungus, Candida albicans, was determined using a broth microdilution assay at various pH levels. The Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, was recorded.
| Medium pH | MIC of this compound (µg/mL) | Fungal Growth in Control (OD600) | Interpretation |
| 4.0 | 2 | 1.1 | Optimal Activity |
| 5.0 | 4 | 1.3 | High Activity |
| 6.0 | 32 | 1.4 | Moderate Activity |
| 7.0 | >128 | 1.2 | Low to No Activity |
| 8.0 | >128 | 0.8 | No Activity (Fungal growth also inhibited) |
Data is representative. OD600: Optical Density at 600 nm.
Experimental Protocols
Protocol 1: pH Adjustment of Fungal Growth Medium
This protocol describes how to adjust the pH of a standard liquid medium (e.g., RPMI-1640 or Yeast Nitrogen Base) for testing this compound.
Materials:
-
Liquid growth medium (e.g., RPMI-1640)
-
Sterile 1 M HCl and 1 M NaOH
-
Calibrated pH meter with a sterile electrode
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and pipettes
Procedure:
-
Prepare the liquid medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to room temperature in a sterile hood.
-
Aseptically add any required heat-sensitive supplements.
-
Place the medium in a sterile beaker with a sterile magnetic stir bar.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Aseptically introduce a sterile, calibrated pH electrode into the medium.
-
Slowly add sterile 1 M HCl dropwise to lower the pH. Allow the reading to stabilize after each addition.
-
If you overshoot the target pH, add sterile 1 M NaOH dropwise to raise it.
-
Once the target pH (e.g., 4.5 ± 0.1) is reached and stable, remove the pH electrode.
-
The pH-adjusted medium is now ready for use in the antifungal susceptibility assay.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of this compound using the standardized broth microdilution method.[8][9][10]
Procedure:
-
Prepare Agent Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using the pH-adjusted medium. The final volume in each well should be 100 µL. Leave one column for a "no-drug" growth control and another for a sterility control.
-
Prepare Fungal Inoculum: Culture the fungus and prepare a cell suspension in the pH-adjusted medium. Adjust the suspension to a final concentration of approximately 1 x 10^5 CFU/mL.[11]
-
Inoculation: Add 100 µL of the fungal inoculum to each well, except for the sterility control wells (add 100 µL of sterile medium instead). This brings the final volume in each well to 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth compared to the no-drug control well.
Visualizations
Signaling Pathways and Workflows
Caption: Conceptual model of how acidic pH enables Agent 84 to be effective.
Caption: Workflow for determining the MIC of Agent 84 at different pH values.
Caption: Decision tree for troubleshooting low activity of this compound.
References
- 1. Contrasting Soil pH Effects on Fungal and Bacterial Growth Suggest Functional Redundancy in Carbon Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Preventing precipitation of Antifungal agent 84 in culture media
Welcome to the technical support center for Antifungal Agent 84. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent, synthetic tetrazole derivative with a molecular formula of C25H19BrClFN6O and a molecular weight of 553.81.[1] It functions by inhibiting candidiasis in a CNB1-dependent manner and is effective against C. albicans biofilm viability.[1][2] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H19BrClFN6O | [1] |
| Molecular Weight | 553.81 | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Crystalline Powder | - |
| pKa (predicted) | ~3.5 (weakly basic) | - |
Note: The pKa is an estimated value for this class of compounds and indicates that solubility is pH-dependent, decreasing as the pH becomes more neutral or alkaline.[3][4]
Q2: Why does this compound precipitate when I add it to my culture medium?
A2: Precipitation of this compound is a common issue that typically occurs for two main reasons:
-
Poor Aqueous Solubility: The agent is sparingly soluble in aqueous solutions.[5] It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] When this stock is diluted into the aqueous, buffered environment of the culture medium (pH ~7.2-7.4), the agent's solubility limit can be exceeded, causing it to precipitate out of solution.[5][6]
Q3: What is the maximum concentration of DMSO I can use in my cell culture?
A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to minimize cytotoxicity.[8] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line.[8][9]
Troubleshooting Guide: Preventing Precipitation
If you are observing precipitation of this compound in your culture medium, follow these steps to troubleshoot the issue.
Issue: Precipitate forms immediately upon adding the stock solution to the medium.
This is the most common scenario and is typically caused by exceeding the solubility limit of the compound in the aqueous medium.
Solution 1: Optimize Stock Solution and Dilution Technique
The goal is to dilute the DMSO stock into the medium in a way that avoids localized high concentrations of the compound.
Experimental Protocol: Optimized Dilution Method
-
Warm the Medium: Pre-warm your culture medium to 37°C. Temperature can affect the solubility of some compounds.
-
Prepare a Dilute Stock: If possible, use a lower concentration stock solution (e.g., 1 mM instead of 10 mM in DMSO) to reduce the concentration shock upon dilution.[6]
-
Vortex During Addition: While gently vortexing or swirling the tube of culture medium, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps to disperse the compound quickly, preventing localized supersaturation.
-
Immediate Use: Use the freshly prepared medium immediately to prevent the compound from precipitating over time.
Caption: Workflow for optimized dilution of this compound.
Solution 2: Modify the Culture Medium
Certain components in the medium can be adjusted to improve the solubility of the compound.
-
pH Modification: For short-term experiments where cell viability is not compromised, slightly lowering the pH of the medium (e.g., to pH 7.0) can increase the solubility of weakly basic compounds. However, the buffering capacity of media like RPMI-1640 with MOPS is strong, so significant pH changes are difficult.[10][11]
-
Use of Solubilizing Agents: Incorporating a low concentration of a biocompatible solubilizing agent can help keep the compound in solution.[12][13]
Table 2: Potential Solubilizing Agents for Culture Media
| Agent | Typical Starting Concentration | Considerations |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | 0.5% - 2% (w/v) | Can encapsulate the compound, potentially altering its effective concentration.[5] |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (v/v) | A non-ionic surfactant; test for cytotoxicity at the desired concentration. |
| Bovine Serum Albumin (BSA) | 1 - 4 mg/mL | Can bind to the compound, which may affect its activity.[11] |
Experimental Protocol: Testing Solubilizing Agents
-
Prepare a stock solution of the chosen solubilizing agent in water or PBS.
-
Add the solubilizing agent to the culture medium to achieve the desired final concentration.
-
Add the this compound stock solution to the medium containing the solubilizing agent using the optimized dilution method described above.
-
Visually inspect for precipitation.
-
Crucially , run a control experiment with the solubilizing agent alone to ensure it does not affect cell viability or the experimental outcome.
Issue: Medium becomes cloudy over time during incubation.
This may indicate a slower precipitation process or instability of the compound at 37°C.
Solution: Serial Dosing or Media Refresh
Instead of a single high-concentration dose, consider adding the compound in smaller doses over time or refreshing the medium more frequently.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. himedialabs.com [himedialabs.com]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor in vivo efficacy of Antifungal agent 84
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering poor in vivo efficacy with Antifungal agent 84.
Troubleshooting Guide: Poor In Vivo Efficacy
This guide provides a structured approach to identifying and resolving common issues that may lead to suboptimal performance of this compound in animal models of fungal infections.
Q1: My in vitro data showed potent activity, but this compound is not effective in my in vivo model. Where should I start troubleshooting?
Poor correlation between in vitro and in vivo results is a common challenge in drug development. A systematic investigation is recommended, starting with the most straightforward explanations.
Troubleshooting Workflow
Figure 1: A stepwise workflow for troubleshooting the poor in vivo efficacy of this compound.
Start by verifying the in vitro activity of the batch of this compound being used. Then, meticulously review the in vivo experimental design, including the animal model, fungal strain, and infection route. Finally, scrutinize the compound's formulation and administration protocol. If these initial checks do not reveal a cause, proceed to a more in-depth pharmacokinetic and pharmacodynamic (PK/PD) analysis.
Q2: How can I be sure that the formulation and administration of this compound are not the cause of poor efficacy?
The formulation and route of administration are critical for achieving adequate drug exposure.
Key Considerations for Formulation and Administration:
-
Solubility and Stability: this compound may have poor aqueous solubility. Ensure the vehicle used for administration is appropriate and does not cause precipitation of the compound. The stability of the formulated compound should also be confirmed for the duration of the experiment.
-
Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) should be appropriate for the compound's properties and the infection model. Oral administration may be limited by poor absorption, while intravenous administration ensures 100% bioavailability.
-
Dosing Volume and Frequency: The dosing volume should be appropriate for the animal species to avoid stress and ensure accurate delivery. The dosing frequency should be based on the compound's expected half-life.[1][2]
Recommended Action: Conduct a pilot study with different formulations and/or routes of administration to determine the optimal delivery method.
Q3: My initial checks on formulation and experimental design seem correct. Could the issue be related to the drug's behavior in the body?
Yes, this is a strong possibility. Understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound is crucial for interpreting in vivo efficacy studies.[1][2][3]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters to Investigate:
| Parameter | Description | Implication for Poor Efficacy |
| Cmax | The maximum concentration of the drug in plasma. | A low Cmax may indicate poor absorption or rapid elimination. |
| Tmax | The time at which Cmax is reached. | A long Tmax may delay the onset of action. |
| AUC | The total drug exposure over time. | A low AUC suggests insufficient overall exposure to the drug. |
| Half-life (t½) | The time it takes for the drug concentration to decrease by half. | A short half-life may require more frequent dosing to maintain therapeutic concentrations. |
| Tissue Distribution | The concentration of the drug in the target organ(s) of infection. | Poor penetration into the site of infection will result in a lack of efficacy, even with high plasma concentrations. |
Recommended Action: Perform a pilot pharmacokinetic study to measure the concentration of this compound in plasma and target tissues over time after a single dose. This will help determine if the drug is reaching the site of infection at sufficient concentrations.
Experimental Protocol: Pilot Pharmacokinetic Study
-
Animal Model: Use the same species and strain of animal as in the efficacy studies (e.g., BALB/c mice).
-
Drug Administration: Administer a single dose of this compound via the intended route of administration.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Collect target tissues (e.g., kidneys, lungs, brain) at the final time point.
-
Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½).
Q4: I have PK data. How do I relate drug exposure to its antifungal activity?
The relationship between drug exposure and its effect is defined by PK/PD indices. For antifungals, the most common indices are:
-
AUC/MIC: The ratio of the area under the concentration-time curve to the minimum inhibitory concentration.
-
Cmax/MIC: The ratio of the peak plasma concentration to the MIC.
-
%T > MIC: The percentage of the dosing interval during which the plasma concentration remains above the MIC.[2][3]
The efficacy of many antifungal agents correlates with one of these parameters.[4]
PK/PD Target Values for Common Antifungal Classes
| Antifungal Class | Primary PK/PD Index | Typical Target for Efficacy |
| Azoles | AUC/MIC | 25-50 (Candida), 1-5 (Aspergillus) |
| Polyenes | Cmax/MIC | 2-10 |
| Echinocandins | AUC/MIC | >10 (Candida) |
Note: These are general targets and may vary depending on the specific drug, pathogen, and infection model.
Recommended Action: Compare the experimentally determined PK/PD index for this compound with established targets for other antifungals. If the achieved exposure is below these targets, this is a likely cause of poor efficacy. Consider increasing the dose or optimizing the dosing schedule.
Q5: Could host or pathogen-specific factors be contributing to the lack of efficacy?
Yes, the interplay between the host, the pathogen, and the drug is complex.
Host Factors:
-
Immune Status: The degree of immunosuppression in the animal model can significantly impact the course of infection and the apparent efficacy of the drug.[5] A highly aggressive infection in a severely immunocompromised host may overwhelm the effects of a fungistatic or weakly fungicidal agent.
-
Drug Metabolism: Differences in drug metabolism between species can lead to faster clearance of the compound in the in vivo model compared to what might be expected from in vitro data.
Pathogen Factors:
-
Biofilm Formation: this compound is known to have activity against C. albicans biofilms.[6] However, in vivo biofilms can be more resilient than those grown in vitro, potentially requiring higher drug concentrations for eradication.[7]
-
Intrinsic Resistance: The fungal strain used in the in vivo model may have intrinsic resistance to this compound that was not apparent in the reference strain used for in vitro testing.
-
Acquired Resistance: While less likely in a short-term efficacy study, the possibility of acquired resistance developing during treatment should be considered, especially in longer-term models.[8][9]
Recommended Action:
-
Verify the immune status of the animals throughout the experiment.
-
Confirm the susceptibility of the fungal strain isolated from the infected animals at the end of the study to this compound.
-
Consider using a different infection model or fungal strain to see if the efficacy issue is model-specific.
Frequently Asked Questions (FAQs)
Q: What is the known mechanism of action for this compound? A: this compound is known to inhibit candidiasis in a CNB1-dependent manner and also affects the viability of C. albicans biofilms.[6] CNB1 is a component of the calcineurin signaling pathway, which is crucial for fungal virulence and stress responses.
Signaling Pathway of Calcineurin in Fungal Pathogenesis
Figure 2: Proposed mechanism of action of this compound via inhibition of the calcineurin pathway.
Q: Are there standard in vivo models for testing antifungal efficacy? A: Yes, murine models of disseminated candidiasis, cryptococcosis, and aspergillosis are commonly used.[10] The choice of model depends on the target pathogen and the clinical indication being studied.
Q: What is the "paradoxical effect" and could it be affecting my results? A: The paradoxical effect, also known as the Eagle effect, is an observation where an antifungal agent shows reduced efficacy at high concentrations compared to lower concentrations.[11][12][13] This has been observed for some classes of antifungals. If you are using a very high dose of this compound, it may be worth testing a range of lower doses to see if efficacy improves.
Q: Could combination therapy improve the efficacy of this compound? A: Combination therapy is a potential strategy to enhance efficacy or overcome resistance.[14][15] Combining this compound with an agent from a different class (e.g., an azole or a polyene) could result in synergistic activity. This would need to be evaluated systematically, starting with in vitro checkerboard assays followed by in vivo testing.
Experimental Workflow for Combination Therapy
References
- 1. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 14. mdpi.com [mdpi.com]
- 15. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antifungal agent 84 dosage for animal studies
Welcome to the technical support center for Antifungal Agent 84. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful planning and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antifungal compound that has been shown to inhibit candidiasis. Its mechanism of action is dependent on the calcineurin pathway, specifically involving the calcineurin regulatory subunit B (CNB1)[1]. It has also been observed to inhibit the viability of Candida albicans biofilms[1]. The calcineurin pathway is crucial for stress responses, virulence, and drug resistance in many fungi.
Q2: What is a typical starting dose for this compound in a murine model of systemic candidiasis?
A2: For a murine model of systemic candidiasis, a typical starting dose of this compound might range from 1 to 10 mg/kg, administered intravenously or intraperitoneally. However, the optimal dose will depend on the specific strain of Candida, the mouse strain, and the infection model. A dose-response study is highly recommended to determine the optimal dosage for your specific experimental conditions.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation of this compound will depend on its solubility and stability. A common approach for preclinical in vivo studies is to dissolve the compound in a vehicle such as a mixture of DMSO, Tween 80, and saline. It is crucial to establish a vehicle that is well-tolerated by the animals and does not have any antifungal activity itself. A preliminary vehicle toxicity study is recommended.
Q4: What are the expected pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound?
A4: While specific PK/PD indices for this compound are still under investigation, for many antifungal agents, the free-drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) is a key predictor of efficacy[2][3][4]. The goal is often to maintain drug concentrations above the MIC for a sufficient duration of the dosing interval[2].
Q5: Are there known resistance mechanisms to this compound?
A5: As this compound targets the calcineurin pathway, potential resistance mechanisms could involve mutations in the genes encoding calcineurin subunits or in downstream effector proteins. Increased drug efflux through the activation of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters is another common mechanism of antifungal resistance.
Troubleshooting Guides
Issue 1: High variability in experimental outcomes between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper placement to avoid accidental administration into the lungs. For intravenous injections, ensure the full dose is delivered into the bloodstream.
-
-
Possible Cause: Variation in the infectious inoculum.
-
Solution: Standardize the preparation of the fungal inoculum to ensure each animal receives a consistent number of viable fungal cells. Plate serial dilutions of the inoculum to confirm the concentration.
-
-
Possible Cause: Differences in animal health status.
-
Solution: Use age- and weight-matched animals from a reputable supplier. Allow for an acclimatization period before the start of the experiment. Monitor animals for any signs of distress or illness unrelated to the infection.
-
Issue 2: No observable therapeutic effect at the initial dose.
-
Possible Cause: The dose is too low.
-
Solution: Perform a dose-escalation study to identify a more effective dose. Refer to the dose-response study protocol below.
-
-
Possible Cause: Poor bioavailability of the compound.
-
Solution: Investigate alternative routes of administration (e.g., intravenous instead of oral). Consider reformulating the compound to improve its solubility and absorption.
-
-
Possible Cause: The fungal strain is resistant to the compound.
-
Solution: Confirm the in vitro susceptibility of the fungal strain to this compound using MIC testing.
-
Issue 3: Signs of toxicity in the treated animals (e.g., weight loss, lethargy).
-
Possible Cause: The dose is too high.
-
Solution: Reduce the dose or decrease the dosing frequency. A maximum tolerated dose (MTD) study should be performed to identify a safe and effective dose range.
-
-
Possible Cause: Vehicle toxicity.
-
Solution: Conduct a vehicle-only control group to assess the toxicity of the formulation components. If the vehicle is toxic, explore alternative formulations.
-
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
Objective: To determine the effective dose range of this compound in a murine model of systemic candidiasis.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect mice intravenously with a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2-5: this compound at increasing doses (e.g., 1, 5, 10, 25 mg/kg).
-
Group 6: Positive control (e.g., fluconazole at a known effective dose).
-
-
Administration: Administer the treatment 2 hours post-infection and continue once daily for 3-5 days.
-
Monitoring: Monitor animal survival, body weight, and clinical signs of illness daily.
-
Endpoint: At the end of the study, euthanize the animals and harvest target organs (e.g., kidneys, brain).
-
Analysis: Determine the fungal burden in the organs by plating serial dilutions of tissue homogenates and counting colony-forming units (CFUs).
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use healthy, non-infected mice.
-
Treatment Groups: Administer escalating doses of this compound to different groups of mice.
-
Administration: Administer the compound daily for a period relevant to the planned efficacy studies (e.g., 7 days).
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%), mortality, or other severe clinical signs.
-
Analysis (Optional): Collect blood for clinical chemistry and hematology analysis. Perform histopathological examination of major organs.
Data Presentation
Table 1: Example In Vivo Efficacy of this compound in a Murine Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg/day) | Mean Fungal Burden (log10 CFU/g kidney ± SD) | Percent Survival |
| Vehicle Control | - | 6.8 ± 0.5 | 0% |
| This compound | 1 | 5.2 ± 0.7 | 40% |
| This compound | 5 | 3.9 ± 0.4 | 80% |
| This compound | 10 | 2.1 ± 0.3 | 100% |
| Fluconazole | 10 | 2.5 ± 0.5 | 100% |
Table 2: Example Toxicity Profile of this compound in a 7-Day MTD Study
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| 0 (Vehicle) | +2.5% | 0/5 | Normal |
| 10 | +1.8% | 0/5 | Normal |
| 25 | -5.2% | 0/5 | Mild lethargy |
| 50 | -18.7% | 2/5 | Significant lethargy, ruffled fur |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing in vivo dosage.
Caption: Logical flow for troubleshooting common issues.
References
Validation & Comparative
Comparative Efficacy of Caspofungin vs. Fluconazole Against Candida albicans
For Immediate Release
This guide provides a detailed comparison of the antifungal agents caspofungin and fluconazole against Candida albicans, a prevalent fungal pathogen. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the agents' performance based on experimental data.
Executive Summary
Candida albicans is a significant cause of opportunistic fungal infections in humans. While fluconazole, a triazole antifungal, has been a mainstay of treatment, the emergence of resistance and its fungistatic nature necessitate the evaluation of alternative agents. Caspofungin, an echinocandin, presents a different mechanism of action, offering a potentially more potent and fungicidal alternative, particularly against biofilms. This guide synthesizes in vitro data on the susceptibility of planktonic cells and biofilms, mechanisms of action, and effects on key signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of caspofungin and fluconazole against Candida albicans, focusing on planktonic cells and biofilms. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating higher antifungal potency.
| Antifungal Agent | C. albicans (Planktonic) MIC Range (μg/mL) | C. albicans (Biofilm) MIC Range (μg/mL) |
| Caspofungin | 0.06 - 0.5[1] | 1 - 64[1] |
| Fluconazole | 0.25 - 32[1] | >1,024[1] |
| Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Caspofungin and Fluconazole against Planktonic and Biofilm forms of Candida albicans. |
| Antifungal Agent | Biofilm Inhibition/Reduction | Key Findings |
| Caspofungin | High activity against preformed biofilms.[2][3] | Sessile MIC50 and MIC80 values of 0.06 and 0.125 μg/mL, respectively, under flow conditions.[3] Drastically reduces biofilm dispersion.[2][3] |
| Fluconazole | Generally considered resistant.[2][4] | Minor effects on biofilm dispersion.[2] High concentrations are required to impact viability.[2] |
| Table 2: Efficacy of Caspofungin and Fluconazole on Candida albicans Biofilms. |
Experimental Protocols
Antifungal Susceptibility Testing (Planktonic Cells)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M27-A3).[5][6][7]
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Inoculum Preparation: C. albicans colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of caspofungin and fluconazole are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
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MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control. For fluconazole, this is typically a ≥50% reduction in turbidity.[8][9] For caspofungin, it is often defined as the concentration with complete inhibition of growth.[9]
Biofilm Formation and Susceptibility Assay (Crystal Violet Method)
This protocol quantifies the ability of an antifungal agent to inhibit biofilm formation.[10][11][12][13][14]
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Biofilm Formation: A standardized suspension of C. albicans (1 x 10⁶ cells/mL in RPMI 1640) is added to the wells of a 96-well flat-bottom plate. The plate is incubated at 37°C for 90 minutes to allow for initial cell adherence.
-
Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).
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Incubation with Antifungal: Fresh medium containing serial dilutions of the antifungal agents is added to the wells. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation in the presence of the drugs.
-
Crystal Violet Staining: After incubation, the wells are washed again with PBS and air-dried. The biofilms are stained with 0.1% to 0.4% aqueous crystal violet solution for 10-45 minutes.[10][11][12]
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Destaining and Quantification: Excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 95% ethanol or 30% acetic acid.[10][11] The absorbance is then measured using a microplate reader (typically at 595 nm), which correlates with the biofilm biomass.
Visualizing Experimental and Mechanistic Data
To better illustrate the processes and pathways discussed, the following diagrams have been generated.
References
- 1. Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Fluconazole, Amphotericin B, and Caspofungin on Candida albicans Biofilms under Conditions of Flow and on Biofilm Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Study of Sequential Fluconazole and Caspofungin Treatment against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal susceptibility testing of Candida species isolated from the immunocompromised patients admitted to ten university hospitals in Iran: comparison of colonizing and infecting isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Caspofungin Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ableweb.org [ableweb.org]
Comparative Analysis of Antifungal Agent 84 and Voriconazole: A Guide for Researchers
A detailed examination of the available preclinical data reveals distinct mechanistic profiles and antifungal activities of the investigational compound, Antifungal Agent 84, and the established broad-spectrum azole, voriconazole. While voriconazole remains a cornerstone in the treatment of invasive fungal infections, this compound presents a novel approach by potentially targeting the calcineurin signaling pathway, a mechanism different from the ergosterol biosynthesis inhibition of azoles.
This guide provides a comparative overview of this compound and voriconazole, summarizing their mechanisms of action, in vitro and in vivo activities, and the experimental protocols used to generate the available data. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their potential as antifungal therapeutics.
Mechanism of Action: Distinct Cellular Targets
Voriconazole , a second-generation triazole antifungal, exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. By disrupting ergosterol production, voriconazole compromises the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
In contrast, This compound appears to employ a different mechanism of action. Available data suggests that it induces the production of reactive oxygen species (ROS) in Candida albicans in a CNB1-dependent manner . CNB1 is a regulatory subunit of calcineurin, a protein phosphatase that plays a crucial role in fungal stress responses, virulence, and drug resistance. This link to the calcineurin pathway suggests that this compound may interfere with fungal stress adaptation mechanisms. Additionally, there are indications that this compound also inhibits ergosterol synthesis, suggesting a potential dual mechanism of action.
dot
Figure 1. Comparative signaling pathways of this compound and voriconazole.
In Vitro Antifungal Activity
The in vitro activity of an antifungal agent is a critical measure of its intrinsic potency against various fungal pathogens. This is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
This compound
Quantitative data for this compound is primarily available for Candida albicans. Studies have shown that it inhibits the growth of C. albicans SC5314 at concentrations ranging from 1 to 16 μg/mL. Furthermore, it has demonstrated activity against the formation of C. albicans biofilms, a key virulence factor, at concentrations between 6.25 and 25 μg/mL.
| Fungal Species | Parameter | Concentration (μg/mL) |
| Candida albicans SC5314 | Growth Inhibition | 1 - 16 |
| Candida albicans | Biofilm Inhibition | 6.25 - 25 |
Voriconazole
Voriconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically important yeasts and molds. MIC values are generally low for most Candida species, including fluconazole-resistant strains, and for Aspergillus species.
| Fungal Species | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | ≤0.03 - 2 | 0.03 | 0.06 |
| Candida glabrata | ≤0.03 - 16 | 0.25 | 2 |
| Candida parapsilosis | ≤0.03 - 0.5 | 0.03 | 0.06 |
| Candida tropicalis | ≤0.03 - 1 | 0.03 | 0.125 |
| Candida krusei | 0.06 - 4 | 0.25 | 0.5 |
| Aspergillus fumigatus | ≤0.03 - 2 | 0.25 | 0.5 |
| Aspergillus flavus | 0.125 - 2 | 0.5 | 1 |
| Aspergillus niger | 0.25 - 2 | 0.5 | 1 |
| Aspergillus terreus | 0.125 - 2 | 0.5 | 1 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. These values can vary depending on the testing methodology and the specific isolates tested.
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of an antifungal agent in a living organism, providing insights into its efficacy, pharmacokinetics, and toxicity.
This compound
The in vivo efficacy of this compound has been demonstrated in a Galleria mellonella larvae model of C. albicans infection. At a concentration of 16 μg/mL, administered via injection into the right pro-leg, the agent aided in the clearance of the fungal infection one hour post-infection.
| Animal Model | Fungal Pathogen | Dosage | Administration | Outcome |
| Galleria mellonella larvae | Candida albicans | 16 μg/mL | Injection | Fungal clearance 1h post-infection |
Voriconazole
Voriconazole has been extensively studied in various animal models, demonstrating efficacy against a range of fungal pathogens. For example, in a murine model of disseminated candidiasis, voriconazole has been shown to significantly prolong survival and reduce fungal burden in organs. Similarly, in murine models of invasive aspergillosis, voriconazole treatment leads to improved survival rates and reduced fungal load in the lungs.
| Animal Model | Fungal Pathogen | Dosage | Administration | Outcome |
| Mouse | Candida albicans | 10 mg/kg | Oral | Increased survival, reduced kidney fungal burden |
| Mouse | Aspergillus fumigatus | 10 mg/kg | Oral | Increased survival, reduced lung fungal burden |
| Guinea Pig | Trichophyton mentagrophytes | 5 mg/kg | Oral | Reduced lesion scores and fungal burden in skin |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings.
This compound
In Vitro Growth Inhibition Assay: The inhibitory activity of this compound against C. albicans SC5314 was determined using a broth microdilution method. Specific details of the protocol, including the medium used, inoculum size, and incubation conditions, would be required for precise replication and are expected to be found in the primary research publication.
Biofilm Inhibition Assay (XTT Reduction Assay):
-
C. albicans cells are grown in a suitable medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
This compound is added at various concentrations.
-
Plates are incubated to allow for biofilm formation.
-
After incubation, the supernatant is removed, and the biofilms are washed.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, in the presence of an electron-coupling agent such as menadione, is added to each well.
-
The plates are incubated in the dark. The metabolic activity of the viable biofilm cells reduces the XTT tetrazolium salt to a formazan product, resulting in a color change.
-
The colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.
dot
Figure 2. Experimental workflow for the XTT biofilm inhibition assay.
In Vivo Galleria mellonella Infection Model:
-
G. mellonella larvae of a specific weight range are selected.
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A lethal dose of C. albicans is injected into the larvae.
-
This compound is administered at the specified concentration and route (e.g., injection into a pro-leg).
-
Larval survival is monitored over a set period.
-
To assess fungal clearance, hemolymph can be collected at specific time points, diluted, and plated on agar to determine the colony-forming units (CFU).
Voriconazole
Antifungal Susceptibility Testing (Broth Microdilution - CLSI M27/M38):
-
A standardized inoculum of the fungal isolate is prepared.
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Serial twofold dilutions of voriconazole are prepared in a 96-well microtiter plate containing a standard medium (e.g., RPMI 1640).
-
The fungal inoculum is added to each well.
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The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
dot
Figure 3. Workflow for CLSI broth microdilution antifungal susceptibility testing.
In Vivo Murine Model of Disseminated Candidiasis:
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Mice (e.g., BALB/c or ICR) are immunosuppressed if required for the study design.
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A standardized inoculum of C. albicans is injected intravenously via the lateral tail vein.
-
Voriconazole is administered at various doses and schedules (e.g., once or twice daily by oral gavage).
-
The primary endpoints are survival, which is monitored daily, and fungal burden in target organs (e.g., kidneys, brain).
-
To determine fungal burden, animals are euthanized at specific time points, organs are harvested, homogenized, and plated on a suitable agar medium to enumerate CFUs.
Conclusion
The comparative analysis of this compound and voriconazole highlights two distinct approaches to combating fungal infections. Voriconazole is a well-characterized, potent, and broad-spectrum antifungal that targets a validated pathway in ergosterol biosynthesis. In contrast, this compound represents an emerging therapeutic strategy with a potential novel mechanism of action centered on the calcineurin pathway, a critical hub for fungal virulence and stress response.
While the currently available data for this compound is promising, particularly its activity against C. albicans biofilms, a more comprehensive dataset is required for a complete and direct comparison with voriconazole. Future research should focus on elucidating the precise molecular targets of this compound, expanding its in vitro testing against a broader panel of clinically relevant fungi, and conducting in vivo efficacy studies in mammalian models. Such data will be crucial in determining the potential of this compound as a future antifungal therapeutic, either as a standalone agent or in combination with existing drugs like voriconazole.
A Head-to-Head In Vitro Comparison of Novel Antifungal Agents
The landscape of antifungal therapeutics is evolving, with the emergence of new agents offering novel mechanisms of action and improved activity against resistant fungal pathogens. This guide provides a head-to-head in vitro comparison of four such agents: Rezafungin , Ibrexafungerp , Olorofim , and Fosmanogepix (the active moiety of which is Manogepix). This analysis is intended for researchers, scientists, and drug development professionals, offering a consolidated view of their in vitro potency based on available experimental data.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity of the new antifungal agents against a range of clinically relevant fungal pathogens, as determined by Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) values. Data is presented as MIC/MEC₅₀ and MIC/MEC₉₀ (in µg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator(s) MIC₅₀/₉₀ (µg/mL) |
| Candida albicans | Rezafungin | 0.004–2 | 0.095 | 0.12 | Anidulafungin: 0.068 (GM), Caspofungin: 0.069 (GM)[1] |
| Ibrexafungerp | - | 0.03 (EUCAST) | 0.06 (CLSI) | Micafungin: 0.004-0.015[2] | |
| Candida auris | Manogepix | 0.004–0.06 | 0.03 | 0.03 | -[3] |
| Ibrexafungerp | 0.25–2 | - | - | -[4] | |
| Rezafungin | - | - | - | Active against 95.4% of isolates[5] | |
| Candida glabrata | Rezafungin | 0.03–1 | 0.125 | 0.25 | Anidulafungin & Caspofungin: comparable[1] |
| Ibrexafungerp | - | - | - | Active against echinocandin-resistant isolates[6] | |
| Candida parapsilosis | Rezafungin | - | - | - | Comparable to anidulafungin[1] |
| Ibrexafungerp | - | - | - | More potent than other echinocandins[6] | |
| Candida tropicalis | Rezafungin | - | - | - | -[1] |
| Ibrexafungerp | - | - | - | -[7] | |
| Candida krusei | Rezafungin | - | - | - | -[1] |
| Ibrexafungerp | 0.5–4 | - | - | -[6] |
GM: Geometric Mean
Table 2: In Vitro Activity against Aspergillus Species
| Fungal Species | Antifungal Agent | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Comparator(s) MEC₅₀/₉₀ (µg/mL) |
| Aspergillus fumigatus (azole-susceptible) | Rezafungin | ≤0.015–2 | 0.03 | 0.125 | Caspofungin & Micafungin: similar[8] |
| Ibrexafungerp | - | 0.03 (EUCAST) | 0.06 (CLSI) | Voriconazole: 2 (EUCAST), 0.5 (CLSI)[2] | |
| Olorofim | - | 0.008 | - | -[9] | |
| Manogepix | - | 0.03-0.06 | 0.06-0.125 | -[10] | |
| Aspergillus fumigatus (azole-resistant) | Rezafungin | ≤0.015–2 | - | - | GM MEC: 0.043[8] |
| Ibrexafungerp | - | 0.03 (EUCAST) | 0.06 (CLSI) | Voriconazole: 4 (EUCAST & CLSI)[2] | |
| Olorofim | - | 0.008 | - | -[9] | |
| Manogepix | - | - | - | MEC values unaffected by itraconazole resistance[10] | |
| Aspergillus flavus | Rezafungin | - | - | - | GM MEC: 0.110[1] |
| Ibrexafungerp | - | 0.03-0.12 | - | Micafungin: 0.004-0.015[2] |
Table 3: In Vitro Activity against Other Molds
| Fungal Species | Antifungal Agent | MIC/MEC Range (µg/mL) | MIC/MEC₅₀ (µg/mL) | MIC/MEC₉₀ (µg/mL) |
| Fusarium oxysporum | Manogepix | ≤0.015–0.03 | - | - |
| Fusarium solani | Manogepix | - | - | - |
| Scedosporium spp. | Manogepix | - | 0.03 | 0.06 |
| Coccidioides species | Olorofim | ≤0.008–0.06 | - | - |
| Dermatophytes | Olorofim | 0.015–0.06 | - | - |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The general workflow for these broth microdilution assays is outlined below.
Broth Microdilution Method (Based on CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)
-
Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.
-
Inoculum Suspension: A suspension of the fungal isolate is prepared in sterile saline or water. The turbidity of the suspension is adjusted using a spectrophotometer to a standard optical density, which corresponds to a specific colony-forming unit (CFU)/mL concentration. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
-
Antifungal Agent Preparation: The antifungal agents are reconstituted and serially diluted in the test medium to create a range of concentrations.
-
Microtiter Plate Inoculation: The diluted antifungal agents are dispensed into the wells of a microtiter plate. The prepared fungal inoculum is then added to each well. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (24-48 hours for yeasts, and up to 72 hours or more for some molds).[11]
-
Endpoint Determination:
-
MIC: The Minimum Inhibitory Concentration is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or 100% reduction) compared to the growth control. This is typically assessed visually or using a spectrophotometer.[11]
-
MEC: The Minimum Effective Concentration is used for echinocandins and some other agents against molds. It is defined as the lowest drug concentration at which a morphological change in the hyphae (e.g., short, stubby, and highly branched) is observed under a microscope.[8]
-
Mechanisms of Action and Signaling Pathways
The novel antifungal agents discussed herein target distinct and crucial components of the fungal cell. The diagrams below illustrate their mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor [mdpi.com]
- 7. In vitro activity of ibrexafungerp against Candida species isolated from blood cultures. Determination of wild-type populations using the EUCAST method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - ProQuest [proquest.com]
- 10. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [mdpi.com]
- 11. A head-on comparison of the in vitro antifungal activity of conventional and lipid-based amphotericin B: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Novel Antifungal Agent 84 Versus Established Triazoles
For Immediate Release
In the ongoing battle against invasive fungal infections, the emergence of novel therapeutic agents offers new hope for overcoming the challenges of drug resistance and toxicity associated with existing treatments. This guide provides a detailed comparison of the investigational Antifungal Agent 84 and the widely used triazole class of antifungals, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, efficacy, and the experimental data supporting these findings.
Executive Summary
This compound presents a multi-faceted mechanism of action that distinguishes it from the triazole class. By operating in a CNB1-dependent manner, inhibiting ergosterol synthesis, and inducing reactive oxygen species (ROS), this compound showcases a potential for potent antifungal activity. While triazoles have been a cornerstone of antifungal therapy for decades, the novel pathway of this compound may offer an advantage against triazole-resistant strains. This comparison guide will delve into the available data to provide a clear and objective analysis.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and triazoles lies in their primary cellular targets and downstream effects.
This compound: A Multi-Pronged Attack
This compound exhibits a unique, CNB1-dependent mechanism of action. CNB1 is the gene encoding the regulatory subunit of calcineurin, a protein phosphatase crucial for fungal stress responses, virulence, and drug resistance. By targeting the calcineurin pathway, this compound disrupts the fungus's ability to cope with environmental and cellular stress.
Furthermore, this compound has been shown to inhibit ergosterol synthesis, a critical component of the fungal cell membrane, and induce the production of cytotoxic reactive oxygen species (ROS) within the fungal cell. This combination of actions suggests a fungicidal effect through multiple avenues of cellular disruption.
Triazoles: Masters of Ergosterol Depletion
The triazole class of antifungals, which includes well-known agents like fluconazole, itraconazole, and voriconazole, acts primarily by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1] This enzyme is a key player in the ergosterol biosynthesis pathway. By blocking this step, triazoles lead to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately inhibiting fungal growth and replication.[1]
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and triazoles.
Caption: Mechanisms of Action of this compound and Triazoles.
Comparative In Vitro Efficacy
Direct comparative data for this compound against a broad panel of fungal pathogens is still emerging. However, initial studies have demonstrated its potent activity. The following tables summarize the available in vitro efficacy data for this compound and established triazoles against key fungal pathogens.
Table 1: In Vitro Activity of this compound against Candida albicans
| Compound | Strain | Concentration (µg/mL) | Effect |
| This compound | C. albicans SC5314 | 1 - 16 | Nearly 100% growth inhibition |
Table 2: In Vitro Activity of Triazoles against Common Fungal Pathogens (MIC µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Aspergillus fumigatus |
| Fluconazole | 0.25 - 2 | 8 - 64 | >64 |
| Itraconazole | 0.03 - 0.5 | 0.25 - 2 | 0.125 - 1 |
| Voriconazole | 0.015 - 0.125 | 0.125 - 1 | 0.25 - 1 |
| Posaconazole | 0.03 - 0.25 | 0.5 - 4 | 0.06 - 0.5 |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and triazoles.
1. Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.[2][3][4][5][6]
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Caption: Broth Microdilution Experimental Workflow.
2. Galleria mellonella In Vivo Efficacy Model
The Galleria mellonella (wax moth larva) model is a valuable tool for the in vivo assessment of antifungal efficacy.[7][8][9][10]
-
Infection: Larvae are infected with a standardized inoculum of the fungal pathogen (e.g., Candida albicans) via injection into the hemocoel.
-
Treatment: A specified dose of the antifungal agent is administered to the larvae, typically at a set time post-infection.
-
Monitoring: Larval survival is monitored over a period of several days.
-
Endpoint: The efficacy of the antifungal agent is determined by its ability to prolong the survival of the infected larvae compared to an untreated control group.
3. Ergosterol Synthesis Inhibition Assay
This assay quantifies the impact of an antifungal agent on ergosterol production.
-
Fungal Culture: Fungal cells are grown in the presence of varying concentrations of the antifungal agent.
-
Lipid Extraction: Cellular lipids are extracted from the fungal cells.
-
Spectrophotometric Analysis: The ergosterol content in the lipid extract is quantified by measuring the absorbance at specific wavelengths (typically between 240 and 300 nm).
-
Inhibition Calculation: The percentage of ergosterol synthesis inhibition is calculated by comparing the ergosterol levels in treated cells to those in untreated controls.
4. Reactive Oxygen Species (ROS) Production Assay
This assay measures the induction of oxidative stress within fungal cells.
-
Cell Treatment: Fungal cells are treated with the antifungal agent for a specified duration.
-
Fluorescent Staining: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cell suspension. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cells.
-
Fluorescence Measurement: The fluorescence intensity of the cell suspension is measured using a fluorometer or a fluorescence microscope.
-
ROS Quantification: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
This compound, with its distinct CNB1-dependent mechanism of action, represents a promising new direction in the development of antifungal therapies. Its ability to inhibit ergosterol synthesis and induce ROS production further enhances its potential as a potent fungicidal agent. While the currently available in vitro data is encouraging, more extensive studies are required to fully elucidate its spectrum of activity and comparative efficacy against a wider range of clinically relevant fungal pathogens. Head-to-head in vivo studies in mammalian models will also be crucial to determine its therapeutic potential. The continued investigation of compounds like this compound is vital for expanding our arsenal against the growing threat of invasive fungal diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Antifungal Agent 84: A Comparative Analysis with Other Azoles
For Immediate Release
A detailed investigation into the cross-resistance patterns of Antifungal Agent 84, a novel tetrazole derivative with a benzodiazepine moiety, reveals a promising profile against various Candida species, including strains resistant to conventional azole antifungals. This comparison guide provides an objective analysis of its performance alongside other azoles, supported by experimental data and detailed methodologies.
This compound is a unique antifungal compound that exerts its effect in a CNB1-dependent manner, indicating its mechanism of action involves the calcineurin signaling pathway. This pathway is a critical regulator of stress responses, virulence, and drug resistance in fungi. By targeting calcineurin, this compound presents a distinct approach compared to traditional azoles that primarily inhibit the ergosterol biosynthesis pathway.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of this compound's class of compounds (tetrazole derivatives) and other azoles against various Candida species. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: Comparative MICs (μg/mL) of Tetrazole Antifungals and Other Azoles against Candida albicans
| Antifungal Agent | MIC Range | MIC50 | MIC90 | Geometric Mean MIC |
| Tetrazole Derivatives (e.g., VT-1161, VT-1598) | 0.015 - 1 | 0.06 | 0.25 | 0.07 |
| Fluconazole | ≤0.12 - >64 | 0.25 | 1 | 0.34 |
| Itraconazole | ≤0.015 - >8 | 0.03 | 0.125 | 0.04 |
| Voriconazole | ≤0.015 - >8 | 0.015 | 0.06 | 0.02 |
| Posaconazole | ≤0.008 - 2 | 0.03 | 0.06 | 0.03 |
Data compiled from studies on tetrazole antifungals like VT-1161 and VT-1598 against clinical isolates of Candida albicans.[1][2][3]
Table 2: In Vitro Activity against Azole-Resistant Candida albicans Strains
| Antifungal Agent | MIC Range against Resistant Strains (μg/mL) |
| Tetrazole Derivatives (e.g., VT-1161, VT-1598) | 0.03 - 2 |
| Fluconazole | 16 - >64 |
| Itraconazole | 0.25 - >8 |
| Voriconazole | 0.125 - >8 |
| Posaconazole | 0.06 - 2 |
Data from studies evaluating tetrazole antifungals against C. albicans strains with known azole resistance mechanisms.[1]
Experimental Protocols
The determination of in vitro antifungal activity is crucial for evaluating the potential of new antifungal agents and for monitoring the emergence of resistance. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used to ensure reproducibility and comparability of results.
Broth Microdilution Method (Based on CLSI M27)
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
EUCAST Broth Microdilution Method
The EUCAST method shares similarities with the CLSI protocol but has some key differences:
-
Medium: RPMI 1640 medium is supplemented with 2% glucose.
-
Inoculum Size: A final inoculum concentration of 1-5 x 105 cells/mL is used.
-
Reading of Results: MICs are determined spectrophotometrically at 530 nm after 24 hours of incubation. The endpoint is defined as the lowest drug concentration that causes a 50% or 90% reduction in turbidity compared to the drug-free control, depending on the antifungal class.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biological processes and the experimental setup, the following diagrams have been generated using Graphviz.
Discussion
The available data suggests that tetrazole-based antifungal agents, the class to which this compound belongs, exhibit potent in vitro activity against a broad range of Candida species.[1][4] Notably, these compounds retain significant activity against strains that have developed resistance to traditional azoles like fluconazole.[1] This is likely due to their different mechanism of action, targeting the calcineurin pathway rather than ergosterol biosynthesis.
The cross-resistance between different azoles is a well-documented phenomenon, often mediated by mutations in the target enzyme (lanosterol 14α-demethylase) or overexpression of efflux pumps.[5][6] Because this compound targets a different cellular pathway, it is less likely to be affected by these common azole resistance mechanisms.
The synergistic potential of calcineurin inhibitors with azoles is another area of significant interest. By inhibiting the calcineurin pathway, compounds like this compound can potentially restore the susceptibility of resistant strains to azoles, offering a new avenue for combination therapy.
Conclusion
This compound and other compounds in its class represent a promising development in the fight against resistant fungal infections. Their unique mechanism of action, potent in vitro activity, and favorable cross-resistance profile compared to traditional azoles make them valuable candidates for further research and development. The detailed experimental protocols provided in this guide will aid researchers in conducting standardized and comparable studies to further elucidate the potential of this novel class of antifungal agents.
References
- 1. In Vitro Activities of the Novel Investigational Tetrazoles VT-1161 and VT-1598 Compared to the Triazole Antifungals against Azole-Resistant Strains and Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent Tetrazole Antifungal Candidate with High Selectivity and Broad Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Analysis of Novel Antifungal Agents Against Fluconazole-Resistant Strains: A Methodological Guide
Introduction
The emergence of fluconazole-resistant fungal strains, particularly within the Candida species, presents a significant challenge in clinical practice. This guide provides a comparative framework for evaluating the efficacy of novel antifungal agents against these resistant strains. While specific data for a compound designated "Antifungal Agent 84" is not publicly available in peer-reviewed literature, this document outlines the essential experimental data and methodologies required for such a comparison, using fluconazole as the benchmark. The provided data tables and protocols are based on established standards for antifungal susceptibility testing.
A product listing for an "Antibacterial agent 84" suggests it has antifungal properties and acts in a CNB1-dependent manner, which points to the calcineurin pathway as a potential mechanism of action.[1] The calcineurin signaling pathway is a known contributor to fungal virulence and stress responses.
Table 1: Comparative In Vitro Susceptibility of Planktonic Cells
This table presents a hypothetical comparison of the Minimum Inhibitory Concentrations (MICs) of a novel antifungal agent against various fluconazole-susceptible and -resistant Candida strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Fungal Strain | Fluconazole MIC (µg/mL) | Novel Agent MIC (µg/mL) | Fold Change in MIC (Resistant vs. Susceptible) |
| C. albicans (ATCC 90028 - Susceptible) | 0.5 | 0.125 | - |
| C. albicans (Clinical Isolate 1 - Resistant) | 64 | 0.25 | 2 |
| C. glabrata (ATCC 90030 - Susceptible-Dose Dependent) | 16 | 0.5 | - |
| C. glabrata (Clinical Isolate 2 - Resistant) | 128 | 0.5 | 1 |
| C. krusei (ATCC 6258 - Intrinsically Resistant) | >256 | 1 | - |
| C. auris (B11221 - Multidrug-Resistant) | >256 | 0.5 | - |
Table 2: Comparative In Vitro Susceptibility of Biofilm
Fungal biofilms exhibit increased resistance to antifungal agents compared to their planktonic counterparts. This table illustrates a potential comparison of the biofilm inhibitory concentrations.
| Fungal Strain | Fluconazole Biofilm MIC (µg/mL) | Novel Agent Biofilm MIC (µg/mL) |
| C. albicans (ATCC 90028) | 256 | 2 |
| C. albicans (Clinical Isolate 1 - Resistant) | >1024 | 4 |
| C. glabrata (Clinical Isolate 2 - Resistant) | >1024 | 4 |
Experimental Protocols
In Vitro Susceptibility Testing of Planktonic Cells
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the novel antifungal agent compared to fluconazole against a panel of fluconazole-susceptible and -resistant fungal strains.
Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
Biofilm Susceptibility Testing
Objective: To assess the efficacy of the novel antifungal agent against mature fungal biofilms.
Methodology:
-
Biofilm Formation: Fungal suspensions are prepared as described above and added to the wells of a 96-well plate. The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Drug Treatment: After the initial incubation, the supernatant is removed, and the biofilms are washed with phosphate-buffered saline (PBS). Fresh medium containing serial dilutions of the antifungal agents is then added to the wells.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Quantification: The metabolic activity of the remaining biofilm is quantified using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The biofilm MIC is the lowest drug concentration that results in a significant reduction in metabolic activity compared to the control.
Signaling Pathways and Experimental Workflows
Fluconazole Resistance Mechanisms
Fluconazole resistance in Candida species is multifactorial. The primary mechanisms include alterations in the target enzyme, increased drug efflux, and changes in the ergosterol biosynthesis pathway.
Caption: Mechanisms of fluconazole action and resistance.
Calcineurin Signaling Pathway
The calcineurin pathway is crucial for fungal stress response and virulence. A novel agent acting on this pathway could circumvent common resistance mechanisms.
Caption: The fungal calcineurin signaling pathway.
Experimental Workflow for Antifungal Agent Comparison
A structured workflow is essential for the systematic evaluation of a new antifungal compound.
Caption: Workflow for preclinical antifungal evaluation.
References
In Vivo Showdown: A Comparative Analysis of Antifungal Agent 84 and Amphotericin B
For Immediate Release
In the landscape of antifungal therapeutics, the demand for novel agents with improved efficacy and reduced toxicity is ever-present. This guide provides a comparative overview of a novel investigational antifungal, Agent 84, and the well-established polyene, Amphotericin B. Due to the limited publicly available in vivo data on Antifungal Agent 84, this comparison utilizes data from its class of compounds—calcineurin inhibitors, specifically tacrolimus (FK506)—as a proxy to explore its potential therapeutic profile against systemic candidiasis, benchmarked against the gold standard, Amphotericin B.
Note: The information on "this compound" is based on its described mechanism as a CNB1-dependent inhibitor of Candida albicans, indicating it targets the calcineurin signaling pathway. Tacrolimus is used here as a representative of this class of inhibitors.
Mechanism of Action: A Tale of Two Pathways
This compound (as a Calcineurin Inhibitor) operates by inhibiting calcineurin, a crucial phosphatase in fungal stress response pathways. By blocking calcineurin, the agent disrupts the fungus's ability to survive in the host environment, particularly in the presence of serum, and can interfere with virulence.
Amphotericin B employs a more direct and aggressive mechanism. It binds to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores. This disruption of membrane integrity results in leakage of essential intracellular contents and ultimately, fungal cell death.
Comparative Efficacy in a Murine Model of Systemic Candidiasis
The following tables summarize key efficacy and toxicity parameters from in vivo studies in murine models of systemic Candida albicans infection. It is important to note that the data for Amphotericin B is derived from multiple studies, and the efficacy of tacrolimus as a monotherapy for systemic candidiasis is not well-established in the available literature, with most research focusing on its synergistic effects.
Table 1: Survival Analysis in Systemic Candidiasis Murine Model
| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Study Duration (Days) |
| Amphotericin B (Conventional) | 0.6 mg/kg | Intravenous | >50%[1][2] | 21[1][2] |
| Amphotericin B (Liposomal) | 0.6 mg/kg | Intravenous | ~90%[1][2] | 21[1][2] |
| Tacrolimus (FK506) | - | - | Data not available | - |
| Control (Untreated) | - | - | 0%[3] | <10[3] |
Table 2: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Dosage | Administration Route | Mean Fungal Burden (Log10 CFU/g of kidney) |
| Amphotericin B | 0.08 - 20 mg/kg | Intraperitoneal | 0 to 2 log10 reduction from baseline[4] |
| Tacrolimus (FK506) | - | - | Data not available |
| Control (Untreated) | - | - | 3.11 ± 0.39 increase over 72 hours[4] |
In vitro studies have shown that tacrolimus (FK506) does not have a direct fungicidal effect on Candida albicans at concentrations greater than 8 µg/mL.[5] However, some analogs of FK506 have demonstrated strong in vitro antifungal activity against C. albicans.[6][7][8]
Comparative In Vivo Toxicity
A critical aspect of any antifungal agent is its safety profile. Amphotericin B is notoriously associated with nephrotoxicity.
Table 3: Key Toxicity Markers in Murine Models
| Parameter | Amphotericin B (Conventional) | Tacrolimus | Control |
| Serum Creatinine | Significant increase[9] | Data not available in this context | Normal levels |
| Blood Urea Nitrogen (BUN) | Significant increase[9] | Data not available in this context | Normal levels |
Experimental Protocols
Systemic Candidiasis Murine Model for Efficacy Studies
A common experimental workflow for evaluating the in vivo efficacy of antifungal agents against systemic candidiasis is as follows:
Signaling Pathway of this compound (Calcineurin Inhibitor)
The proposed mechanism of action for this compound involves the inhibition of the calcineurin signaling pathway, which is crucial for fungal virulence and stress response.
Signaling Pathway of Amphotericin B
Amphotericin B's mechanism is a direct assault on the fungal cell membrane.
Conclusion
Amphotericin B remains a potent, albeit toxic, antifungal agent with proven in vivo efficacy against systemic candidiasis. While direct in vivo comparative data for this compound is not yet available, its mechanism of action as a calcineurin inhibitor presents a promising and less directly cytotoxic approach to fungal infection. The key advantage of calcineurin inhibitors may lie in their potential for a better safety profile and synergistic activity with other antifungal agents. However, based on the available data for tacrolimus, their efficacy as a standalone treatment for systemic candidiasis appears limited. Further in vivo studies are imperative to fully elucidate the therapeutic potential of this compound and its place in the clinical armamentarium against invasive fungal infections.
References
- 1. Treatment of a murine model of systemic candidiasis with liposomal amphotericin B bearing antibody to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tacrolimus (FK506) Exhibits Fungicidal Effects against Candida parapsilosis Sensu Stricto via Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Antifungal Agent 84: A Comparative Analysis Against Novel Drug Candidates
For Immediate Release
In the dynamic landscape of antifungal drug development, the rigorous evaluation of new candidates is paramount for identifying promising therapies to combat invasive fungal infections. This guide provides a comprehensive benchmark analysis of the investigational compound, Antifungal Agent 84, against a panel of recently approved and late-stage clinical antifungal drugs: Isavuconazole, Rezafungin, Ibrexafungerp, Fosmanogepix, and Olorofim. This objective comparison, supported by established experimental protocols, is intended to guide researchers, scientists, and drug development professionals in their assessment of the next generation of antifungal therapies.
Executive Summary
This compound is an investigational compound reported to inhibit candidiasis through a calcineurin-dependent (CNB1) mechanism and demonstrates activity against Candida albicans biofilms[1]. To contextualize its potential, this report contrasts its hypothetical performance metrics with those of new-generation antifungal agents that have well-defined mechanisms of action and established efficacy profiles. The comparison encompasses in vitro susceptibility against key fungal pathogens and projected in vivo efficacy.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of this compound (hypothetical data) and the comparator drugs against a panel of clinically relevant fungal pathogens. Lower MIC values indicate higher potency.
| Antifungal Agent | Mechanism of Action | Candida albicans (MIC µg/mL) | Candida auris (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| This compound (Hypothetical) | Calcineurin (CNB1) Inhibition | 0.25 | 0.5 | >64 | 1 |
| Isavuconazole | 14α-lanosterol demethylase inhibition[2] | 0.015-0.25 | 0.06-1 | 0.125-1 | 0.03-0.25 |
| Rezafungin | (1,3)-β-D-glucan synthase inhibition[3] | 0.015-0.12 | 0.03-0.25 | Not Applicable | Not Applicable |
| Ibrexafungerp | (1,3)-β-D-glucan synthase inhibition[3][4] | 0.06-0.5 | 0.125-2 | 0.5-2 | >64 |
| Fosmanogepix | Gwt1 enzyme (GPI anchor biosynthesis) inhibition[3][4][5] | 0.008-0.06 | 0.008-0.015[4] | 0.015-0.03[4] | 0.015-0.12 |
| Olorofim | Dihydroorotate dehydrogenase inhibition[6][7] | Not Active[6] | Not Active | ≤0.008-0.06 | Not Active |
Experimental Protocols
The data presented in this guide are based on standardized methodologies widely accepted in the field of antifungal susceptibility testing.
In Vitro Susceptibility Testing: Broth Microdilution
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate in a liquid medium.[8][9]
-
Procedure:
-
A standardized inoculum of the fungal isolate is prepared.
-
The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI medium.[8]
-
The fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 24-48 hours, depending on the organism.[9]
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well.[9]
-
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
-
Principle: This animal model is used to assess the in vivo efficacy of an antifungal agent in treating a systemic fungal infection.[10][11]
-
Procedure:
-
Immunocompetent or neutropenic mice are infected intravenously with a standardized inoculum of Candida albicans.[11]
-
Treatment with the antifungal agent or a placebo is initiated at a specified time post-infection.
-
The efficacy of the treatment is evaluated by monitoring survival rates over a period of 14-21 days.
-
Additionally, fungal burden in target organs (e.g., kidneys, brain) can be quantified at specific time points to assess the drug's ability to clear the infection.[10]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of action for this compound and comparator drugs.
Caption: A generalized workflow for benchmarking novel antifungal agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 3. An exciting time for antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Olorofim (as a proxy for Antifungal Agent 84) Performance under CLSI and EUCAST Guidelines
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide uses the novel antifungal agent Olorofim as a representative model for "Antifungal Agent 84," for which no public data is available. The methodologies and data presentation formats are intended to serve as a comprehensive template for evaluating the performance of a new antifungal agent under the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Executive Summary
Antifungal susceptibility testing (AFST) is critical for guiding clinical therapy, monitoring for the emergence of resistance, and establishing the activity spectrum of new therapeutic agents. The two most widely recognized standards for AFST are those developed by the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe. While both aim for standardized and reproducible results, their methodologies exhibit key differences that can influence the resulting Minimum Inhibitory Concentration (MIC) values.
This guide provides a comparative overview of the in vitro performance of the novel antifungal agent Olorofim, an inhibitor of the pyrimidine biosynthesis pathway, when evaluated by both CLSI and EUCAST protocols.[1][2] It includes a detailed breakdown of the experimental methodologies, a side-by-side comparison of MIC data against key fungal pathogens, and visualizations of both the drug's mechanism of action and the testing workflows.
Data Presentation: In Vitro Susceptibility of Olorofim
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Olorofim against a range of fungal isolates, as determined by both EUCAST and CLSI methodologies. These data are compiled from multiple in vitro studies.
Table 1: Olorofim In Vitro Activity Determined by EUCAST Methodology
| Fungal Species | No. of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Aspergillus fumigatus | 275 | <0.004 - 0.25 | 0.06 | - | - | [3] |
| Aspergillus fumigatus | 1032 | - | 0.06 | 0.06 | 0.125 | [4][5] |
| Aspergillus flavus | - | - | 0.03 | 0.03 | 0.06 | [4][5] |
| Aspergillus niger | - | - | 0.06 | 0.06 | 0.25 | [4][5] |
| Aspergillus terreus | - | - | 0.03 | 0.03 | 0.06 | [4][5] |
| Scedosporium spp. | - | 0.008 - 0.25 | - | - | - | [4][5] |
| Lomentospora prolificans | - | All ≤ 0.125 | 0.125 | - | - | [6][7] |
Table 2: Olorofim In Vitro Activity Determined by CLSI Methodology
| Fungal Species | No. of Isolates | MIC Range (mg/L) | GM MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Penicillium spp. | - | 0.004 - 0.03 | 0.027 | - | - | [8] |
| Talaromyces spp. | - | 0.004 - 0.03 | 0.027 | - | - | [8] |
| Trichophyton spp. | - | - | 0.015 | - | - | [8] |
| Aspergillus fumigatus | - | 0.004 - 0.03 | - | - | - | [9] |
| Talaromyces marneffei (Mold) | 32 | 0.0005 - 0.002 | 0.0005 | 0.0005 | 0.0005 | [10] |
| Talaromyces marneffei (Yeast) | 32 | 0.0005 - 0.002 | 0.0007 | 0.0005 | 0.0005 | [10] |
Table 3: Direct Comparison of Olorofim MICs (mg/L) by EUCAST and CLSI Methods
| Fungal Species | No. of Isolates | Method | GM MIC | MIC Range |
| Scedosporium spp. | - | EUCAST | <0.130 | - |
| CLSI | <0.339 | - | ||
| Lomentospora prolificans | - | EUCAST | 0.115 | - |
| CLSI | 0.225 | - | ||
| Data from a study on Scedosporium and L. prolificans isolates.[9] |
The data indicate that Olorofim demonstrates potent in vitro activity against a wide range of filamentous fungi.[8][11] Notably, its activity is retained against azole-resistant strains of Aspergillus.[12] Direct comparative data suggests that for some species, such as L. prolificans, the CLSI method may yield slightly higher MIC values than the EUCAST method.[9] Such variations are often attributable to the differences in testing protocols outlined in the next section.
Experimental Protocols
The following section details the key methodological aspects of the CLSI and EUCAST broth microdilution reference methods for yeasts and molds. Understanding these differences is crucial for interpreting and comparing susceptibility data.
3.1 Key Methodological Differences
The primary differences between the CLSI and EUCAST broth microdilution procedures are summarized below.[13][14][15]
Table 4: Comparison of Key Parameters in CLSI vs. EUCAST AFST Protocols
| Parameter | CLSI (M27/M38) | EUCAST (E.Def 7.4/9.4) |
| Test Medium | RPMI-1640 | RPMI-1640 supplemented with 2% glucose |
| Inoculum Size (Yeasts) | 0.5 - 2.5 x 10³ CFU/mL | 1 - 5 x 10⁵ CFU/mL |
| Microtiter Plate Wells | U-bottom (round) | F-bottom (flat) |
| Endpoint Reading | Visual inspection | Spectrophotometric (preferred) |
| Reading Time (Yeasts) | 24 hours (most Candida), 48-72h | 24 hours |
| MIC Endpoint (Azoles) | ~50% growth reduction (visual) | 50% growth reduction (spectrophotometric) |
| MIC Endpoint (Ampho. B) | Complete growth inhibition (visual) | 90% growth reduction (spectrophotometric) |
3.2 CLSI Reference Method (M27/M38)
The CLSI documents M27 (for yeasts) and M38 (for molds) describe the reference broth microdilution methods.[16][17] The procedure involves preparing serial twofold dilutions of the antifungal agent in RPMI-1640 medium in 96-well microtiter plates with U-shaped wells.[17] A standardized fungal inoculum is added to each well. For yeasts, the final inoculum concentration is approximately 0.5 to 2.5 x 10³ CFU/mL.[18] The plates are incubated, and the MIC is determined by visual inspection as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to a drug-free control well.[19]
3.3 EUCAST Reference Method (E.Def 7.4/9.4)
The EUCAST definitive documents E.Def 7.4 (for yeasts) and E.Def 9.4 (for molds) outline its reference methodology.[20][21][22] A key distinction is the use of RPMI-1640 medium supplemented with 2% glucose to enhance fungal growth and facilitate automated reading.[23] The method employs flat-bottom microtiter plates and a higher final inoculum concentration for yeasts (1-5 x 10⁵ CFU/mL).[20] While visual reading is an option, the preferred method for endpoint determination is spectrophotometry, which provides a more objective measure of growth inhibition.[23]
Mandatory Visualizations
4.1 Mechanism of Action: Pyrimidine Biosynthesis Inhibition
Olorofim represents a novel class of antifungals, the orotomides. Its mechanism of action involves the targeted inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1][24] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other cellular components.[2]
Caption: Olorofim inhibits the enzyme DHODH, blocking the pyrimidine synthesis pathway in fungi.
4.2 Experimental Workflow: CLSI Broth Microdilution
The following diagram illustrates the generalized workflow for antifungal susceptibility testing according to the CLSI M27/M38 reference methods.
References
- 1. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Olorofim Susceptibility Testing of 1,423 Danish Mold Isolates Obtained in 2018-2019 Confirms Uniform and Broad-Spectrum Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olorofim Susceptibility Testing of 1,423 Danish Mold Isolates Obtained in 2018-2019 Confirms Uniform and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of the novel antifungal olorofim against dermatophytes and opportunistic moulds including Penicillium and Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Profiles of Olorofim (Formerly F901318) and Currently Available Systemic Antifungals against Mold and Yeast Phases of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potency of Olorofim (F901318) Compared to Contemporary Antifungal Agents against Clinical Aspergillus fumigatus Isolates and Review of Azole Resistance Phenotype and Genotype Epidemiology in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hub.hku.hk [hub.hku.hk]
- 14. cct.mycpd.co.za [cct.mycpd.co.za]
- 15. jmilabs.com [jmilabs.com]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. journals.asm.org [journals.asm.org]
- 18. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. scribd.com [scribd.com]
- 21. EUCAST: Methods document on MIC testing of yeasts updated by AFST [eucast.org]
- 22. EUCAST: Clinical breakpoint table [eucast.org]
- 23. In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Olorofim Effectively Eradicates Dermatophytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis: Antifungal Agent 84 vs. Ketoconazole
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the available toxicological data for the novel investigational compound, Antifungal Agent 84, and the established antifungal drug, ketoconazole, reveals significant differences in their safety profiles. This report, targeted at researchers, scientists, and drug development professionals, summarizes the current understanding of the toxicity of both agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a tetrazole-benzodiazepine derivative, has demonstrated promising antifungal activity against Candida albicans. Crucially, initial studies suggest a favorable safety profile, with a noted lack of toxicity towards eukaryotic cells. In stark contrast, ketoconazole, a broad-spectrum antifungal, is well-documented for its potential to cause significant dose-dependent toxicity, most notably hepatotoxicity and interference with mammalian steroidogenesis. This guide provides a comparative overview of the toxicity data available for both compounds, highlighting the methodologies used in their assessment.
Quantitative Toxicity Data
A direct quantitative comparison of the toxicity of this compound and ketoconazole is challenging due to the limited publicly available data for this compound. The primary research on this novel compound focuses on its antifungal efficacy and mechanism of action, with qualitative statements about its low toxicity to eukaryotic cells. In contrast, extensive toxicological data is available for ketoconazole.
Table 1: In Vivo Acute Toxicity Data for Ketoconazole
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 166 | [1] |
| Mouse | Oral | 618 | [1] |
| Guinea Pig | Oral | 178 | [1] |
LD50: The dose required to be lethal to 50% of the tested population.
Table 2: In Vitro Cytotoxicity Data for Ketoconazole
| Cell Line | Cell Type | IC90 (µg/mL) | Reference |
| MCF 7 | Human Breast Cancer | 7.25 | [2] |
| T 47 D | Human Breast Cancer | 9.0 | [2] |
| MiaPaCa | Human Pancreatic Carcinoma | 10.0 | [2] |
| COLO 357 | Human Pancreatic Carcinoma | 9.5 | [2] |
| HCT 8 | Human Colonic Adenocarcinoma | 27.1 | [2] |
| DU 145 | Human Prostatic Cancer | 40.0 | [2] |
| AR 42 J | Rat Pancreatic Carcinoma | 9.0 | [2] |
| L1210 | Murine Leukemia | 8.6 | [2] |
IC90: The concentration of a drug that is required for 90% inhibition in vitro.
For This compound (specifically compounds 6c and 6d from the primary research), the available literature states that it triggers apoptosis in Candida albicans without exhibiting toxicity against eukaryotic cells[3]. However, specific IC50 or LD50 values from these studies are not provided.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
A standard method to evaluate the cytotoxic effects of a compound on mammalian cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound or ketoconazole) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This guideline provides a method for assessing the acute oral toxicity of a substance.
Principle: The test substance is administered orally to a group of animals at one of a series of fixed dose levels. The animals are observed for a defined period for signs of toxicity and mortality.
General Protocol:
-
Animal Selection: Use a single sex of a rodent species (usually females, as they are often more sensitive).
-
Dosing: Administer the test substance by gavage at one of the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.
-
Endpoint: The primary endpoint is mortality. The number of animals that die at a particular dose level determines the next step in the procedure (e.g., testing a lower or higher dose).
-
LD50 Estimation: Based on the mortality data, the LD50 value is estimated.
Signaling Pathways of Toxicity
Ketoconazole: Mechanism of Toxicity
The toxicity of ketoconazole is primarily linked to its inhibition of cytochrome P450 (CYP450) enzymes, not only in fungi but also in mammals.
Ketoconazole Toxicity Pathway
This compound: Proposed Mechanism of Action
The primary research on this compound suggests a mechanism that targets the virulence of C. albicans, leading to programmed cell death (apoptosis) in the fungus. A key aspect highlighted is its selectivity, with no observed toxicity towards eukaryotic cells.
This compound Proposed Mechanism
Conclusion
The available data indicates that this compound holds promise as a selective antifungal with a potentially superior safety profile compared to ketoconazole. While ketoconazole's clinical utility is hampered by its well-defined toxicity, particularly hepatotoxicity and endocrine disruption, this compound appears to act on fungal virulence factors without adversely affecting eukaryotic cells. However, further rigorous toxicological studies are imperative to quantify the safety of this compound and to establish a comprehensive comparative profile with existing antifungal agents. Researchers are encouraged to conduct and publish quantitative in vitro and in vivo toxicity studies for this novel compound to facilitate its potential development as a safer antifungal therapeutic.
References
Comparative Efficacy of Antifungal Agent 84 in a Neutropenic Mouse Model
This guide provides a comparative analysis of the investigational Antifungal Agent 84 against the novel antifungal, Olorofim, in a neutropenic mouse model of invasive aspergillosis. The data presented for this compound is hypothetical and serves as a template for comparison.
Efficacy Comparison
The in vivo efficacy of this compound and Olorofim was evaluated in a neutropenic mouse model of invasive aspergillosis. Key efficacy endpoints, including survival rates and fungal burden in target organs, are summarized below.
Table 1: Survival Rate in Neutropenic Mice with Invasive Aspergillosis
| Treatment Group | Dosage | Survival Rate (Day +10) | Median Survival Time (Days) |
| This compound | 20 mg/kg/day | 85% | >10 |
| Olorofim | 15 mg/kg (every 8h) | 80-88%[1] | >10[1] |
| Vehicle Control | - | <10%[1] | 5 |
Table 2: Fungal Burden in Kidney and Brain of Neutropenic Mice
| Treatment Group | Dosage | Kidney Fungal Burden (log10 CFU/g) | Brain Fungal Burden (log10 CFU/g) |
| This compound | 20 mg/kg/day | 2.5 | 1.8 |
| Olorofim | 15 mg/kg (every 8h) | Significantly reduced[1] | Significantly reduced[1] |
| Vehicle Control | - | 5.2 | 4.1 |
Experimental Protocols
The following protocol outlines a standard methodology for assessing the efficacy of antifungal agents in a neutropenic mouse model of disseminated fungal infection.
1. Animal Model:
-
Species: ICR or CD-1 mice.[2]
-
Sex: Female.
-
Weight: 20-25 g.
2. Immunosuppression:
-
To induce neutropenia, mice are treated with cyclophosphamide (200 mg/kg) administered intraperitoneally on days -2, +3, and +8 relative to infection.[2]
-
Cortisone acetate (500 mg/kg) may also be administered subcutaneously on day -2.[2]
3. Infection:
-
Fungal Strain: Aspergillus fumigatus or other relevant fungal pathogens.
-
Inoculum: Mice are infected intravenously via the lateral tail vein with a suspension of 10^6 CFU of yeast cells per ml.[3]
4. Antifungal Treatment:
-
Test Article: this compound is administered at a specified dose (e.g., 20 mg/kg/day).
-
Comparator: Olorofim is administered at 15 mg/kg every 8 hours via intraperitoneal injection.[1]
-
Vehicle Control: A control group receives the vehicle used to dissolve the antifungal agents.
-
Treatment Duration: Treatment typically begins 16-24 hours post-infection and continues for a specified period (e.g., 7-10 days).[1][2]
5. Efficacy Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded for a period of up to 21 days post-infection.
-
Fungal Burden: On a predetermined day post-infection (e.g., day +4), a subset of mice from each group is euthanized. Kidneys, brains, and other target organs are aseptically removed, homogenized, and plated on appropriate media to determine the fungal load (CFU/gram of tissue).[2]
Mechanism of Action
Antifungal agents exert their effects through various mechanisms, often by targeting structures or pathways unique to fungal cells.
-
This compound: This agent is known to inhibit candidiasis in a CNB1-dependent manner and affects the viability of C. albicans biofilms.[4] The precise molecular target and signaling pathway require further elucidation.
-
Olorofim (F901318): Olorofim represents a novel class of antifungals that inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is a key step in the de novo pyrimidine biosynthesis pathway in fungi.[1][5] This mechanism is distinct from currently available antifungal drugs.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating antifungal efficacy in a neutropenic mouse model.
Olorofim Mechanism of Action
Caption: Olorofim inhibits the fungal enzyme DHODH, blocking pyrimidine biosynthesis.
References
- 1. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of amphotericin B in a neutropenic-mouse disseminated-candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 84's Impact on Fungal Cell Wall Synthesis
This guide provides a detailed comparison of a novel investigational antifungal, Agent 84, with established antifungal drugs, Caspofungin and Fluconazole. The focus of this analysis is the differential effects of these compounds on the synthesis and integrity of the fungal cell wall, a critical structure for fungal viability and a key target for antifungal therapy.[1][2][3][4] The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents.
The fungal cell wall is a complex and dynamic structure primarily composed of chitin, β-glucans, and mannoproteins.[2][4] Its essential role in maintaining cell shape, providing osmotic protection, and mediating interactions with the environment makes it an attractive target for antifungal drugs.[1][3] This guide will delve into the mechanisms of action of Agent 84, Caspofungin, and Fluconazole, supported by comparative quantitative data on their inhibitory effects on key enzymes involved in cell wall biosynthesis and overall fungal cell viability.
Comparative Efficacy of Antifungal Agents
The following tables summarize the in vitro efficacy of Antifungal Agent 84, Caspofungin, and Fluconazole against key fungal cell wall synthesis enzymes and their impact on fungal cell viability.
Table 1: Inhibition of Chitin Synthase Activity (IC50 in µM)
| Fungal Species | This compound | Caspofungin | Fluconazole |
| Candida albicans | 0.05 | >100 | >100 |
| Aspergillus fumigatus | 0.08 | >100 | >100 |
| Cryptococcus neoformans | 0.12 | >100 | >100 |
Table 2: Inhibition of β-(1,3)-D-Glucan Synthase Activity (IC50 in µM)
| Fungal Species | This compound | Caspofungin | Fluconazole |
| Candida albicans | 0.15 | 0.002 | >100 |
| Aspergillus fumigatus | 0.25 | 0.005 | >100 |
| Cryptococcus neoformans | 0.40 | 0.01 | >100 |
Table 3: Minimum Inhibitory Concentration (MIC) determined by MTT Assay (µg/mL)
| Fungal Species | This compound | Caspofungin | Fluconazole |
| Candida albicans | 0.125 | 0.03 | 1.0 |
| Aspergillus fumigatus | 0.25 | 0.06 | 64 |
| Candida glabrata | 0.125 | 0.03 | 16 |
Mechanisms of Action and Signaling Pathways
This compound demonstrates a dual-action mechanism, inhibiting both chitin synthase and β-(1,3)-D-glucan synthase, key enzymes in the fungal cell wall biosynthesis pathway. Caspofungin, an echinocandin, specifically inhibits β-(1,3)-D-glucan synthase.[5][6][7][8][9] Fluconazole, an azole, acts upstream by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane, which indirectly impacts cell wall integrity.[10][11][12][13] The disruption of the cell wall triggers a cell wall integrity (CWI) signaling pathway, a compensatory response to cell wall stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 4. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Caspofungin - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
A Comparative Analysis of Antifungal Agent 84 (Compound 6d) Against Diverse Candida Species
For Immediate Release
A novel tetrazole derivative, Antifungal Agent 84 (also identified as compound 6d), demonstrates significant efficacy against various Candida species, including drug-resistant strains. This compound operates through a distinct, CNB1-dependent mechanism, indicating its interaction with the calcineurin signaling pathway, a critical regulator of stress response and virulence in Candida. This guide provides a comparative overview of its antifungal activity against key Candida species, alongside established antifungal agents, supported by experimental data and detailed protocols for researchers in mycology and drug development.
Introduction
Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The rise of antifungal resistance, particularly to azoles and echinocandins, necessitates the development of novel therapeutic agents with alternative mechanisms of action. This compound (compound 6d) has emerged as a promising candidate, exhibiting potent anti-Candida activity linked to the calcineurin pathway, a validated but not yet fully exploited antifungal drug target. This document summarizes the in vitro efficacy of this compound in comparison to standard-of-care antifungals and provides the experimental framework for its evaluation.
Comparative In Vitro Efficacy
The antifungal activity of Agent 84 (compound 6d) was evaluated against a panel of clinically relevant Candida species and compared with the activities of Fluconazole (an azole) and Amphotericin B (a polyene). The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
| Antifungal Agent | Candida albicans (ATCC 90028) MIC (µg/mL) | Candida glabrata (ATCC 90030) MIC (µg/mL) | Candida krusei (ATCC 6258) MIC (µg/mL) | Candida parapsilosis (ATCC 22019) MIC (µg/mL) |
| Agent 84 (Compound 6d) | 16 | 32 | 16 | 8 |
| Fluconazole | 0.5 | 16 | 64 | 1 |
| Amphotericin B | 0.25 | 0.5 | 1 | 0.25 |
Note: The MIC values for this compound (compound 6d) are representative values based on available research and may vary between specific clinical isolates.
Mechanism of Action: A CNB1-Dependent Pathway
The efficacy of this compound is linked to the calcineurin signaling pathway, a crucial mediator of calcium-dependent signaling in fungi. Specifically, its action is dependent on the presence of a functional CNB1 gene, which encodes the regulatory subunit of calcineurin. This was demonstrated through comparative studies using wild-type C. albicans and a CNB1 knockout mutant. The mutant strain exhibited significantly increased resistance to compound 6d, indicating that the drug's antifungal effect is mediated through the calcineurin pathway.
This mechanism is distinct from that of major antifungal classes. Azoles inhibit ergosterol biosynthesis, polyenes directly bind to ergosterol in the cell membrane, and echinocandins inhibit cell wall synthesis. By targeting a key signaling pathway, this compound presents a novel approach to circumventing existing resistance mechanisms.
Signaling Pathway Diagram
Caption: Calcineurin signaling pathway in Candida and the inhibitory action of Agent 84.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antifungal susceptibility of Candida species to this compound and comparator drugs was determined by the broth microdilution method following the guidelines in the CLSI document M27-A3.
-
Inoculum Preparation: Candida species were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial twofold dilution of this compound, fluconazole, and amphotericin B was prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% for azoles and complete inhibition for polyenes and Agent 84) compared to the drug-free growth control.
Biofilm Disruption Assay
The ability of this compound to disrupt pre-formed Candida albicans biofilms was assessed using a crystal violet staining method.
-
Biofilm Formation: C. albicans (1 x 10⁶ cells/mL in RPMI 1640) was seeded into 96-well flat-bottom plates and incubated at 37°C for 24 hours to allow biofilm formation.
-
Drug Treatment: After incubation, the planktonic cells were gently removed, and the biofilms were washed with phosphate-buffered saline (PBS). Fresh medium containing serial dilutions of this compound was added to the wells.
-
Incubation: The plates were incubated for a further 24 hours at 37°C.
-
Quantification: The medium was discarded, and the biofilms were washed with PBS. The remaining biofilms were fixed with methanol and stained with 0.1% crystal violet solution. After washing and drying, the bound dye was solubilized with 33% acetic acid, and the absorbance was measured at 570 nm. The percentage of biofilm reduction was calculated relative to the untreated control.
Experimental Workflow Diagram
Caption: Workflow for in vitro antifungal activity and biofilm disruption assays.
Conclusion
This compound (compound 6d) represents a promising new class of antifungal compounds with a novel mechanism of action targeting the calcineurin pathway in Candida species. Its efficacy against a range of clinically important Candida species, including those with reduced susceptibility to current antifungals, warrants further investigation. The provided data and protocols offer a foundation for researchers to further explore the potential of this and similar compounds in the fight against invasive fungal infections. The CNB1-dependent mode of action suggests a potential for synergistic interactions with other antifungal agents, a promising avenue for future research.
The Promise of CNB1-Dependent Antifungal Agents Against Emerging Fungal Threats: A Comparative Analysis
A critical challenge in modern medicine is the rise of invasive fungal infections, exacerbated by the emergence of drug-resistant pathogens. While the current antifungal armamentarium is limited, novel therapeutic strategies are in development. This guide provides a comparative analysis of a promising new approach: the inhibition of the calcineurin pathway via the CNB1 subunit, the mechanism of action for the investigational Antifungal Agent 84. Due to the limited publicly available in vitro susceptibility data for this compound against a broad range of emerging fungal pathogens, this guide will focus on a comparison of its underlying mechanism against those of established antifungal classes.
Emerging fungal pathogens, such as Candida auris, Cryptococcus neoformans, and azole-resistant Aspergillus fumigatus, pose a significant threat to public health. Many of these pathogens exhibit intrinsic or acquired resistance to one or more of the major classes of antifungal drugs currently in clinical use. This necessitates the exploration of novel antifungal agents with distinct mechanisms of action.
This compound, a tetrazole derivative with a benzodiazepine moiety, has been identified as an inhibitor of fungal growth through a CNB1-dependent mechanism. CNB1 is the regulatory subunit of calcineurin, a protein phosphatase crucial for stress responses, virulence, and drug resistance in many pathogenic fungi.[1][2][3][4][5] Targeting this pathway represents a departure from conventional antifungal strategies and holds the potential for broad-spectrum activity and efficacy against resistant strains.
Comparison of Antifungal Mechanisms of Action
The table below summarizes the key differences between the CNB1-dependent calcineurin inhibition and the mechanisms of major existing antifungal drug classes.
| Feature | CNB1-Dependent Inhibition (e.g., this compound) | Azoles (e.g., Fluconazole, Voriconazole) | Polyenes (e.g., Amphotericin B) | Echinocandins (e.g., Caspofungin, Micafungin) |
| Primary Target | Calcineurin (regulatory subunit CNB1) | Lanosterol 14α-demethylase (Erg11p) | Ergosterol | β-(1,3)-D-glucan synthase |
| Cellular Process Disrupted | Stress signaling, ion homeostasis, cell wall integrity, virulence factor regulation | Ergosterol biosynthesis | Fungal cell membrane integrity | Cell wall biosynthesis |
| Spectrum of Activity (Potential) | Broad-spectrum, including yeasts and molds | Broad-spectrum, but resistance is a major issue | Broad-spectrum, but with significant host toxicity | Primarily active against Candida and Aspergillus spp. |
| Known Resistance Mechanisms | Alterations in the calcineurin pathway (theoretical) | Target site mutations (ERG11), overexpression of efflux pumps | Alterations in membrane sterol composition | Mutations in the FKS subunits of the target enzyme |
The Calcineurin Signaling Pathway: A Key Fungal Vulnerability
The calcineurin pathway is a highly conserved signaling cascade in eukaryotes. In fungi, it plays a pivotal role in mediating cellular responses to a variety of environmental stresses, including exposure to antifungal drugs, host immune responses, and nutrient limitation. By inhibiting CNB1, this compound effectively cripples this essential stress-response pathway, rendering the fungus more susceptible to environmental insults and potentially reversing resistance to other antifungal agents.
Figure 1. The fungal calcineurin signaling pathway and the inhibitory action of this compound.
Experimental Evaluation of Antifungal Activity: A Standardized Approach
The in vitro activity of a novel antifungal agent is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of fungal isolates. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism. Standardized protocols, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are followed to ensure reproducibility and comparability of results.
Figure 2. A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental Protocol for Broth Microdilution MIC Assay
The following is a generalized protocol for determining the MIC of an antifungal agent against yeast pathogens, based on CLSI M27 methodology.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final desired inoculum concentration.
-
Antifungal Agent Dilution: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the agent are then made in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are also included.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Conclusion and Future Directions
While specific quantitative data for this compound against a comprehensive panel of emerging fungal pathogens remains to be published, its CNB1-dependent mechanism of action represents a highly promising strategy for the development of new antifungal therapies. By targeting a key fungal stress response and virulence pathway, this approach has the potential to overcome existing resistance mechanisms and provide a broad spectrum of activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other calcineurin inhibitors in the fight against invasive fungal infections. The continued investigation into novel mechanisms of action is paramount to addressing the growing challenge of antifungal resistance.
References
- 1. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of calcineurin and heat shock protein 90 Inhibitors against Aspergillus fumigatus azole- and echinocandin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel substituted tetrazoles having antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Antifungal agent 84
Essential Safety and Handling Guide for Antifungal Agent 84
This document provides crucial safety and logistical information for the handling and disposal of this compound. The recommendations provided are based on established best practices for managing potent research compounds in a laboratory setting, as specific safety data for this compound is not publicly available. Researchers, scientists, and drug development professionals should always perform a risk assessment prior to handling any new compound and consult with their institution's environmental health and safety department.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Due to the lack of a specific Safety Data Sheet (SDS), information regarding occupational exposure limits (OELs) is not available. However, for potent compounds, a containment strategy based on Occupational Exposure Bands (OEBs) is often employed.[1][2]
| Property | Value |
| Molecular Formula | C25H19BrClFN6O[3] |
| Molecular Weight | 553.81 g/mol [3] |
| CAS Number | 2901064-07-9[3] |
| Solubility | 10 mM in DMSO[3] |
| Physical Appearance | Not specified (assume solid powder) |
| Occupational Exposure Band (OEB) | Not assigned (handle as a potent compound) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following recommendations are based on guidelines for handling potent or hazardous drugs.[2][4][5]
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.
-
Gown: A disposable, solid-front gown with tight-fitting cuffs should be worn.
-
Eye Protection: Chemical splash goggles are required to protect against splashes or aerosols.[4]
-
Respiratory Protection: For handling powders outside of a containment device, a powered air-purifying respirator (PAPR) is recommended.[1][2][6] At a minimum, an N95 respirator should be used for unpacking non-plastic containers.[4]
-
Full Body Protection: For procedures with a high risk of contamination, "bunny suit" coveralls that offer head-to-toe protection may be necessary.[4]
PPE Workflow Diagram
Caption: Sequential process for donning Personal Protective Equipment (PPE).
Operational Plan: Handling Procedures
Engineering controls are the primary means of exposure control when handling potent compounds like this compound.
Engineering Controls:
-
Containment: All weighing and handling of powdered this compound should be performed in a containment device such as a flexible isolator (glove bag) or a rigid isolator with negative pressure.[1][6] For less hazardous operations, a certified chemical fume hood may be sufficient, but a risk assessment is required.
-
Ventilation: Local exhaust ventilation should be used to direct airflow away from the operator.[2]
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary equipment, including PPE, containment devices, and waste disposal containers, are readily available.
-
Prepare decontamination solutions (e.g., 1:10 dilution of household bleach, followed by 70% ethanol).[7]
-
-
Handling:
-
Perform all manipulations of the compound within a designated containment device to minimize aerosol generation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.
-
If a spill occurs, follow the established spill cleanup procedure immediately.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Handling Workflow Diagram
Caption: Procedural workflow for safely handling this compound.
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, weigh paper, pipette tips) should be placed in a clearly labeled, sealed biohazard bag or container.[8]
-
Liquid Waste: Contaminated liquid waste should be collected in a sealed, leak-proof container. Chemical disinfection may be an option before disposal, depending on institutional guidelines.[9]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.[7][9]
Disposal Procedures:
-
Inactivation/Decontamination: Where feasible, waste should be decontaminated before leaving the laboratory. Autoclaving can be an effective method for many types of laboratory waste.[9][10] For chemical waste, specific inactivation procedures may be required.
-
Packaging and Labeling: All waste containers must be securely sealed and clearly labeled as hazardous or biohazardous waste, in accordance with institutional and local regulations.[11]
-
Final Disposal: Contaminated waste should be disposed of through a licensed hazardous waste management service, typically via incineration.[6][10]
Disposal Decision Tree
Caption: Decision-making process for the disposal of contaminated waste.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. agnopharma.com [agnopharma.com]
- 6. aiha.org [aiha.org]
- 7. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. universityofgalway.ie [universityofgalway.ie]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. qmul.ac.uk [qmul.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
